Sniper(tacc3)-2
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H61N9O7S |
|---|---|
Molecular Weight |
848.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C43H61N9O7S/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52)/t35-,36+,38+/m1/s1 |
InChI Key |
DPADMHBFWQPZCN-PIFNACGGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNIPER(TACC3)2; SNIPER(TACC3) 2; SNIPER(TACC3)-2 |
Origin of Product |
United States |
Foundational & Exploratory
SNIPER(TACC3)-2: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(TACC3)-2 is a novel small molecule belonging to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These chimeric molecules are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound specifically targets the Transforming Acidic Coiled-Coil containing protein 3 (TACC3), a protein overexpressed in various cancers and implicated in tumor progression and resistance to therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: A Dual Approach to Cancer Cell Death
This compound employs a dual mechanism to induce cancer cell death, making it a promising therapeutic candidate. These two pathways are:
-
Apoptosis via TACC3 Degradation: this compound orchestrates the degradation of TACC3 by hijacking the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This leads to the induction of apoptosis, a form of programmed cell death, in cancer cells that overexpress TACC3.[1]
-
Paraptosis-like Cell Death via ER Stress: Independently of TACC3 degradation, this compound can also trigger a non-apoptotic form of cell death resembling paraptosis. This pathway is initiated by the accumulation of ubiquitylated proteins, leading to endoplasmic reticulum (ER) stress and the formation of large cytoplasmic vacuoles derived from the ER.[2]
Quantitative Data Summary
While specific DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values for this compound have not been reported in the reviewed literature, the effective concentrations for observing its biological effects have been documented.
| Parameter | Cell Line | Concentration | Effect | Reference |
| TACC3 Degradation | HT1080 | 10 µM | Significant decrease after 24 hours | [3] |
| HT1080 | 30 µM | Significant decrease after 6 hours | [3] | |
| Cell Viability (IC50) | HT1080 | ~10 µM | 50% inhibition after 48 hours | [1] |
| MCF7 | ~10 µM | 50% inhibition after 48 hours | ||
| Cytoplasmic Vacuolization | U2OS | 15 µM | Induction after 18 hours | |
| U2OS | 30 µM | Induction after 5 hours |
Signaling Pathways and Experimental Workflows
TACC3 Degradation and Apoptosis Induction
This compound is a chimeric molecule consisting of a ligand for TACC3 (KHS108) and a ligand for the Inhibitor of Apoptosis Proteins (IAPs), connected by a linker. Unexpectedly, the degradation of TACC3 is not mediated by cIAP1, but rather by the APC/C E3 ubiquitin ligase. The this compound molecule is believed to facilitate the interaction between TACC3 and the APC/C, leading to the polyubiquitylation of TACC3 and its subsequent degradation by the proteasome. The depletion of TACC3, a crucial protein for mitotic spindle stability, ultimately triggers apoptosis.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
The SNIPER(TACC3)-2 Pathway: A Technical Guide to Targeted TACC3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a well-documented oncogenic protein, frequently overexpressed in a variety of human cancers and associated with poor prognosis.[1][2] Its pivotal role in mitotic spindle assembly and stability makes it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the Sniper(tacc3)-2-mediated degradation pathway, a novel therapeutic strategy employing a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) to induce the targeted degradation of TACC3.[4] We will detail the mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for the study of this pathway.
Introduction to TACC3 and the SNIPER Platform
TACC3 is a crucial component of the mitotic spindle apparatus, contributing to microtubule stabilization and centrosome integrity. Its overexpression in cancer cells promotes cell proliferation, migration, and invasion. The SNIPER technology represents an innovative approach to target such disease-causing proteins for degradation. SNIPER molecules are heterobifunctional chimeras that consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. This dual binding brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound is a pioneering molecule in this class, designed specifically to target TACC3. It is composed of a TACC3-binding moiety (KHS108) and a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ligase.
The this compound Mediated TACC3 Degradation Pathway
The canonical this compound degradation pathway involves the recruitment of an E3 ubiquitin ligase to TACC3, leading to its ubiquitination and proteasomal degradation. The key steps are as follows:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to TACC3 and an IAP E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the TACC3 protein. This process results in a polyubiquitin chain attached to TACC3.
-
Proteasomal Recognition and Degradation: The polyubiquitinated TACC3 is then recognized by the 26S proteasome. The proteasome unfolds and degrades TACC3 into small peptides, while the ubiquitin molecules are recycled.
Interestingly, while initially designed to recruit cellular inhibitor of apoptosis protein 1 (cIAP1), studies have revealed that the this compound-induced degradation of TACC3 is primarily mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) with its co-activator CDH1 (APC/C-CDH1). Furthermore, a distinct but related activity of SNIPER(TACC3) involves the X-linked inhibitor of apoptosis protein (XIAP), which leads to the accumulation of ubiquitylated protein aggregates and can induce a form of cell death known as paraptosis, especially in combination with proteasome inhibitors.
Quantitative Data
The efficacy of this compound in degrading TACC3 has been quantified in various cancer cell lines. The following tables summarize key findings from published literature.
Table 1: Dose-Dependent Degradation of TACC3 by this compound in HT1080 Cells
| Treatment Duration | Concentration (µM) | TACC3 Protein Level (Relative to Control) | Reference |
| 6 hours | 10 | ~70% | |
| 6 hours | 30 | Significantly Decreased | |
| 24 hours | 3 | ~80% | |
| 24 hours | 10 | Significantly Decreased | |
| 24 hours | 30 | ~20% |
Table 2: Cell Line-Specific TACC3 Degradation by this compound
| Cell Line | Concentration (µM) | Treatment Duration | TACC3 Protein Level (Relative to Control) | Reference |
| HT1080 | 30 | 6 hours | Significantly Decreased | |
| MCF7 | 30 | 6 hours | Significantly Decreased | |
| U2OS | 30 | 6 hours | Significantly Decreased |
Table 3: Effect of this compound on Cancer Cell Viability
| Cell Line | IC50 (µM) | Treatment Duration | Notes | Reference |
| U2OS | ~30 | 16 hours | Correlates with induction of cytoplasmic vacuolization. | |
| Multiple Myeloma (RPMI-8226, KMS-11) | Dose-dependent reduction | Not specified | Synergistic effect with Bortezomib. | |
| Burkitt's Lymphoma (Raji) | Dose-dependent reduction | Not specified | Synergistic effect with Bortezomib. |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the this compound pathway. Below are protocols for key experiments.
Western Blotting for TACC3 Degradation
This protocol is for assessing the levels of TACC3 protein in cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7, U2OS)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-TACC3
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 15 minutes.
-
Protein Quantification: Determine protein concentration using the Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TACC3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (WST-8)
This assay measures cell viability to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Treatment: After 24 hours, add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Immunoprecipitation for TACC3-E3 Ligase Interaction
This protocol is to confirm the interaction between TACC3 and the recruited E3 ligase (e.g., XIAP) in the presence of this compound.
Materials:
-
Treated and untreated cell lysates
-
Anti-TACC3 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound and a proteasome inhibitor (to prevent degradation of the complex).
-
Immunoprecipitation: Incubate the cell lysates with an anti-TACC3 antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting E3 ligase (e.g., anti-XIAP).
Conclusion
This compound represents a promising strategy for the targeted degradation of the oncoprotein TACC3. Its unique mechanism of action, which hijacks the cellular ubiquitin-proteasome system, offers a novel therapeutic avenue for cancers overexpressing TACC3. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the potential of this innovative pathway. Further research into the nuances of the involved E3 ligases and the induction of paraptosis will undoubtedly pave the way for more effective cancer therapies.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
The Role of TACC3 in Oncology: A Technical Guide for Researchers
An In-depth Examination of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) as a Prognostic Marker and Therapeutic Target in Cancer.
Executive Summary
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a critical player in the landscape of oncology research. Initially identified for its role in microtubule stabilization and mitotic spindle assembly, a growing body of evidence now implicates TACC3 as a multifaceted oncoprotein. Its overexpression is a common feature across a wide spectrum of human cancers and is frequently correlated with aggressive tumor behavior, poor prognosis, and resistance to therapy.[1][2] This technical guide provides a comprehensive overview of the current understanding of TACC3's role in cancer, with a focus on its molecular functions, associated signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this rapidly evolving field.
TACC3: A Multifunctional Oncoprotein
TACC3 is a member of the transforming acidic coiled-coil-containing protein family, characterized by a conserved coiled-coil domain at its C-terminus.[2] Its functions extend beyond mitosis and are deeply intertwined with fundamental cellular processes that are often hijacked in cancer, including cell proliferation, migration, invasion, and the maintenance of cancer stem cell-like phenotypes.[1] TACC3 is localized to the mitotic spindle, centrosomes, and the nucleus, reflecting its diverse and context-dependent roles in cancer biology.
Overexpression and Prognostic Significance
Elevated expression of TACC3 at both the mRNA and protein levels is a hallmark of numerous malignancies, including breast, lung, gastric, colorectal, and hepatocellular carcinomas, as well as glioblastoma. This overexpression is not merely a correlative finding but has been shown to be an independent prognostic factor for poor overall survival (OS) and disease-free survival (DFS) in various solid tumors.
| Cancer Type | TACC3 Expression Status | Prognostic Implication (High TACC3 Expression) | Hazard Ratio (HR) for Overall Survival (95% CI) | Hazard Ratio (HR) for Disease-Free Survival (95% CI) | Reference |
| Solid Tumors (Meta-analysis) | Upregulated | Poor OS & DFS | 1.90 (1.63–2.23) | 2.67 (2.10–3.40) | |
| Breast Cancer | Upregulated | Poor OS | - | - | |
| Lung Adenocarcinoma (LUAD) | Upregulated | Poor OS | 1.027 (1.009–1.04) | - | |
| Hepatocellular Carcinoma (HCC) | Upregulated | Poor OS & DFS | - | 3.03 (2.06-4.44) | |
| Gastric Cancer | Upregulated | Poor DFS | - | 2.29 (1.38-3.82) | |
| Colorectal Cancer (CRC) | Upregulated | Poor DFS | - | 2.05 (1.13-3.72) | |
| Prostate Cancer | Upregulated | Poor DFS | - | 3.03 (1.79-5.00) |
Table 1: TACC3 Expression and Prognostic Significance in Various Cancers. This table summarizes the expression status of TACC3 and its correlation with patient prognosis across different cancer types, including pooled data from a meta-analysis.
The FGFR3-TACC3 Fusion: A Potent Oncogenic Driver
A significant development in TACC3 research has been the discovery of the FGFR3-TACC3 gene fusion. This fusion, resulting from an intrachromosomal rearrangement on chromosome 4p16, creates a potent oncogenic protein. The fusion protein contains the kinase domain of Fibroblast Growth Factor Receptor 3 (FGFR3) and the coiled-coil domain of TACC3, leading to constitutive kinase activity and aberrant downstream signaling. The FGFR3-TACC3 fusion is found in a subset of various cancers, including glioblastoma, bladder cancer, and non-small cell lung cancer, and represents a key therapeutic target.
Key Signaling Pathways Involving TACC3
TACC3 exerts its oncogenic functions through the modulation of several critical signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
PI3K/AKT and ERK Signaling
TACC3 has been shown to activate the PI3K/AKT and ERK signaling pathways, which are central regulators of cell proliferation, survival, and motility. This activation can promote epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis.
Figure 1: TACC3-mediated activation of PI3K/AKT and ERK signaling pathways.
p53-related Stress Signaling
TACC3 also intersects with the p53 tumor suppressor pathway. Depletion of TACC3 can induce a p53-dependent G1 arrest and apoptosis. This response is mediated through the activation of p38 MAPK, which in turn phosphorylates and activates p53, leading to the upregulation of the cell cycle inhibitor p21.
Figure 2: TACC3 depletion activates the p38-p53-p21 stress signaling pathway.
TACC3 as a Therapeutic Target
The overexpression of TACC3 in tumors and its critical role in driving cancer progression make it an attractive therapeutic target. Several strategies are being explored to inhibit TACC3 function, including small molecule inhibitors and RNA interference.
Small Molecule Inhibitors
Several small molecule inhibitors targeting TACC3 have been developed and have shown preclinical efficacy. These inhibitors disrupt TACC3's function, leading to mitotic arrest, apoptosis, and suppression of tumor growth.
| Inhibitor | IC50 Range (Breast Cancer Cell Lines) | Target | Reference |
| BO-264 | 120–360 nmol/L | TACC3 | |
| SPL-B | 790–3,670 nmol/L | TACC3 | |
| KHS101 | 1,790–17,400 nmol/L | TACC3 |
Table 2: IC50 Values of TACC3 Inhibitors in Breast Cancer Cell Lines. This table provides a comparison of the half-maximal inhibitory concentrations (IC50) for different TACC3 small molecule inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in TACC3 research.
Immunohistochemistry (IHC) for TACC3 Detection
Figure 3: A generalized workflow for immunohistochemical staining of TACC3.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize 4-µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a pressure cooker using a citrate buffer (10 mM, pH 6.0) for 15 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a serum-free protein block for 20 minutes.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against TACC3 (e.g., rabbit polyclonal, 1:100 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes at room temperature.
-
Detection: Visualize the antigen-antibody complex using a 3,3'-diaminobenzidine (DAB) chromogen solution.
-
Counterstaining: Counterstain with hematoxylin to visualize nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Evaluate TACC3 expression based on staining intensity and the percentage of positive cells.
Western Blotting for TACC3 Protein Expression
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TACC3 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
siRNA-mediated Knockdown of TACC3
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a specific TACC3 siRNA (e.g., 100 pmol) in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validation: Confirm knockdown efficiency by Western blotting or qRT-PCR.
Cell Proliferation (MTT) Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of a TACC3 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for TACC3 Protein Interactions
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against TACC3 or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
RT-PCR for FGFR3-TACC3 Fusion Detection
Figure 4: Workflow for the detection of the FGFR3-TACC3 fusion transcript using RT-PCR.
Protocol:
-
RNA Extraction: Extract total RNA from FFPE or fresh-frozen tumor tissue using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
PCR Amplification:
-
Perform PCR using primers that specifically span the FGFR3-TACC3 fusion breakpoint. A forward primer in an FGFR3 exon upstream of the breakpoint and a reverse primer in a TACC3 exon downstream of the breakpoint are typically used.
-
Example primer set:
-
FGFR3-Exon17-Forward: 5'-AGCAGCAGATTCTGGAGTTCCA-3'
-
TACC3-Exon11-Reverse: 5'-TCTCTGCCTCCTCTTCTTCTTG-3'
-
-
Use appropriate PCR cycling conditions (e.g., 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min).
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel to check for a band of the expected size.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the exact fusion breakpoint.
Conclusion and Future Directions
TACC3 has unequivocally been established as a protein of significant interest in oncology. Its multifaceted roles in promoting tumorigenesis, coupled with its prognostic value, underscore its importance as both a biomarker and a therapeutic target. The discovery of the FGFR3-TACC3 fusion has opened up new avenues for personalized medicine in a subset of cancers.
Future research should focus on:
-
Elucidating the complete TACC3 interactome in different cancer contexts to uncover novel therapeutic vulnerabilities.
-
Developing more potent and specific TACC3 inhibitors with favorable pharmacokinetic and pharmacodynamic properties.
-
Investigating the mechanisms of resistance to TACC3-targeted therapies.
-
Exploring the potential of combining TACC3 inhibitors with other targeted agents or conventional chemotherapy to enhance anti-tumor efficacy.
A deeper understanding of TACC3 biology will undoubtedly pave the way for innovative and more effective cancer treatments.
References
An In-depth Technical Guide to SNIPER(TACC3)-2: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of SNIPER(TACC3)-2, a novel small molecule designed to induce the degradation of Transforming Acidic Coiled-Coil Protein 3 (TACC3). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways.
Core Concepts: Introduction to this compound
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that targets TACC3 for degradation.[1][2] TACC3 is a protein frequently overexpressed in various cancers, playing a crucial role in mitotic spindle stability and oncogenic signaling pathways.[3][4] this compound is a chimeric molecule composed of a ligand that binds to an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and another ligand that binds to TACC3, connected by a linker.[1] This dual-binding capacity allows this compound to bring TACC3 into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of TACC3. This targeted protein degradation ultimately induces cancer cell death.
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C43H61N9O7S | |
| Molecular Weight | 848.07 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Structure:
The chemical structure of this compound consists of a TACC3-binding moiety (derived from KHS108), a linker, and an IAP ligand.
(A 2D chemical structure diagram would be inserted here in a full whitepaper)
Quantitative Data Summary
The following tables summarize the available quantitative data for the activity of this compound and related compounds.
Table 1: TACC3 Degradation Efficiency
| Compound | Cell Line | Concentration | Time | % TACC3 Reduction | DC50 | Reference |
| SNIPER(TACC3)-1 & -2 | HT1080 (human fibrosarcoma) | 10 µM | 24 h | Significant reduction | Not explicitly reported | |
| SNIPER(TACC3)-1 & -2 | HT1080 (human fibrosarcoma) | 30 µM | 6 h | Significant reduction | Not explicitly reported | |
| SNIPER(TACC3)-1 & -2 | MCF7 (human breast cancer), U2OS (human osteosarcoma) | 30 µM | 6 h | Significant reduction | Not explicitly reported |
Table 2: Cell Viability and Cytotoxicity
| Compound | Cell Line | Assay | IC50/Effect | Reference |
| SNIPER(TACC3)-1 & -2 | Various human cancer cells | WST-8 Assay | Greatly reduced cell viability | |
| SNIPER(TACC3)-1 & -2 | Normal human fibroblasts | WST-8 Assay | Minimally affected cell viability | |
| This compound | U2OS (human osteosarcoma) | WST-8 Assay | Significant cell viability reduction at 30 µM after 16h |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a dual mechanism involving both direct degradation of TACC3 and the induction of cellular stress responses.
4.1. TACC3 Degradation Pathway
This compound facilitates the interaction between TACC3 and an IAP E3 ubiquitin ligase, leading to the polyubiquitination of TACC3, primarily through K48-linked ubiquitin chains. This marks TACC3 for degradation by the 26S proteasome. Unexpectedly, studies have shown that the degradation of TACC3 induced by SNIPER(TACC3) can also be mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, specifically the CDH1-bound form (APC/CCDH1).
4.2. Induction of Paraptosis-like Cell Death
In addition to TACC3 degradation, this compound induces a form of programmed cell death known as paraptosis-like cell death (PLCD). This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). Mechanistically, this compound treatment leads to the accumulation of ubiquitylated protein aggregates, a process dependent on the X-linked inhibitor of apoptosis protein (XIAP), another IAP family member. This accumulation triggers ER stress and the unfolded protein response (UPR), ultimately culminating in cancer cell death.
4.3. TACC3-Related Oncogenic Signaling
TACC3 itself is a key player in several oncogenic signaling pathways. It is known to promote the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis, through the activation of the PI3K/Akt and ERK signaling pathways. By degrading TACC3, this compound is predicted to inhibit these pro-tumorigenic signaling cascades.
Visualizing the Pathways and Workflows
To better illustrate the complex biological processes involved, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of action of this compound leading to TACC3 degradation and cell death.
References
An In-depth Technical Guide to the Cellular Uptake and Distribution of Sniper(tacc3)-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(tacc3)-2 is a novel heterobifunctional small molecule designed to induce the degradation of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1] TACC3 is a spindle-regulatory protein that is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1] this compound belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which hijack the cellular ubiquitin-proteasome system to selectively eliminate target proteins.[2] This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, summarizing its physicochemical properties, proposing mechanisms of cellular entry, and detailing experimental protocols to quantify its intracellular concentration and localization.
Physicochemical Properties of this compound
The cellular permeability and distribution of a small molecule are heavily influenced by its physicochemical properties. This compound, like many PROTACs and SNIPERs, possesses a high molecular weight and characteristics that place it "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of a drug candidate. Understanding these properties is crucial for interpreting its biological activity and designing relevant experiments.
| Property | Value | Source |
| Molecular Weight | 848.07 g/mol | [3] |
| Chemical Formula | C43H61N9O7S | [3] |
| cLogP | 3.86 | Calculated |
| Topological Polar Surface Area (TPSA) | 229.4 Ų | Calculated |
| Hydrogen Bond Acceptors | 16 | Calculated |
| Hydrogen Bond Donors | 7 | Calculated |
| Solubility | Soluble in DMSO |
Calculated using Chemicalize, an online cheminformatics tool.
Cellular Uptake Mechanisms
The high molecular weight and polar surface area of this compound suggest that its passive diffusion across the lipid bilayer may be limited. Several mechanisms, both passive and active, could contribute to its cellular uptake.
1. Passive Diffusion: Despite its size, the calculated cLogP of 3.86 indicates a degree of lipophilicity that might allow for some passive diffusion across the cell membrane. The molecule may adopt a more compact conformation in the lipophilic membrane environment to facilitate this process.
2. Endocytosis: Given its size, endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis are plausible routes of entry. The molecule could be internalized within vesicles, from which it would need to escape to reach its cytosolic and nuclear targets.
3. Transporter-Mediated Uptake: While not yet specifically demonstrated for this compound, various solute carriers (SLC) and other transporter proteins are known to facilitate the uptake of small molecules. Further investigation is required to identify if any specific transporters are involved in the uptake of this compound.
The following diagram illustrates the potential cellular uptake pathways for this compound.
Caption: Potential routes of this compound entry into the cell and its subsequent action.
Subcellular Distribution
The primary target of this compound, the TACC3 protein, is localized to the mitotic spindles, centrosomes, and the nucleus. Therefore, for this compound to be effective, it must be able to access these subcellular compartments. Following its entry into the cytosol, it is hypothesized that this compound can then traffic to the nucleus, likely through passive diffusion through nuclear pore complexes due to its size, or potentially via piggybacking on other proteins. The relative distribution between the cytoplasm and the nucleus is a critical factor in its overall efficacy.
Experimental Protocols
To quantitatively assess the cellular uptake and distribution of this compound, a combination of imaging and biochemical techniques can be employed.
Quantification of Total Cellular Uptake using LC-MS/MS
This method provides a highly sensitive and quantitative measurement of the total intracellular concentration of this compound.
a. Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line overexpressing TACC3) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 8, 24 hours).
b. Cell Lysis and Extraction:
-
After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Lyse the cells using a known volume of lysis buffer (e.g., RIPA buffer).
-
Add a known concentration of an internal standard to the cell lysate.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing this compound.
c. LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method specific for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.
-
Normalize the quantified amount to the cell number or total protein concentration to determine the intracellular concentration.
Subcellular Fractionation and Quantification
This protocol allows for the determination of the distribution of this compound in different cellular compartments.
a. Cell Culture and Treatment:
-
Grow cells in larger culture dishes (e.g., 10 cm or 15 cm dishes) to obtain sufficient material for fractionation.
-
Treat the cells with the desired concentration of this compound for the desired time.
b. Subcellular Fractionation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Separate the nuclear and cytoplasmic fractions by differential centrifugation.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
The supernatant contains the cytoplasmic fraction.
-
-
Further fractionate the cytoplasmic extract to isolate mitochondria and microsomal fractions by higher speed centrifugation if desired.
-
Wash the nuclear pellet to remove cytoplasmic contamination.
c. Extraction and LC-MS/MS Analysis:
-
Extract this compound from each subcellular fraction using the protein precipitation method described in Protocol 1.
-
Quantify the amount of this compound in each fraction using LC-MS/MS.
-
Normalize the results to the protein content of each fraction.
Visualization of Cellular Distribution by Fluorescence Microscopy
This method provides a qualitative assessment of the subcellular localization of this compound. This requires a fluorescently labeled version of the molecule.
a. Synthesis of Fluorescently-Labeled this compound:
-
Synthesize a derivative of this compound conjugated to a fluorescent dye (e.g., fluorescein, rhodamine, or a far-red dye). The linker region of the SNIPER molecule is a common site for modification.
b. Cell Culture and Staining:
-
Grow cells on glass-bottom dishes or coverslips.
-
Treat the cells with the fluorescently-labeled this compound for various time points.
-
To visualize specific organelles, co-stain the cells with organelle-specific fluorescent markers (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
c. Imaging:
-
Wash the cells with PBS to remove the unbound fluorescent compound.
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
Acquire images in the channels corresponding to the fluorescently-labeled this compound and the organelle markers.
-
Analyze the colocalization of the this compound signal with the different organelle markers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
Caption: The signaling pathway initiated by this compound, leading to TACC3 degradation.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Conclusion
This technical guide provides a foundational understanding of the cellular uptake and distribution of this compound. Based on its physicochemical properties, a combination of passive diffusion and active transport or endocytic mechanisms likely contributes to its cellular entry. Once inside the cell, its ability to reach the subcellular locations of its target, TACC3, is paramount to its function. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively and qualitatively assess the intracellular fate of this compound, which is essential for its continued development as a potential therapeutic agent. Further studies, particularly those employing fluorescently-labeled analogs and investigating the role of specific cellular transporters, will be invaluable in elucidating the precise mechanisms governing its cellular journey.
References
In-Depth Technical Guide: Sniper(TACC3)-2 and its Induction of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(TACC3)-2 is a novel small molecule that has demonstrated significant potential in cancer therapy through its targeted degradation of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). TACC3 is frequently overexpressed in a variety of human cancers and is associated with poor prognosis, making it an attractive therapeutic target. This compound operates as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), inducing the degradation of TACC3 via the ubiquitin-proteasome pathway. This targeted protein degradation triggers two distinct cell death mechanisms: apoptosis and a paraptosis-like cell death, offering a dual-pronged approach to eliminating cancer cells. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction to this compound
This compound is a chimeric molecule designed to specifically target TACC3 for degradation. It consists of a ligand that binds to TACC3, connected by a linker to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP). This dual-binding capacity allows this compound to bring TACC3 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of TACC3 by the proteasome. The depletion of TACC3 disrupts critical cellular processes, ultimately leading to cancer cell death.
Core Mechanisms of Action
This compound induces cancer cell death through two primary, interconnected pathways:
-
Apoptosis Induction via TACC3 Degradation: The primary mechanism of action is the targeted degradation of TACC3. This compound facilitates the interaction between TACC3 and the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, specifically with the coactivator CDH1. This leads to the polyubiquitination of TACC3, marking it for destruction by the 26S proteasome. The degradation of TACC3, a protein crucial for mitotic spindle stability and cell cycle progression, triggers the intrinsic apoptotic pathway, characterized by caspase activation.[1][2]
-
Paraptosis-like Cell Death via Endoplasmic Reticulum (ER) Stress: In addition to apoptosis, this compound can induce a non-apoptotic form of cell death known as paraptosis-like cell death (PLCD). This pathway is initiated by the accumulation of ubiquitylated protein aggregates, a process mediated by the X-linked inhibitor of apoptosis protein (XIAP). This accumulation leads to significant stress on the endoplasmic reticulum (ER), characterized by the expression of ER stress markers. The sustained ER stress results in extensive cytoplasmic vacuolization, a hallmark of paraptosis, and eventual cell death.[1][3] This dual mechanism suggests that this compound could be effective even in cancer cells that have developed resistance to apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from published studies.
Table 1: TACC3 Protein Degradation
| Cell Line | Treatment | Concentration (µM) | Time (hours) | TACC3 Protein Level (Relative to Control) | Reference |
| HT1080 (Fibrosarcoma) | This compound | 10 | 6 | ~0.8 | Ohoka et al., 2014 |
| HT1080 (Fibrosarcoma) | This compound | 30 | 6 | ~0.4 | Ohoka et al., 2014 |
| HT1080 (Fibrosarcoma) | This compound | 3 | 24 | ~0.6 | Ohoka et al., 2014 |
| HT1080 (Fibrosarcoma) | This compound | 10 | 24 | ~0.2 | Ohoka et al., 2014 |
| MCF7 (Breast Cancer) | This compound | 30 | 6 | ~0.5 | Ohoka et al., 2014 |
| U2OS (Osteosarcoma) | This compound | 30 | 6 | ~0.6 | Ohoka et al., 2014 |
Table 2: Cell Viability
| Cell Line | Treatment | IC50 (µM) | Time (hours) | Reference |
| HT1080 (Fibrosarcoma) | This compound | Not explicitly stated | 72 | Ohoka et al., 2014 |
| MCF7 (Breast Cancer) | This compound | Not explicitly stated | 72 | Ohoka et al., 2014 |
| A549 (Lung Cancer) | This compound | Not explicitly stated | 72 | Ohoka et al., 2014 |
| Normal Fibroblasts (TIG-3) | This compound | >30 | 72 | Ohoka et al., 2014 |
| Normal Fibroblasts (MRC-5) | This compound | >30 | 72 | Ohoka et al., 2014 |
Note: While the primary publication did not provide specific IC50 values, it demonstrated a significant reduction in viability in cancer cell lines at concentrations where normal fibroblasts were minimally affected.
Table 3: Induction of Apoptosis
| Cell Line | Treatment | Concentration (µM) | Time (hours) | Apoptotic Cells (%) | Reference |
| HT1080 (Fibrosarcoma) | SNIPER(TACC3)-1 | 30 | 24 | ~25% (Annexin V+) | Ohoka et al., 2014 (Supplementary) |
| MCF7 (Breast Cancer) | SNIPER(TACC3)-1 | 30 | 24 | ~20% (Annexin V+) | Ohoka et al., 2014 (Supplementary) |
Note: Data for SNIPER(TACC3)-1 is presented as a close analogue to this compound, as specific quantitative apoptosis data for the -2 compound was not available in the primary literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Apoptosis induction pathway via this compound mediated TACC3 degradation.
Caption: Paraptosis-like cell death pathway induced by this compound.
Caption: Experimental workflow for quantifying apoptosis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (WST-8)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7, A549)
-
Normal fibroblast cell lines (e.g., TIG-3, MRC-5)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
This compound stock solution (in DMSO)
-
WST-8 assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Western Blotting for TACC3 Degradation
This protocol is for assessing the degradation of TACC3 protein following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-TACC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-TACC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the relative TACC3 protein levels.
Conclusion
This compound represents a promising strategy for cancer therapy by targeting TACC3 for degradation. Its ability to induce both apoptosis and paraptosis-like cell death suggests it may be effective against a broad range of cancers, including those resistant to conventional therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
SNIPER(TACC3)-2: A Technical Guide to Inducing Paraptosis-Like Cell Death
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of intracellular proteins represents a promising therapeutic strategy in oncology. SNIPER(TACC3)-2, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), is a novel small molecule designed to induce the degradation of Transforming Acidic Coiled-Coil containing protein 3 (TACC3). TACC3 is a spindle-regulatory protein frequently overexpressed in a variety of human cancers, playing a critical role in mitotic spindle assembly and chromosomal segregation.[1][2] Emerging research has demonstrated that this compound not only triggers the proteasomal degradation of TACC3 but also induces a unique form of programmed cell death known as paraptosis-like cell death (PLCD) in cancer cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on the induction of PLCD, and offers detailed experimental protocols for its study.
Introduction to this compound and Paraptosis
SNIPERs are chimeric molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[5] This design facilitates the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically utilizes a ligand for TACC3 and a ligand for the X-linked inhibitor of apoptosis protein (XIAP), an E3 ligase.
Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis such as chromatin condensation and formation of apoptotic bodies. This cell death pathway is often triggered by ER stress and the accumulation of misfolded or ubiquitylated proteins. The ability of this compound to induce PLCD presents a potential therapeutic avenue for cancers that have developed resistance to apoptosis-based therapies.
Mechanism of Action: Dual Pathways of Cell Death
This compound induces cancer cell death through two distinct but potentially interconnected pathways: apoptosis and paraptosis-like cell death.
TACC3 Degradation and Apoptosis
The primary and intended mechanism of this compound is the degradation of TACC3. By recruiting an E3 ligase to TACC3, this compound mediates its polyubiquitination and subsequent degradation by the proteasome. The depletion of TACC3 disrupts mitotic spindle formation, leading to mitotic arrest and, in some cancer cells, the activation of the apoptotic cascade. Mechanistic studies have indicated that the anaphase-promoting complex/cyclosome (APC/C) co-activated by CDH1 (APC/CCDH1) is the ubiquitin ligase responsible for this SNIPER(TACC3)-induced degradation of TACC3.
Induction of Paraptosis-Like Cell Death
Intriguingly, this compound also triggers a distinct cell death pathway characterized by extensive cytoplasmic vacuolization, a hallmark of paraptosis. This process appears to be independent of TACC3 degradation but is critically dependent on the ubiquitin-proteasome system and the E3 ligase activity of XIAP.
The proposed mechanism for this compound-induced PLCD involves the following key steps:
-
XIAP-mediated Ubiquitination: this compound facilitates the XIAP-mediated ubiquitination of cellular proteins, leading to the formation of ubiquitylated protein aggregates.
-
ER Stress: The accumulation of these protein aggregates induces significant stress on the endoplasmic reticulum.
-
Unfolded Protein Response (UPR): The ER stress activates the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. A key player in this response is the X-box binding protein-1 (XBP-1).
-
Cytoplasmic Vacuolization: Persistent and unresolved ER stress, mediated by the UPR, leads to the extensive swelling and vacuolization of the ER, ultimately resulting in cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HT1080 | 10 µM | 24 hours | Significant decrease in TACC3 protein levels | |
| HT1080 | 30 µM | 6 hours | Significant decrease in TACC3 protein levels | |
| U2OS | 15 µM | 18 hours | Cytoplasmic vacuolization | |
| U2OS | 30 µM | 4 hours | Induction of ER stress markers | |
| U2OS | 30 µM | 5 hours | Dilation of the ER | |
| MCF7 | 10 µM | 6 hours | Reduction in TACC3 protein levels | |
| U2OS | 30 µM | 6 hours | Reduction in TACC3 protein levels |
Table 2: Key Molecular Events in this compound Induced PLCD
| Molecular Event | Method of Inhibition | Effect on this compound Induced Vacuolization | Reference |
| Ubiquitination | siRNA-mediated silencing of UBE1 | Prevented | |
| XIAP activity | siRNA-mediated silencing of XIAP | Prevented | |
| XBP-1 activity | siRNA-mediated silencing of XBP-1 | Repressed | |
| Proteasome function | Treatment with Bortezomib or MG132 | Enhanced |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human osteosarcoma (U2OS), human fibrosarcoma (HT1080), and human breast cancer (MCF-7) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (typically ranging from 5 to 30 µM). Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against TACC3, ubiquitin, ER stress markers (e.g., CHOP, GRP78), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Fluorescence Microscopy for Cytoplasmic Vacuolization
-
Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound or DMSO as described above.
-
Staining:
-
Live-cell imaging: To visualize the ER, cells can be transfected with a plasmid encoding an ER-targeted fluorescent protein (e.g., pECFP-ER) prior to treatment.
-
Immunofluorescence: After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA) in PBS. Cells are then incubated with primary antibodies against organelle markers (e.g., calreticulin for ER, LAMP2 for lysosomes) followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with Hoechst 33342.
-
-
Imaging: Images are acquired using a fluorescence microscope.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for the desired duration.
-
Assay: Cell viability is assessed using a colorimetric assay such as the WST-8 assay. The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage of the control.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound Induced Paraptosis-Like Cell Death
Caption: this compound induced paraptosis-like cell death pathway.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for studying this compound.
Dual Cell Death Mechanisms of this compound
Caption: Dual mechanisms of cell death induced by this compound.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that not only effectively degrades the oncoprotein TACC3 but also induces a non-apoptotic form of cell death, paraptosis-like cell death. This dual mechanism of action could be particularly beneficial in overcoming resistance to conventional cancer therapies that primarily rely on apoptosis. The induction of PLCD through XIAP-mediated protein aggregation and subsequent ER stress highlights a novel therapeutic vulnerability in cancer cells. Further research should focus on elucidating the precise composition of the ubiquitylated protein aggregates and the full spectrum of the ER stress response to refine the therapeutic application of this compound and similar molecules. The synergistic effect observed with proteasome inhibitors like bortezomib also warrants further investigation for potential combination therapies.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 3. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Sniper(TACC3)-2-Induced Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce the degradation of specific proteins of interest via the ubiquitin-proteasome system.[1] This guide focuses on Sniper(TACC3)-2, a novel small molecule designed to degrade the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[2][3]
TACC3 is a spindle-regulatory protein that is frequently overexpressed in various human cancers, and its elevated expression often correlates with poor prognosis.[4] It plays a critical role in mitotic spindle assembly and stability.[4] this compound targets TACC3 for degradation, leading to cancer cell death. A key mechanism underlying the cytotoxic effects of this compound is the induction of endoplasmic reticulum (ER) stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This guide provides a comprehensive technical overview of the molecular mechanisms, experimental data, and methodologies related to this compound-induced ER stress.
Core Mechanism: From TACC3 Degradation to ER Stress and Cell Death
This compound is a chimeric molecule that links a ligand for the TACC3 protein to a ligand for an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP). This proximity induces the poly-ubiquitylation of TACC3, marking it for degradation by the 26S proteasome. Unexpectedly, the primary E3 ligase involved in Sniper(TACC3)-induced TACC3 degradation is APC/C-CDH1, not cIAP1 as initially designed for other SNIPERs.
The induction of ER stress by this compound is a downstream consequence of its primary activity. Mechanistic studies suggest that this compound also induces the accumulation of ubiquitylated protein aggregates in the cytoplasm, a process that requires the X-linked inhibitor of apoptosis protein (XIAP). This accumulation of protein aggregates is a known trigger for ER stress.
The resulting ER stress activates the Unfolded Protein Response (UPR), a trio of signaling pathways designed to restore ER homeostasis. In the case of this compound, this involves the activation of the ATF4, CHOP, and notably, the XBP-1 signaling pathways. The sustained and overwhelming ER stress leads to two distinct cellular outcomes:
-
Cytoplasmic Vacuolization: Extensive swelling and vacuole formation originating from the endoplasmic reticulum. This process is dependent on the XBP-1 signaling pathway.
-
Paraptosis-like Cell Death: A form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolization and swelling of the ER and/or mitochondria. This cell death modality is particularly relevant for cancer cells that have developed resistance to apoptosis.
While this compound-induced degradation of TACC3 is important for inducing apoptosis in some cancer cells, the paraptosis-like cell death appears to be a separate mechanism driven by the accumulation of ubiquitylated proteins and subsequent ER stress.
Data Presentation
The following tables summarize the key experimental findings regarding the effects of this compound on ER stress induction and cell viability.
Table 1: Effect of this compound on ER Stress Markers in U2OS Cells
| ER Stress Marker | Treatment | Observation | Reference |
| ATF4 | 30 µM this compound for 4h | Increased protein expression | |
| CHOP | 30 µM this compound for 4h | Increased protein expression | |
| XBP-1 (spliced) | 30 µM this compound for 4h | Increased protein expression |
Note: Data is based on qualitative Western blot analysis. Quantitative densitometry data is not available in the cited literature.
Table 2: Effect of this compound on Cell Viability and Phenotype
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| HT1080 | Fibrosarcoma | 10 µM Sniper(TACC3)-1 for 24h | Significant decrease in TACC3 protein levels | |
| HT1080 | Fibrosarcoma | 30 µM Sniper(TACC3)-1 for 6h | Significant decrease in TACC3 protein levels | |
| MCF7 | Breast Cancer | 30 µM Sniper(TACC3)-1/-2 for 6h | Decreased TACC3 protein levels | |
| U2OS | Osteosarcoma | 30 µM Sniper(TACC3)-1/-2 for 6h | Decreased TACC3 protein levels | |
| U2OS | Osteosarcoma | 30 µM this compound for 5h | Cytoplasmic vacuolization | |
| MCF7 | Breast Cancer | 30 µM this compound for 5h | Cytoplasmic vacuolization | |
| HT1080 | Fibrosarcoma | 30 µM this compound for 5h | Cytoplasmic vacuolization | |
| TIG3, MRC5, MRC9 | Normal Fibroblasts | 30 µM this compound for 5h | No cytoplasmic vacuolization | |
| Cancer Cells | Various | Sniper(TACC3) | Selective induction of cell death | |
| Normal Fibroblasts | Normal | Sniper(TACC3) | Minimal effect on cell viability |
Table 3: Synergistic Anticancer Activity of this compound and Bortezomib
| Cell Line | Cancer Type | Treatment | Observation | Reference |
| RPMI-8226 | Multiple Myeloma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability | |
| KMS-11 | Multiple Myeloma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability | |
| Raji | Burkitt's Lymphoma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability | |
| U2OS | Osteosarcoma | Suboptimal doses of this compound + Bortezomib | Synergistic reduction in cell viability |
Note: The synergistic effect was determined by cell viability assays. Specific Combination Index (CI) values were not provided in the primary reference.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced ER stress and cell death.
Caption: Experimental workflow for analyzing this compound effects.
Caption: Synergistic mechanism of this compound and Bortezomib.
Experimental Protocols
Disclaimer: The following are general, representative protocols. Specific parameters such as antibody dilutions, incubation times, and siRNA concentrations should be optimized for your specific experimental conditions and cell lines, guided by the manufacturer's instructions and relevant literature.
Western Blot Analysis for ER Stress Markers
This protocol describes the detection of key ER stress proteins (ATF4, CHOP, and spliced XBP-1) by Western blotting.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ATF4, anti-CHOP, anti-XBP1s)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
WST-8 Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
siRNA-Mediated Gene Knockdown
This protocol describes the transient knockdown of XIAP or XBP1 to investigate their role in this compound-induced phenotypes.
Materials:
-
siRNA targeting XIAP, XBP1, and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Cell Seeding: Seed cells so they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Experimentation: After incubation, confirm knockdown efficiency by Western blot or qRT-PCR, and then proceed with this compound treatment and subsequent assays (e.g., microscopy for vacuolization).
Immunofluorescence Staining for Ubiquitinated Protein Aggregates
This protocol allows for the visualization of ubiquitinated protein aggregates within cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-multi-ubiquitin or anti-K48-linked ubiquitin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (and nuclear stain) diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS in the dark.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope, looking for punctate signals indicative of protein aggregates.
Fluorescence Microscopy of ER Vacuolization
This protocol is for observing the ER-derived cytoplasmic vacuoles.
Materials:
-
Cells grown in imaging-compatible dishes or on coverslips
-
ER-tracker dye or transfection with an ER-localizing fluorescent protein (e.g., ECFP-ER with KDEL motif)
-
Live-cell imaging medium
-
Fluorescence microscope (confocal recommended for better resolution)
Procedure:
-
ER Labeling (if applicable):
-
Dye: Incubate cells with ER-tracker dye according to the manufacturer's protocol.
-
Transfection: Transfect cells with a plasmid encoding an ER-resident fluorescent protein 24 hours prior to imaging.
-
-
Cell Treatment: Treat the cells with this compound for the desired time (e.g., 5 hours).
-
Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO2).
-
Acquire images using both fluorescence and phase-contrast or DIC channels to visualize the fluorescently labeled ER and the overall cell morphology, including vacuoles.
-
Flow Cytometry for Cell Death Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound represents a fascinating tool for studying the cellular consequences of TACC3 degradation. Its ability to induce a potent ER stress response, leading to a paraptosis-like cell death, highlights an alternative mechanism for eliminating cancer cells, particularly those that may be resistant to traditional apoptosis-inducing agents. The synergistic activity with proteasome inhibitors like bortezomib further underscores its therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers to explore the intricate relationship between targeted protein degradation, ER stress, and novel cell death pathways. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent effects of this compound on the UPR and to precisely define its therapeutic window.
References
Preclinical Evaluation of Sniper(TACC3)-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical evaluation of Sniper(TACC3)-2, a novel protein degrader targeting Transforming Acidic Coiled-Coil containing protein 3 (TACC3). TACC3 is a spindle-regulatory protein frequently overexpressed in various cancers, making it an attractive therapeutic target. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of chimeric molecules designed to induce proteasomal degradation of target proteins. This guide details the dual mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand for the TACC3 protein and a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, connected by a linker. This design allows this compound to bring TACC3 into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Interestingly, the preclinical evaluation of this compound has revealed a dual mechanism of action leading to cancer cell death:
-
TACC3 Degradation-Dependent Apoptosis: this compound recruits the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, with its co-activator CDH1, to polyubiquitinate TACC3, marking it for proteasomal degradation.[1] The depletion of TACC3, a protein crucial for mitotic spindle stability, leads to the activation of caspases and subsequent apoptosis in cancer cells that have high expression levels of TACC3.[2][3]
-
XIAP-Mediated Paraptosis-Like Cell Death: In addition to TACC3 degradation, this compound also engages the X-linked inhibitor of apoptosis protein (XIAP), another IAP E3 ligase. This interaction leads to the accumulation of ubiquitylated protein aggregates, inducing endoplasmic reticulum (ER) stress.[2][4] This ER stress triggers a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the ER. This pathway provides an alternative mechanism to eliminate cancer cells that may be resistant to apoptosis.
Data Presentation
Table 1: In Vitro Degradation of TACC3 by Sniper(TACC3)-1 and -2
| Compound | Cell Line | Concentration (µM) | Treatment Time (hours) | TACC3 Protein Level Reduction | Reference |
| Sniper(TACC3)-1 | HT1080 | 30 | 6 | Significant Decrease | |
| Sniper(TACC3)-1 | HT1080 | 10 | 24 | Significant Decrease | |
| This compound | HT1080 | 30 | 6 | Significant Decrease | |
| This compound | HT1080 | 10 | 24 | Significant Decrease | |
| Sniper(TACC3)-1 | MCF7 | 30 | 6 | Significant Decrease | |
| This compound | MCF7 | 30 | 6 | Significant Decrease | |
| Sniper(TACC3)-1 | U2OS | 30 | 6 | Significant Decrease | |
| This compound | U2OS | 30 | 6 | Significant Decrease |
Table 2: In Vitro Cellular Effects of this compound
| Effect | Cell Lines | Concentration (µM) | Observations | Reference |
| Induction of Cancer Cell Death | HT1080, MCF7 | ≥10 | Efficiently killed cancer cells after 48h treatment. | |
| Cytoplasmic Vacuolization | U2OS, MCF7, HT1080 | 30 | Remarkable vacuolization observed after 5h. Not observed in normal fibroblasts (TIG3, MRC5, MRC9). | |
| Accumulation of Ubiquitylated Proteins | U2OS | 30 | Punctate signals of multi-ubiquitin and K48-linked ubiquitin observed after 4h. | |
| Induction of ER Stress Markers | Cancer Cells | 30 | Increased expression of ER stress markers observed after 4h. |
Table 3: Synergistic Effects of this compound with Bortezomib
| Combination | Cell Lines | Concentration | Effect | Reference |
| This compound + Bortezomib | RPMI-8226, KMS-11, Raji, U2OS | Suboptimal doses | Synergistically reduced cell viability. | |
| This compound + Bortezomib/MG132 | U2OS | 5, 10, 20 µM this compound + 1 µM Bortezomib/MG132 | Enhanced cytoplasmic vacuolization. |
Experimental Protocols
Cell Culture
-
Cell Lines: Human fibrosarcoma (HT1080), human breast adenocarcinoma (MCF7), human osteosarcoma (U2OS), human multiple myeloma (RPMI-8226, KMS-11), and human Burkitt's lymphoma (Raji) cells can be used. Normal human fibroblasts (TIG3, MRC5, MRC9) can be used as controls.
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for TACC3 Degradation
-
Cell Lysis:
-
Plate cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TACC3 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize and quantify the band intensities using a chemiluminescence imaging system.
-
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
-
WST-8 Reagent Addition:
-
Add 10 µL of WST-8 solution (e.g., from a Cell Counting Kit-8) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound leading to apoptosis and paraptosis.
Experimental Workflow
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Chimeric Nature of Sniper(tacc3)-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive understanding of the chimeric molecule Sniper(tacc3)-2, a novel targeted protein degrader. We will delve into its core composition, mechanism of action, and provide detailed experimental protocols and quantitative data to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound: A Chimeric Approach to Protein Degradation
This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of proteolysis-targeting chimeras (PROTACs). Its innovative chimeric design enables the specific degradation of the target protein, Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is implicated in various cancers.
The fundamental principle behind this compound lies in its bifunctional nature. It acts as a molecular bridge, simultaneously binding to the target protein (TACC3) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to TACC3, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.
The Chimeric Architecture of this compound
This compound is a heterobifunctional molecule with a molecular formula of C43H61N9O7S[1]. Its structure is comprised of three key components:
-
TACC3 Ligand (KHS108): This moiety is a derivative of the pyrimidine-thiazole scaffold compound KHS101 and is responsible for selectively binding to the TACC3 protein[2][3].
-
IAP Ligand (Methyl-Bestatin Derivative): This component recruits an Inhibitor of Apoptosis Protein (IAP), a family of E3 ubiquitin ligases. Specifically, it is a derivative of bestatin, most likely methyl-bestatin (MeBS)[3][4].
-
Linker: A flexible polyethylene glycol (PEG) linker connects the TACC3 ligand and the IAP ligand. The length of this linker is a critical parameter for optimal ternary complex formation and subsequent degradation efficiency. It has been noted that Sniper(tacc3)-1 and this compound differ in their PEG linker lengths but exhibit comparable efficacy in TACC3 degradation.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound employs a sophisticated, dual mechanism of action to induce cancer cell death:
3.1. Targeted Degradation of TACC3 via the Anaphase-Promoting Complex (APC/C)
Initially, it was hypothesized that this compound, like other SNIPERs, would recruit cIAP1 for TACC3 degradation. However, mechanistic studies revealed a more nuanced process. This compound facilitates the polyubiquitination of TACC3 by hijacking the Anaphase-Promoting Complex/Cyclosome (APC/C) complex, specifically the CDH1-bound form (APC/C-CDH1). The ubiquitinated TACC3 is then recognized and degraded by the 26S proteasome.
3.2. Induction of Paraptosis-like Cell Death via XIAP and ER Stress
Independent of TACC3 degradation, this compound also triggers a unique form of programmed cell death resembling paraptosis. This process is initiated by the recruitment of the X-linked inhibitor of apoptosis protein (XIAP), another IAP family member. The this compound-mediated proximity of XIAP leads to the accumulation of ubiquitinated protein aggregates, inducing significant endoplasmic reticulum (ER) stress. This cascade of events results in extensive cytoplasmic vacuolization and ultimately, cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the IAP Ligand in SNIPER(TACC3)-2 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SNIPER(TACC3)-2, a novel small molecule designed for targeted protein degradation. It focuses specifically on the critical role of its Inhibitor of Apoptosis Protein (IAP) ligand in orchestrating two distinct anti-cancer mechanisms: the direct degradation of the TACC3 oncoprotein and the induction of a unique, XIAP-dependent paraptosis-like cell death.
Introduction to SNIPER Technology
Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) represent a class of heterobifunctional small molecules engineered to hijack the body's own ubiquitin-proteasome system for therapeutic purposes.[1][2] A SNIPER molecule is a chimeric compound consisting of three key parts: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an IAP E3 ubiquitin ligase, and a linker connecting the two.[1][3]
The fundamental principle of SNIPER technology is to create proximity between the target protein and an IAP (such as cIAP1, cIAP2, or XIAP), which functions as an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of disease-causing proteins, including those previously considered "undruggable."
This compound is a specific iteration of this technology, designed to target Transforming Acidic Coiled-Coil-containing Protein 3 (TACC3). TACC3 is a spindle-regulatory protein frequently overexpressed in various human cancers, making it an attractive therapeutic target. This compound is composed of KHS108, a ligand for TACC3, and a methyl-bestatin (MeBS) derivative, which serves as the IAP ligand. The linkage of these two ligands into a single molecule is critical for its protein degradation activity.
The Dual Role of the IAP Ligand in this compound Function
The IAP ligand is the central functional component of this compound, initiating a cascade of events that lead to cancer cell death through two distinct pathways.
Mechanism 1: Proteasomal Degradation of TACC3
The primary and intended mechanism of this compound is the targeted degradation of the TACC3 protein.
-
IAP Recruitment: The methyl-bestatin moiety of this compound binds to cellular inhibitor of apoptosis protein 1 (cIAP1).
-
Ternary Complex Formation: Simultaneously, the KHS108 moiety binds to TACC3. This results in the formation of a ternary TACC3-SNIPER-cIAP1 complex, bringing the E3 ligase into close proximity with its new target.
-
Ubiquitylation and Degradation: This proximity induces the poly-ubiquitylation of TACC3. Further mechanistic studies have revealed that the ubiquitin ligase APC/C(CDH1) mediates this SNIPER(TACC3)-induced degradation. The ubiquitylated TACC3 is then recognized and degraded by the proteasome.
-
cIAP1 Auto-degradation: A notable feature of many SNIPERs is their ability to induce the simultaneous auto-ubiquitylation and proteasomal degradation of cIAP1 itself, further contributing to the disruption of cancer cell survival pathways.
Mechanism 2: XIAP-Dependent Paraptosis-Like Cell Death
In addition to TACC3 degradation, this compound triggers a secondary, unique cell death pathway that is independent of TACC3 downregulation but is critically dependent on a different IAP family member, the X-linked inhibitor of apoptosis protein (XIAP).
-
XIAP-Mediated Ubiquitylation: The IAP ligand of this compound also recruits XIAP. This action promotes XIAP-mediated ubiquitylation, leading to the formation and accumulation of ubiquitylated protein aggregates within the cell.
-
Endoplasmic Reticulum (ER) Stress: The buildup of these protein aggregates induces significant ER stress.
-
Cytoplasmic Vacuolization: This ER stress response results in the formation of large cytoplasmic vacuoles derived directly from the ER. This vacuolization is a hallmark of a non-apoptotic form of programmed cell death known as paraptosis.
-
Cell Death: The extensive vacuolization and ER stress ultimately lead to paraptosis-like cell death. This pathway provides a powerful alternative for killing cancer cells, particularly those that have developed resistance to apoptosis. The critical role of XIAP was confirmed in experiments where the silencing of XIAP, but not cIAP1, suppressed the SNIPER(TACC3)-induced vacuole formation.
Quantitative Data
The following tables summarize the key quantitative findings from studies on SNIPER(TACC3) compounds.
Table 1: Efficacy of SNIPER(TACC3) on TACC3 Protein Levels in HT1080 Cells
| Compound | Concentration (μM) | Treatment Time (hours) | Outcome | Reference |
|---|---|---|---|---|
| SNIPER(TACC3)-1 / -2 | 30 | 6 | Significant decrease in TACC3 protein level |
| SNIPER(TACC3)-1 / -2 | 10 | 24 | Significant decrease in TACC3 protein level | |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration (μM) | Treatment Time (hours) | Observed Effect | Reference |
|---|---|---|---|---|
| U2OS | 30 | 5 | Remarkable cytoplasmic vacuolization derived from ER | |
| U2OS, MCF7, HT1080 | 30 | Not specified | Induction of cytoplasmic vacuolization | |
| TIG3, MRC5, MRC9 (Normal) | 30 | Not specified | No cytoplasmic vacuolization observed | |
| U2OS | 30 | 4 | Accumulation of ubiquitylated proteins |
| U2OS | 30 | 4 | Induction of ER stress markers | |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture and Treatment
-
Cell Lines: Human fibrosarcoma (HT1080), human osteosarcoma (U2OS), and human breast carcinoma (MCF7) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco’s modified Eagle’s medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded in plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against TACC3, cIAP1, XIAP, ubiquitin, or ER stress markers. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
siRNA-mediated Gene Silencing
-
Transfection: U2OS cells are transfected with siRNAs targeting cIAP1, XIAP, or a non-targeting control using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: The cells are incubated for 24-48 hours to allow for target gene knockdown.
-
Treatment and Analysis: Following incubation, the cells are treated with this compound. The effects on cytoplasmic vacuolization are observed via phase-contrast microscopy, and knockdown efficiency is confirmed by Western blot.
Immunofluorescence Staining
-
Cell Preparation: Cells are grown on glass coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: After blocking, cells are incubated with primary antibodies (e.g., anti-ubiquitin, anti-LAMP2 for lysosomes, anti-PMP70 for peroxisomes, anti-GM130 for Golgi, anti-COX IV for mitochondria) overnight at 4°C.
-
Visualization: Cells are then washed and incubated with Alexa Fluor-conjugated secondary antibodies and a nuclear stain (e.g., Hoechst 33342) for 1 hour. The coverslips are mounted on slides, and images are captured using a fluorescence microscope. For ER visualization, cells can be transfected with a plasmid expressing an ER-localized fluorescent protein (e.g., ECFP-ER) prior to treatment.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
WST-8 Assay: After the desired incubation period (e.g., 24-72 hours), a water-soluble tetrazolium salt (WST-8) reagent is added to each well.
-
Measurement: Cells are incubated for 0.5-2 hours at 37°C. The absorbance at 450 nm, which is proportional to the number of viable cells, is measured using a microplate reader.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound.
Caption: General mechanism of this compound action.
Caption: this compound pathway for TACC3 degradation.
Caption: XIAP-dependent paraptosis pathway via this compound.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The IAP ligand is the indispensable initiator of this compound's potent anti-cancer activity. Its function is elegantly dual-pronged: first, by recruiting cIAP1 and APC/C(CDH1) to mediate the proteasomal degradation of the TACC3 oncoprotein, and second, by engaging XIAP to trigger a distinct paraptosis-like cell death pathway driven by ER stress. This ability to induce two separate cell death mechanisms makes this compound a highly promising therapeutic agent, capable of overcoming apoptosis resistance and effectively targeting cancers characterized by TACC3 overexpression. This detailed understanding of the IAP ligand's role is crucial for the ongoing development and optimization of protein degraders as a next-generation cancer therapy.
References
Methodological & Application
Application Notes and Protocols for SNIPER(TACC3)-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNIPER(TACC3)-2 is a novel small molecule designed for targeted protein degradation. It belongs to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This compound specifically targets the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) for degradation via the ubiquitin-proteasome pathway.[1][2][3] TACC3 is frequently overexpressed in various cancers and plays a crucial role in mitotic spindle stability and cell division. By inducing the degradation of TACC3, this compound has been shown to trigger cancer cell death, making it a promising tool for cancer research and drug development.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on TACC3 protein levels, cell viability, and cellular morphology.
Mechanism of Action
This compound is a heterobifunctional molecule. One end of the molecule binds to the target protein, TACC3, while the other end recruits an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome. This targeted degradation leads to the depletion of cellular TACC3 levels, subsequently inducing cell death in cancer cells. Interestingly, treatment with SNIPER(TACC3) has also been observed to cause cytoplasmic vacuolization originating from the endoplasmic reticulum, leading to a paraptosis-like cell death.
Figure 1: Mechanism of this compound mediated TACC3 degradation.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the dose-dependent effects of this compound and its analogue SNIPER(TACC3)-1 on TACC3 protein levels and cell viability in various cancer cell lines.
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | TACC3 Degradation (%) |
| HT1080 | SNIPER(TACC3)-1 | 10 | 24 | Significant Reduction |
| HT1080 | SNIPER(TACC3)-1 | 30 | 6 | Significant Reduction |
| MCF7 | SNIPER(TACC3)-1 | 10 | 6 | Significant Reduction |
| MCF7 | This compound | 30 | 6 | Significant Reduction |
| U2OS | This compound | 30 | 6 | Significant Reduction |
Data extracted from publications. "Significant Reduction" indicates a visually substantial decrease in TACC3 protein levels as observed by western blot.
| Cell Line | Compound | IC50 (µM) | Treatment Time (hours) |
| RT4 | SNIPER(TACC3)-11 | ~3 | 72 |
| HeLa | SNIPER(TACC3)-11 | >3 | 72 |
Data for SNIPER(TACC3)-11, a related TACC3 degrader, is presented to illustrate the potential potency range.
Experimental Protocols
General Guidelines
-
Compound Preparation : this compound has a molecular weight of 848.07 g/mol . Prepare a stock solution (e.g., 10 mM) in DMSO. Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Cell Culture : Culture cells in appropriate media and conditions. For experiments, seed cells to achieve 70-80% confluency at the time of treatment.
Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: Western Blot for TACC3 Degradation
This protocol details the steps to assess the degradation of TACC3 protein following treatment with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells (e.g., HT1080, MCF7, U2OS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (e.g., 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against TACC3 (see manufacturer's datasheet for dilution)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis :
-
After treatment, place the plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TACC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection :
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (WST-8)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells
-
96-well plates
-
WST-8 assay kit
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a media-only blank.
-
-
WST-8 Assay :
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type.
-
-
Data Acquisition :
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results and determine the IC50 value.
-
Protocol 3: Immunofluorescence for TACC3 Localization and Cellular Morphology
This protocol is for visualizing the subcellular localization of TACC3 and observing morphological changes, such as cytoplasmic vacuolization, upon this compound treatment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cultured cells
-
Glass coverslips or imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum or 3% BSA in PBS)
-
Primary antibody against TACC3
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment :
-
Seed cells on glass coverslips in a 24-well plate.
-
Once the cells reach the desired confluency, treat them with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation :
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization :
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking :
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation :
-
Incubate with the primary anti-TACC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting :
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging :
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Figure 3: Simplified TACC3 pathway in mitosis and the point of intervention for this compound.
References
Application Notes and Protocols for TACC3 Degradation using Sniper(tacc3)-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(tacc3)-2 is a novel small molecule designed for the targeted degradation of Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1] TACC3 is a spindle-regulatory protein frequently overexpressed in various human cancers, making it a compelling target for therapeutic intervention.[2] this compound functions as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of proteolysis-targeting chimeras (PROTACs). It operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of TACC3.[2][3] This document provides detailed application notes and protocols for the use of this compound to achieve optimal TACC3 degradation in cancer cell lines.
Mechanism of Action
This compound is a bifunctional molecule that simultaneously binds to TACC3 and an E3 ubiquitin ligase.[4] This proximity induces the poly-ubiquitination of TACC3, marking it for degradation by the 26S proteasome. Specifically, this compound has been shown to mediate TACC3 degradation through the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ligase, specifically the CDH1-containing complex (APC/C-CDH1). This targeted degradation of TACC3 leads to mitotic defects and ultimately induces apoptosis in cancer cells with high TACC3 expression.
Data Presentation: Optimal Concentration for TACC3 Degradation
The optimal concentration of this compound for TACC3 degradation can vary depending on the cell line and the desired experimental endpoint. The following tables summarize the effective concentrations of this compound for TACC3 degradation and induction of cell death based on published data.
Table 1: Effective Concentrations of this compound for TACC3 Degradation
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (hours) | Observed Effect on TACC3 Levels | Reference |
| HT1080 | Fibrosarcoma | 10 | 24 | Significant Decrease | |
| HT1080 | Fibrosarcoma | 30 | 6 | Significant Decrease | |
| MCF7 | Breast Cancer | 30 | 6 | Significant Decrease | |
| U2OS | Osteosarcoma | 30 | 6 | Significant Decrease |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| RPMI-8226 | Multiple Myeloma | Dose-dependent | 24 | Reduced Viability | |
| KMS-11 | Multiple Myeloma | Dose-dependent | 24 | Reduced Viability | |
| Raji | Burkitt's Lymphoma | Dose-dependent | 24 | Reduced Viability | |
| U2OS | Osteosarcoma | Dose-dependent | 24 | Reduced Viability |
Note: Precise DC50 and IC50 values for this compound are not consistently reported in the cited literature. The concentrations listed represent effective doses leading to significant biological outcomes.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Protocol 1: Determination of TACC3 Degradation by Western Blotting
This protocol outlines the steps to assess the degradation of TACC3 protein in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HT1080, MCF7, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Methanol (for PVDF membrane activation)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against TACC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 30 µM) for the desired time points (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against TACC3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the TACC3 signal to the loading control.
-
Protocol 2: Determination of Cell Viability using WST-8 Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom plates
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include wells with medium only (blank) and cells with DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
WST-8 Reagent Addition:
-
Add 10 µL of WST-8 reagent to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Conclusion
This compound is a potent and selective degrader of TACC3 protein. The optimal concentration for TACC3 degradation is typically in the range of 10-30 µM, with significant effects observed after 6 to 24 hours of treatment in various cancer cell lines. The provided protocols offer a framework for researchers to determine the optimal conditions for their specific experimental setup and to further investigate the therapeutic potential of TACC3 degradation.
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. cancer-research-network.com [cancer-research-network.com]
Time-Course Analysis of SNIPER(TACC3)-2 Induced Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the time-course of TACC3 (Transforming Acidic Coiled-Coil containing protein 3) degradation induced by SNIPER(TACC3)-2. SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) molecules are heterobifunctional compounds designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound specifically targets TACC3, a protein frequently overexpressed in various cancers and involved in cell proliferation, migration, and invasion.[1] Understanding the kinetics of this compound-mediated TACC3 degradation is crucial for determining optimal experimental conditions and for the development of novel cancer therapeutics.
Mechanism of Action
This compound is designed to function as a molecular bridge, bringing the target protein, TACC3, into proximity with an E3 ubiquitin ligase.[2][3] While initially designed to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), mechanistic studies have revealed that SNIPER(TACC3) unexpectedly recruits the Anaphase-Promoting Complex/Cyclosome (APC/C) complex with its co-activator CDH1 (APC/CCDH1) to mediate the ubiquitination and subsequent proteasomal degradation of TACC3.[4][5] This induced proximity facilitates the transfer of ubiquitin molecules to TACC3, marking it for recognition and degradation by the 26S proteasome. This targeted degradation leads to a reduction in TACC3 protein levels, which in turn can inhibit cancer cell proliferation and induce cell death.
Data Presentation: Time-Course of TACC3 Degradation
The following table summarizes the quantitative data on TACC3 protein degradation in human fibrosarcoma HT1080 cells following treatment with this compound, as determined by Western blot analysis.
| Treatment Time | This compound Concentration | Cell Line | TACC3 Protein Level Reduction | Reference |
| 6 hours | 30 µM | HT1080 | Significant Decrease | |
| 24 hours | 10 µM | HT1080 | Significant Decrease |
Note: The term "Significant Decrease" indicates a notable reduction in TACC3 protein levels as observed in the referenced study. For precise quantification, densitometric analysis of Western blots is required.
Experimental Protocols
Protocol 1: Time-Course Analysis of TACC3 Degradation by Western Blot
This protocol outlines the steps for treating cells with this compound and analyzing TACC3 protein levels at various time points.
Materials:
-
This compound (stock solution in DMSO)
-
Human fibrosarcoma cell line (e.g., HT1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against TACC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed HT1080 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TACC3 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To normalize for protein loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the TACC3 band intensity to the corresponding loading control band intensity. Calculate the percentage of TACC3 degradation relative to the vehicle-treated control at the 0-hour time point.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This protocol is used to verify that the observed reduction in TACC3 levels is due to proteasomal degradation.
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound to the pre-treated wells and to a parallel set of wells without the proteasome inhibitor. Include vehicle controls for both conditions.
-
Incubation: Incubate the cells for a time point where significant degradation is expected (e.g., 6 or 24 hours).
-
Analysis: Proceed with steps 5-9 of Protocol 1. A rescue of TACC3 degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
Signaling Pathways Involving TACC3
TACC3 is implicated in the regulation of several key oncogenic signaling pathways. Its degradation by this compound is expected to impact these pathways, contributing to its anti-cancer effects.
Conclusion
These application notes and protocols provide a framework for investigating the time-course of this compound-induced TACC3 degradation. By systematically evaluating the kinetics of degradation and confirming the mechanism of action, researchers can effectively utilize this tool for cancer research and drug development. The provided protocols can be adapted for different cell lines and experimental setups to further elucidate the therapeutic potential of targeted TACC3 degradation.
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sniper(tacc3)-1 | Benchchem [benchchem.com]
Application Notes and Protocols: SNIPER(TACC3)-2 Treatment in HT1080 and MCF7 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a key regulator of microtubule stability and is frequently overexpressed in a variety of human cancers, correlating with poor prognosis.[1][2][3] Its critical role in cell proliferation and survival makes it an attractive therapeutic target.[1][4] SNIPER(TACC3)-2 is a novel small molecule, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), designed to specifically target TACC3 for degradation via the ubiquitin-proteasome pathway. This document provides detailed application notes and protocols for studying the effects of this compound in the human fibrosarcoma cell line HT1080 and the human breast adenocarcinoma cell line MCF7.
Data Presentation
Quantitative Analysis of TACC3 Protein Degradation
This compound induces a dose- and time-dependent degradation of the TACC3 protein in both HT1080 and MCF7 cell lines. The following tables summarize the quantitative data from Western blot analyses, showing the relative TACC3 protein levels normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a percentage of the vehicle-treated control (DMSO).
Table 1: Effect of this compound on TACC3 Protein Levels in HT1080 Cells
| Treatment Duration | Concentration | Relative TACC3 Protein Level (%) | Reference |
| 6 hours | 10 µM | ~60% | |
| 6 hours | 30 µM | ~20% | |
| 24 hours | 3 µM | ~50% | |
| 24 hours | 10 µM | ~10% | |
| 24 hours | 30 µM | <10% |
Table 2: Effect of this compound on TACC3 Protein Levels in MCF7 Cells
| Treatment Duration | Concentration | Relative TACC3 Protein Level (%) | Reference |
| 6 hours | 30 µM | ~30% |
Signaling Pathways and Mechanism of Action
This compound is a chimeric molecule that consists of a ligand for TACC3 and a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, connected by a linker. Upon entering the cell, this compound facilitates the formation of a ternary complex between TACC3 and the E3 ligase. This proximity induces the polyubiquitylation of TACC3, marking it for degradation by the 26S proteasome.
Interestingly, while many SNIPER compounds utilize cIAP1, this compound-mediated degradation of TACC3 has been shown to involve the Anaphase-Promoting Complex/Cyclosome (APC/C), specifically with the coactivator CDH1 (APC/CCDH1), rather than cIAP1.
The degradation of TACC3 leads to significant downstream cellular effects. In both HT1080 and MCF7 cells, treatment with this compound has been observed to induce cytoplasmic vacuolization derived from the endoplasmic reticulum (ER). This phenomenon is linked to ER stress and can lead to a form of non-apoptotic cell death known as paraptosis-like cell death. The process involves the X-linked inhibitor of apoptosis protein (XIAP) and the accumulation of ubiquitylated protein aggregates. Furthermore, the degradation of TACC3 can also trigger apoptosis in some cancer cells.
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.
References
- 1. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Detecting TACC3 Degradation by Sniper(TACC3)-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing a Western blot to detect the degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) mediated by Sniper(TACC3)-2. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of molecules designed to induce the degradation of specific target proteins.[1][2] this compound is engineered to bring TACC3 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation approach is a promising strategy in cancer therapy, as TACC3 is frequently overexpressed in various cancers and plays a crucial role in mitotic spindle assembly.[4] The following protocols and data provide a framework for assessing the efficacy of this compound in cellular models.
Signaling Pathway and Experimental Workflow
The core principle of this experimental workflow is to treat cancer cells with this compound, lyse the cells to extract proteins, separate the proteins by size using gel electrophoresis, transfer them to a membrane, and then use specific antibodies to detect the amount of TACC3 protein. A decrease in the TACC3 protein band intensity in treated cells compared to control cells indicates successful degradation.
Caption: Workflow for Western Blot Analysis of TACC3 Degradation.
Quantitative Data Summary
The following table summarizes the quantitative analysis of TACC3 protein levels in different cell lines after treatment with Sniper(TACC3)-1 and this compound, as determined by Western blot analysis. Data is presented as the percentage of remaining TACC3 protein relative to the vehicle control (DMSO).
| Cell Line | Compound | Concentration (µM) | Treatment Time (hours) | Remaining TACC3 Protein (%) | Reference |
| HT1080 | Sniper(TACC3)-1 | 10 | 6 | ~80 | |
| HT1080 | Sniper(TACC3)-1 | 30 | 6 | ~30 | |
| HT1080 | This compound | 10 | 6 | ~70 | |
| HT1080 | This compound | 30 | 6 | ~30 | |
| HT1080 | Sniper(TACC3)-1 | 3 | 24 | ~70 | |
| HT1080 | Sniper(TACC3)-1 | 10 | 24 | ~20 | |
| HT1080 | This compound | 3 | 24 | ~80 | |
| HT1080 | This compound | 10 | 24 | ~20 | |
| MCF7 | Sniper(TACC3)-1 | 30 | 6 | ~40 | |
| MCF7 | This compound | 30 | 6 | ~30 | |
| U2OS | Sniper(TACC3)-1 | 30 | 6 | ~40 | |
| U2OS | This compound | 30 | 6 | ~30 |
Detailed Experimental Protocol: Western Blot for TACC3 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of the TACC3 protein.
Materials and Reagents
-
Cell Lines: Human fibrosarcoma (HT1080), breast cancer (MCF7), or osteosarcoma (U2OS) cells.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: As appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease and phosphatase inhibitor cocktail.
-
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: With 2-mercaptoethanol or DTT.
-
SDS-PAGE Gels: Acrylamide percentage appropriate for a ~90 kDa protein (e.g., 8-10%).
-
Electrophoresis Running Buffer: (e.g., Tris-Glycine-SDS buffer).
-
PVDF Membranes: 0.45 µm pore size.
-
Transfer Buffer: (e.g., Tris-Glycine buffer with 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-TACC3 antibody (starting dilution 1:1000).
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (dilution 1:2000 - 1:10,000).
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Capable of detecting chemiluminescence.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 30 µM) and a corresponding volume of vehicle control (DMSO) for the desired time points (e.g., 6 hours, 24 hours).
2. Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with freshly added protease and phosphatase inhibitors to each dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
-
To your normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel. TACC3 is approximately 90 kDa, so a gel percentage of 8-10% is suitable.
-
While the gel is running, activate a PVDF membrane by soaking it in methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.
-
Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).
6. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against TACC3, diluted in blocking buffer, overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the TACC3 band intensity to the corresponding loading control (GAPDH or β-actin) for each sample.
-
Calculate the percentage of TACC3 degradation relative to the vehicle-treated control.
Caption: this compound Mediated Protein Degradation Pathway.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of TACC3 Following Sniper(tacc3)-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial spindle-regulatory protein that plays a significant role in the assembly and stability of the mitotic spindle. Its overexpression is implicated in the progression of numerous cancers, making it an attractive therapeutic target. Sniper(tacc3)-2 is a novel small molecule, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), designed to induce the degradation of TACC3. This document provides detailed application notes and protocols for the immunofluorescent staining of TACC3 in cells following treatment with this compound, enabling researchers to visualize and quantify the degradation of the target protein.
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that brings TACC3 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TACC3 by the proteasome.[1][2] Interestingly, while designed to hijack the cIAP1 ligase, mechanistic studies have revealed that this compound unexpectedly mediates the degradation of TACC3 through the Anaphase-Promoting Complex/Cyclosome (APC/C-CDH1) E3 ubiquitin ligase.[1][3] This targeted degradation leads to cell death in cancer cells that overexpress TACC3.[1]
These protocols are designed to guide researchers through the process of treating cells with this compound and subsequently performing immunofluorescence staining to assess the reduction in TACC3 protein levels.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in reducing TACC3 protein levels, as determined by western blot analysis from foundational studies. This data can be used as a reference for expected outcomes in immunofluorescence experiments.
Table 1: Dose-Dependent Reduction of TACC3 Protein Levels by this compound in HT1080 Cells (6-hour treatment)
| This compound Concentration (µM) | Relative TACC3 Protein Level (Normalized to GAPDH) |
| 0 (DMSO control) | 1.00 |
| 10 | ~0.80 |
| 30 | ~0.40 |
Data adapted from Ohoka N, et al. Cell Death Dis. 2014.
Table 2: Time-Dependent Reduction of TACC3 Protein Levels by this compound (10 µM) in HT1080 Cells
| Treatment Time (hours) | Relative TACC3 Protein Level (Normalized to GAPDH) |
| 0 | 1.00 |
| 6 | ~0.80 |
| 24 | ~0.20 |
Data adapted from Ohoka N, et al. Cell Death Dis. 2014.
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the underlying mechanism and the experimental procedure, the following diagrams have been generated.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the steps for preparing and treating adherent cells for subsequent immunofluorescence analysis.
Materials:
-
Cell line of interest (e.g., HT1080, MCF7, U2OS)
-
Complete cell culture medium
-
Sterile glass coverslips
-
24-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Place a sterile glass coverslip into each well of a 24-well plate.
-
Trypsinize and count cells. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare working solutions of this compound in pre-warmed complete culture medium. A typical final concentration range to test is 1-30 µM.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Aspirate the old medium from the wells.
-
Add the prepared media containing this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 6 to 24 hours) at 37°C with 5% CO₂.
-
Protocol 2: Immunofluorescence Staining of TACC3
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize TACC3.
Materials:
-
Treated coverslips from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-TACC3 antibody (use at a dilution of 1:100 or as recommended by the manufacturer)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-TACC3 primary antibody in blocking buffer to the desired concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Protocol 3: Image Acquisition and Analysis
Procedure:
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the vehicle-treated and this compound-treated cells. Ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples to allow for accurate comparison.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the TACC3 signal.
-
Define regions of interest (ROIs) based on the cell boundaries or specific subcellular compartments (e.g., nucleus, mitotic spindle).
-
Measure the mean fluorescence intensity of the TACC3 signal within the ROIs for a statistically significant number of cells from each condition.
-
Normalize the TACC3 fluorescence intensity to the DAPI signal or cell area if necessary.
-
Compare the average fluorescence intensity between the vehicle-treated and this compound-treated groups to determine the extent of TACC3 degradation.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking by increasing the blocking time or trying a different blocking agent (e.g., normal goat serum).
-
Optimize antibody concentrations; high concentrations can lead to non-specific binding.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm that the primary antibody is suitable for immunofluorescence applications.
-
Increase the primary antibody incubation time (e.g., overnight at 4°C).
-
Use a brighter secondary antibody or an amplification method.
-
Check the expression level of TACC3 in the chosen cell line.
-
-
Autofluorescence:
-
Use a quenching agent (e.g., sodium borohydride) after fixation.
-
Use fluorophores in the far-red spectrum to minimize autofluorescence from cellular components.
-
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to study the cellular effects of this compound and quantify its ability to induce the degradation of TACC3.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sniper(tacc3)-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Sniper(tacc3)-2, a potent and selective degrader of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). This document is intended to guide researchers in utilizing this compound for in vitro and in vivo studies to investigate the biological functions of TACC3 and its potential as a therapeutic target in oncology.
Introduction
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of TACC3.[1] TACC3 is a crucial protein involved in the stabilization of the mitotic spindle and is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy. This compound operates by hijacking the ubiquitin-proteasome system, specifically recruiting the E3 ubiquitin ligase APC/C-CDH1 to TACC3, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation offers a powerful tool to study the consequences of TACC3 loss and to explore its therapeutic potential.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₃H₆₁N₉O₇S |
| Molecular Weight | 848.07 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
In Vitro Efficacy: TACC3 Degradation
| Cell Line | Concentration (µM) | Incubation Time (hours) | Outcome |
| HT1080 | 10 - 30 | 6 - 24 | Significant decrease in TACC3 protein levels |
| MCF7 | 30 | 6 | Significant decrease in TACC3 protein levels |
| U2OS | 30 | 6 | Significant decrease in TACC3 protein levels |
Note: The efficacy of TACC3 degradation can be cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Signaling Pathways
This compound-mediated degradation of TACC3 impacts signaling pathways crucial for cell cycle progression and survival. TACC3 is a key regulator of the mitotic spindle, and its removal can lead to mitotic arrest and apoptosis.[1] Furthermore, this compound has been shown to induce a paraptosis-like cell death pathway through the accumulation of ubiquitylated protein aggregates, a process mediated by the X-linked inhibitor of apoptosis protein (XIAP).[2][3]
Caption: Mechanism of this compound-induced TACC3 degradation.
Caption: this compound induced paraptosis-like cell death pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 848.07 g/mol ), dissolve it in 117.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Caption: Workflow for preparing this compound stock solution.
Western Blot Analysis of TACC3 Degradation
This protocol details the use of this compound to induce TACC3 degradation for analysis by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., HT1080, MCF7, U2OS)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TACC3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10, 20, 30 µM) or an equivalent volume of DMSO as a vehicle control. Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TACC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric assay such as MTT or WST-8.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence Staining
This protocol outlines the procedure for visualizing the subcellular localization of TACC3 following treatment with this compound.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound stock solution (10 mM in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TACC3
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., 30 µM for 4 hours) or DMSO.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary anti-TACC3 antibody in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
In Vivo Studies
While specific in vivo protocols for this compound are not yet widely published, a general approach for a TACC3 inhibitor in a mouse xenograft model is provided below as a starting point. Note: This protocol should be adapted and optimized for this compound.
General Protocol for a TACC3 Inhibitor in a Mouse Xenograft Model:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing and Administration:
-
Vehicle: Prepare a suitable vehicle for in vivo administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Dosage: Based on preliminary studies, a starting dose for a TACC3 inhibitor could be in the range of 50 mg/kg, administered daily via oral gavage. This needs to be determined specifically for this compound.
-
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a comprehensive guide for researchers working with this compound. For optimal results, it is recommended to carefully optimize the experimental conditions for each specific application and cell line.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Sniper(tacc3)-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(tacc3)-2 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) through the ubiquitin-proteasome pathway.[1][2][3][4] TACC3 is a key regulator of the mitotic spindle and is implicated in the progression of various cancers, making it a compelling therapeutic target.[5] Understanding the long-term storage and stability of this compound is critical for ensuring its efficacy and reproducibility in research and preclinical development. These application notes provide detailed protocols for the proper storage and assessment of the stability of this compound.
Data Presentation
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solvent-based stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | 3 years | Keep tightly sealed in a dry environment. |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from supplier recommendations.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 848.07 g/mol |
| Formula | C₄₃H₆₁N₉O₇S |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
It is recommended to use newly opened, hygroscopic DMSO for the best solubility results.
Signaling Pathways and Experimental Workflows
TACC3 Signaling Pathway
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a multifaceted protein involved in critical cellular processes that are often dysregulated in cancer. TACC3 is known to interact with several key signaling pathways that regulate cell proliferation, migration, invasion, and stemness. Notably, TACC3 has been shown to activate the PI3K/Akt and ERK signaling pathways, which are central to promoting cell growth and survival. By facilitating the degradation of TACC3, this compound can effectively inhibit these downstream oncogenic signals. The diagram below illustrates the central role of TACC3 in these pathways.
References
Application Notes and Protocols: In Vivo Administration and Dosage of Sniper(tacc3)-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(tacc3)-2 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) for degradation via the ubiquitin-proteasome system.[1][2][3] TACC3 is a crucial protein in the regulation of microtubule dynamics during mitosis and its overexpression is implicated in the progression of various cancers, making it a compelling therapeutic target.[4][5] These application notes provide a summary of the available preclinical data and outline generalized protocols for the in vivo administration and dosage of this compound, based on existing literature for TACC3 inhibitors and other SNIPER compounds.
Data Presentation
In Vitro Activity of this compound
While specific in vivo dosage data for this compound is not publicly available, in vitro studies have demonstrated its activity in cancer cell lines.
| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |
| Human Fibrosarcoma HT1080 | 10 µM | 24 hours | Significant decrease in TACC3 protein levels. | |
| Human Fibrosarcoma HT1080 | 30 µM | 6 hours | Significant decrease in TACC3 protein levels. | |
| Human Osteosarcoma U2OS | 30 µM | 4 hours | Induction of ubiquitylated protein aggregates. | |
| Human Osteosarcoma U2OS | 15 µM | 18 hours | Repression of cytoplasmic vacuolization upon XBP1 silencing. | |
| Human Osteosarcoma U2OS | Not Specified | Not Specified | Induction of cytoplasmic vacuolization derived from the endoplasmic reticulum and paraptosis-like cell death. |
In Vivo Data for Other TACC3 Inhibitors and SNIPER Compounds
The following table summarizes available in vivo data for other TACC3 inhibitors and SNIPER compounds, which can serve as a reference for designing initial studies with this compound.
| Compound | Target | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| BO-264 | TACC3 | MMTV.f.huHER2#5 transgenic mice | 50 mg/kg, daily | Oral gavage | Potentiated anti-tumor efficacy of T-DM1. | |
| KHS-C4 | TACC3 (PROTAC) | Not Specified | Not Specified | Not Specified | No in vivo toxicity, selected for further in vivo efficacy evaluation. | |
| SNIPER-29 | ERα | MCF-7 tumor xenotransplantation mouse model | Not Specified | Not Specified | Significantly inhibited tumor growth with no obvious toxic side effects. | |
| SNIPER-30 | ERα | MCF-7 xenotransplantation mouse model | Not Specified | Not Specified | More effective than SNIPER-29 in degrading ERα. |
Experimental Protocols
Disclaimer: The following protocols are generalized and should be optimized for specific experimental needs. The absence of direct in vivo data for this compound necessitates careful dose-finding and toxicity studies.
General In Vivo Efficacy Study Protocol
-
Animal Model Selection:
-
Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for xenograft studies with human cancer cell lines overexpressing TACC3.
-
Relevant cell lines for xenografts could include those used in in vitro studies, such as HT1080 (fibrosarcoma) or U2OS (osteosarcoma).
-
For studies involving the immune system, syngeneic models with murine tumors expressing high levels of TACC3 would be appropriate.
-
-
Compound Formulation and Preparation:
-
Based on general recommendations for SNIPER compounds, a formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection could be prepared. A suggested starting formulation for in vivo experiments is as follows:
-
Dissolve this compound in a small amount of DMSO to create a stock solution.
-
For the working solution, further dilute the stock in a vehicle such as a mixture of PEG300, Tween 80, and saline or PBS. A common formulation might be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.
-
-
The final solution should be clear and administered at room temperature. Prepare fresh on the day of use.
-
-
Administration and Dosage:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for initial in vivo studies of novel compounds. Oral gavage could also be explored, as demonstrated with the TACC3 inhibitor BO-264.
-
Dosage Finding (Dose Escalation Study):
-
Begin with a low dose, for example, 1-5 mg/kg, and escalate in subsequent cohorts of animals (e.g., 10, 25, 50 mg/kg).
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
The maximum tolerated dose (MTD) should be determined.
-
-
Efficacy Study Dosing:
-
Based on the MTD, select one or two well-tolerated doses for the efficacy study. A starting point could be in the range of 25-50 mg/kg, administered daily or on an alternating day schedule (e.g., 5 days on, 2 days off).
-
-
-
Experimental Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for TACC3 levels, immunohistochemistry).
-
Mandatory Visualizations
TACC3 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TACC3-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Cell Viability in Sniper(tacc3)-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sniper(tacc3)-2 and TACC3 Signaling
This compound is a novel small molecule belonging to the class of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs).[1] These chimeric molecules are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome pathway. This compound specifically targets the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) for degradation.[2][3]
TACC3 is a spindle-regulatory protein that is frequently overexpressed in a multitude of human cancers, including breast, lung, and ovarian cancers, and its elevated expression often correlates with a poor prognosis.[4] TACC3 plays a crucial role in the stabilization of the mitotic spindle, a key process in cell division. Beyond its mitotic functions, TACC3 is implicated in the regulation of several oncogenic signaling pathways, including the PI3K/Akt and ERK pathways, which are central to cell survival, proliferation, and migration. By inducing the degradation of TACC3, this compound disrupts these vital cellular processes, leading to cell death, particularly in cancer cells that exhibit high levels of TACC3 expression. This targeted protein degradation approach presents a promising therapeutic strategy for cancers dependent on TACC3.
The assessment of cell viability is a critical step in evaluating the efficacy of anti-cancer compounds like this compound. These assays provide quantitative data on the dose-dependent effects of the compound on cell proliferation and cytotoxicity. This document provides detailed protocols for three commonly used cell viability assays: the MTT, CellTiter-Glo®, and Trypan Blue exclusion assays.
TACC3 Signaling Pathway
The following diagram illustrates the central role of TACC3 in various signaling pathways that promote cancer cell proliferation and survival.
Caption: TACC3 activates pro-survival signaling pathways.
Data Presentation
The following table summarizes the observed effects of this compound on the viability of various cancer cell lines. Data has been collated from published research.
| Cell Line | Cancer Type | Assay Used | Concentration (µM) | Incubation Time (hours) | Approximate Cell Viability (% of Control) |
| HT1080 | Fibrosarcoma | WST-8 | 10 | 48 | ~40% |
| HT1080 | Fibrosarcoma | WST-8 | 30 | 48 | ~20% |
| MCF7 | Breast Adenocarcinoma | WST-8 | 10 | 48 | ~60% |
| MCF7 | Breast Adenocarcinoma | WST-8 | 30 | 48 | ~30% |
| U2OS | Osteosarcoma | WST-8 | 30 | 16 | ~50% |
| RPMI-8226 | Multiple Myeloma | WST-8 | 30 | Not Specified | Significant Decrease |
| KMS-11 | Multiple Myeloma | WST-8 | 30 | Not Specified | Significant Decrease |
| Raji | Burkitt's Lymphoma | WST-8 | 30 | Not Specified | Significant Decrease |
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the impact of this compound on cell viability is depicted below.
Caption: A stepwise workflow for cell viability assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates (e.g., 96-well)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate the plate for the specified treatment time at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).
-
After the treatment period, collect the cells. For adherent cells, this will involve trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in a known volume of serum-free medium or PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).
-
Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Data Analysis and Interpretation
The following diagram outlines the logical flow for analyzing the data obtained from cell viability assays.
References
Measuring Sniper(tacc3)-2 Induced Ubiquitination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for measuring the ubiquitination of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) induced by Sniper(tacc3)-2. This document offers a comprehensive overview of the underlying principles and step-by-step protocols for experimental execution and data analysis.
Introduction to this compound
This compound is a heterobifunctional small molecule belonging to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class of compounds.[1][2] These molecules are designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][3] this compound consists of a ligand that binds to the target protein, TACC3, and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4] This proximity induces the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome. While SNIPERs are generally designed to recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase, studies have revealed that Sniper(tacc3) can also mediate TACC3 degradation through the Anaphase-Promoting Complex/Cyclosome (APC/C), specifically with its co-activator Cdh1 (APC/CCDH1).
TACC3 is a crucial protein involved in microtubule stabilization during mitotic spindle assembly and is frequently overexpressed in various cancers, making it an attractive therapeutic target. By inducing its degradation, this compound can inhibit tumor growth and proliferation. Measuring the extent of TACC3 ubiquitination is a direct and reliable method to assess the cellular activity and efficacy of this compound.
Principle of the Ubiquitination Assay
The most common method to detect protein ubiquitination is through an in-cell ubiquitination assay coupled with immunoprecipitation and Western blotting. This method involves treating cells with this compound to induce TACC3 ubiquitination. To prevent the immediate degradation of the ubiquitinated TACC3 and allow for its accumulation, cells are also treated with a proteasome inhibitor, such as MG132.
Following treatment, cells are lysed under denaturing conditions (e.g., using a buffer containing SDS) to disrupt non-covalent protein-protein interactions and preserve the covalent linkage between TACC3 and ubiquitin molecules. The target protein, TACC3, is then immunoprecipitated from the cell lysate using a specific antibody. The resulting protein complexes are separated by SDS-PAGE, and the presence of polyubiquitinated TACC3 is detected by Western blotting using an antibody against ubiquitin. The characteristic high molecular weight smear observed on the Western blot is indicative of polyubiquitination.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In-Cell TACC3 Ubiquitination Assay
This protocol details the steps for inducing and detecting the ubiquitination of TACC3 in cultured cells following treatment with this compound.
Materials:
-
Cell line expressing TACC3 (e.g., HeLa, HT1080)
-
This compound
-
MG132 (proteasome inhibitor)
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% Sodium deoxycholate, supplemented with protease and phosphatase inhibitors, and 10 mM N-Ethylmaleimide (NEM).
-
Protein A/G agarose beads
-
Primary antibody: anti-TACC3
-
Primary antibody: anti-Ubiquitin
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-30 µM) for 4-6 hours.
-
For the last 4 hours of incubation, add MG132 to a final concentration of 15-20 µM to inhibit proteasomal degradation.
-
Include appropriate controls: vehicle (DMSO) only, MG132 only, and this compound only.
-
-
Cell Lysis under Denaturing Conditions:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of Denaturing Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Boil the lysate at 95-100°C for 10 minutes to denature proteins and disrupt protein-protein interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
-
Immunoprecipitation of TACC3:
-
Dilute the lysate with a lysis buffer without SDS to reduce the SDS concentration to 0.1%.
-
Normalize protein amounts for each sample (e.g., 1-2 mg of total protein).
-
Add anti-TACC3 antibody (2-4 µg) to each lysate and incubate overnight at 4°C with rotation.
-
Add 30 µL of pre-washed Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Collect the beads by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Washing and Elution:
-
Wash the beads five times with 1 mL of wash buffer (RIPA buffer with 0.1% SDS).
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 40 µL of 2x SDS-PAGE loading buffer and boiling at 95-100°C for 10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluates and input samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm the immunoprecipitation of TACC3, the membrane can be stripped and re-probed with an anti-TACC3 antibody.
-
Data Presentation and Analysis
The results of the Western blot can be quantified by densitometry. The intensity of the high molecular weight smear corresponding to polyubiquitinated TACC3 is measured and normalized to the amount of immunoprecipitated TACC3.
Table 1: Densitometric Analysis of TACC3 Ubiquitination
| Treatment Group | Concentration | Ubiquitinated TACC3 (Relative Density Units) | Total IP-TACC3 (Relative Density Units) | Normalized Ubiquitination (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 15.2 | 150.1 | 1.0 |
| MG132 | 20 µM | 45.8 | 155.3 | 2.9 |
| This compound | 30 µM | 30.5 | 95.2 | 3.2 |
| This compound + MG132 | 30 µM + 20 µM | 180.7 | 160.5 | 11.1 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions.
References
Application Notes and Protocols for Studying TACC3 Protein Interactions Following SNIPER(TACC3)-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) to investigate the effects of SNIPER(TACC3)-2, a TACC3-degrading molecule, on the protein-protein interactions of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). This protocol is designed for researchers in cell biology, oncology, and drug development seeking to understand the functional consequences of TACC3 degradation on its molecular complexes.
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a key regulator of microtubule stability and is crucial for the proper assembly of the mitotic spindle.[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2][3] TACC3 functions through its interaction with a multitude of proteins, including Aurora Kinase A (AURKA), cytoskeleton-associated protein 5 (CKAP5), and clathrin, forming complexes that are vital for cell division.[1][4]
This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the proteasomal degradation of TACC3. Understanding how the this compound-mediated degradation of TACC3 affects its network of protein interactions is crucial for elucidating its mechanism of action and potential therapeutic efficacy. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context. This document provides a detailed protocol for performing Co-IP to assess the impact of this compound on TACC3's interactions with its binding partners.
Key TACC3 Interaction Partners
TACC3 is known to interact with a variety of proteins involved in mitosis and other cellular processes. Below is a summary of some key interactors that can be investigated using the provided Co-IP protocol.
| Interacting Protein | Function in Complex with TACC3 | Reference |
| AURKA (Aurora Kinase A) | Phosphorylates TACC3, crucial for its localization and function at the mitotic spindle. | |
| CKAP5 (ch-TOG) | Forms a complex with TACC3 and clathrin to stabilize kinetochore fibers. | |
| CLTC (Clathrin Heavy Chain) | Part of the TACC3/ch-TOG/clathrin complex that crosslinks microtubules. | |
| CDC20 (Cell Division Cycle 20) | Co-expressed with TACC3 and implicated in mitotic progression. | |
| KIFC1 | Interacts with TACC3 at centrosomes in mitotic cancer cells to enable bipolar spindle formation. | |
| HDAC2 / MBD2 (NuRD complex) | Interacts with TACC3 in the nucleus during interphase, regulating transcription of tumor suppressors. | |
| p53 | Interacts with TACC3 in asynchronous cells. | |
| Ku70 | Interacts with TACC3 in the nucleus. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the Co-IP procedure and a simplified representation of TACC3's interaction network.
Caption: Co-immunoprecipitation workflow to study this compound effects.
Caption: TACC3 protein interaction network.
Detailed Experimental Protocols
Materials and Reagents
Buffers and Solutions
| Buffer/Solution | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Co-IP Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, 10% Glycerol. Freshly add: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail. | 4°C |
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40 or Triton X-100 | 4°C |
| Stringent Wash Buffer (Optional) | 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.1% NP-40 or Triton X-100 | 4°C |
| Elution Buffer (Denaturing) | 2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol) | Room Temperature |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0 | 4°C |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | 4°C |
Antibodies and Reagents
| Reagent | Recommended Amount/Concentration |
| Primary Antibody (for IP) | 1-10 µg per 1 mg of protein lysate (titration recommended) |
| Primary Antibody (for WB) | As per manufacturer's recommendation |
| Secondary Antibody (for WB) | As per manufacturer's recommendation |
| Protein A/G Agarose or Magnetic Beads | 20-30 µL of 50% slurry per IP |
| This compound | Effective concentration to be determined empirically (e.g., 1-30 µM) |
| DMSO (Vehicle Control) | Same volume as this compound |
| Normal IgG (Isotype Control) | Same amount as the IP primary antibody |
Protocol: Co-immunoprecipitation to Assess the Effect of this compound
Step 1: Cell Culture and Treatment
-
Seed cells (e.g., HeLa, U2OS, or a relevant cancer cell line) in 100 mm or 150 mm culture dishes and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 4-24 hours) to induce TACC3 degradation.
-
Optional: Include an untreated control group.
Step 2: Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold Co-IP Lysis Buffer (with freshly added inhibitors) to each dish.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Step 3: Pre-clearing the Lysate (Optional but Recommended)
-
Aliquot 500 µg to 1.5 mg of total protein into a new microcentrifuge tube. Adjust the volume to 500 µL with Co-IP Lysis Buffer.
-
Add 20 µL of equilibrated Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
Step 4: Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody against TACC3 (the "bait" protein). As a negative control, add an equivalent amount of normal IgG from the same host species to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G bead slurry to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
Step 5: Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads. Invert the tube several times to resuspend the beads.
-
Repeat the centrifugation and aspiration steps.
-
Perform a total of 3-5 washes. For interactions that are weaker, reduce the number of washes or the stringency of the wash buffer. The last wash can be performed with PBS to remove any remaining detergent.
Step 6: Elution
-
After the final wash, carefully remove all supernatant.
-
Denaturing Elution (for Western Blot): Add 40-50 µL of 2x Laemmli Sample Buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.
-
Non-denaturing Elution (for functional assays): Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer to restore the physiological pH.
Step 7: Analysis by Western Blot
-
Load the eluted samples, along with a small fraction of the input lysate (e.g., 20-40 µg), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against TACC3 (to confirm successful immunoprecipitation) and the suspected interacting "prey" protein (e.g., AURKA, CKAP5).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Expected Results and Interpretation
-
Input Lanes: Should show the presence of both TACC3 and the prey protein in all treatment conditions before immunoprecipitation. The TACC3 band in the this compound treated lane should be significantly fainter or absent, confirming degradation.
-
IgG Control Lane: Should be free of both TACC3 and the prey protein, indicating that the binding to the IP antibody is specific.
-
Vehicle (DMSO) IP Lane: Should show a band for TACC3 (confirming the pulldown) and a band for the interacting prey protein.
-
This compound IP Lane: The band for TACC3 should be absent or significantly reduced. Consequently, the band for the interacting prey protein should also be absent or greatly diminished, demonstrating that the interaction is lost upon TACC3 degradation.
This outcome would suggest that this compound effectively disrupts the TACC3 protein interaction network by degrading the TACC3 scaffold protein.
References
Application Notes and Protocols: Utilizing Sniper(tacc3)-2 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Sniper(tacc3)-2, a TACC3 (Transforming Acidic Coiled-Coil containing protein 3) degrader, in combination with other cancer therapies. The following sections detail the synergistic effects observed with proteasome inhibitors and anti-mitotic agents, along with detailed protocols for evaluating these combinations.
Introduction
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the TACC3 protein for degradation via the ubiquitin-proteasome pathway[1][2]. TACC3 is frequently overexpressed in various cancers and plays a crucial role in mitotic spindle assembly and stability. Its degradation leads to mitotic defects and subsequent cancer cell death. Preclinical studies have demonstrated that the anti-cancer efficacy of this compound can be significantly enhanced when used in combination with other therapeutic agents, highlighting its potential in combination cancer therapy.
Combination Therapy with Proteasome Inhibitors (e.g., Bortezomib)
A significant synergistic anti-cancer effect has been observed when this compound is combined with the proteasome inhibitor bortezomib. This combination leads to enhanced cancer cell death, particularly in multiple myeloma and lymphoma cell lines[1][2].
Mechanism of Synergy
This compound induces the accumulation of ubiquitylated TACC3 destined for proteasomal degradation. Bortezomib, by inhibiting the proteasome, is believed to enhance the accumulation of these and other ubiquitylated proteins, leading to increased endoplasmic reticulum (ER) stress and a paraptosis-like cell death. This dual assault on protein degradation pathways overwhelms the cancer cells' ability to manage protein homeostasis, resulting in synergistic cytotoxicity[1].
Quantitative Data Summary
The synergistic effect of this compound and bortezomib has been demonstrated in several cancer cell lines. The following table summarizes the observed effects on cell viability.
| Cell Line | Cancer Type | This compound Concentration | Bortezomib Concentration | Observed Effect |
| RPMI-8226 | Multiple Myeloma | Suboptimal doses | Suboptimal doses | Synergistic reduction in cell viability |
| KMS-11 | Multiple Myeloma | Suboptimal doses | Suboptimal doses | Synergistic reduction in cell viability |
| Raji | Burkitt's Lymphoma | Suboptimal doses | Suboptimal doses | Synergistic reduction in cell viability |
| U2OS | Osteosarcoma | Suboptimal doses | Suboptimal doses | Synergistic reduction in cell viability |
Note: Specific IC50 values for the drug combinations are not detailed in the available literature, but the studies consistently report synergistic outcomes at suboptimal doses of each agent.
Combination Therapy with Anti-mitotic Drugs
Emerging evidence suggests that the degradation of TACC3 by PROTACs, a class of molecules that includes this compound, can sensitize cancer cells to anti-mitotic drugs such as taxanes and vinca alkaloids.
Mechanism of Synergy
TACC3 is essential for the proper function of the mitotic spindle. Its degradation by molecules like this compound disrupts spindle organization. When combined with anti-mitotic agents that also target microtubule dynamics, the result is a catastrophic failure of mitosis, leading to enhanced cell cycle arrest and apoptosis. A specific TACC3-targeting PROTAC, KHS-C4, has been shown to strongly synergize with anti-mitotic drugs and eliminate residual cancer cells in vitro.
Quantitative Data Summary
While detailed quantitative data for this compound in combination with anti-mitotic drugs is limited, the principle has been demonstrated with the TACC3-degrading PROTAC KHS-C4.
| Cell Line(s) | Combination | Observed Effect |
| Breast, Lung, and Leukemia Cancer Cell Lines | TACC3-targeting PROTAC (KHS-C4) + Anti-mitotic drugs | Strong synergistic anti-tumor effect and elimination of residual cancer cells in vitro |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action and Synergy with Bortezomib
Caption: Mechanism of this compound and its synergy with Bortezomib.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy in vitro.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment Using a Cell Viability Assay
This protocol details the steps to assess the synergistic cytotoxic effects of this compound in combination with another anti-cancer agent.
Materials:
-
Cancer cell lines (e.g., RPMI-8226, KMS-11, Raji, U2OS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Bortezomib (or other drug of interest)
-
96-well clear-bottom cell culture plates
-
WST-8 (Water-Soluble Tetrazolium salt) assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug (e.g., Bortezomib) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and the combination in complete medium. For combination treatments, a fixed-ratio or a matrix of concentrations can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO-containing medium).
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (WST-8 Assay):
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify apoptosis induced by the combination treatment.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the groups to determine the significance of the combination therapy.
-
Conclusion
The combination of this compound with other cancer therapies, particularly proteasome inhibitors and anti-mitotic agents, represents a promising strategy to enhance anti-cancer efficacy. The provided protocols offer a framework for researchers to investigate and validate these synergistic interactions in preclinical models. Further studies are warranted to fully elucidate the mechanisms of synergy and to translate these findings into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low TACC3 Degradation with Sniper(tacc3)-2
Welcome to the technical support center for Sniper(tacc3)-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address challenges related to low TACC3 degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Eraser (SNIPER), a type of proteolysis-targeting chimera (PROTAC). It is a hetero-bifunctional small molecule designed to induce the degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1][2] It consists of a ligand that binds to TACC3 and another ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, connected by a linker.[3] By bringing TACC3 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of TACC3, marking it for degradation by the proteasome.[1][3] While it recruits IAP E3 ligases, studies have shown that the ubiquitin ligase APC/C-CDH1 is also involved in the this compound-induced degradation of TACC3.
Q2: What are the expected effective concentrations and treatment times for this compound?
In human fibrosarcoma HT1080 cells, significant degradation of TACC3 has been observed with this compound at a concentration of 30 µM after 6 hours of treatment, and at 10 µM after 24 hours of treatment. Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: My TACC3 degradation with this compound is lower than expected. What are the potential causes?
Low degradation of TACC3 can be attributed to several factors:
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively induce degradation or too high, leading to the "hook effect" where the formation of the ternary complex (this compound:TACC3:E3 ligase) is impaired.
-
Inappropriate Incubation Time: The treatment duration may be too short for degradation to occur or too long, potentially leading to compound degradation or cellular compensation mechanisms.
-
Cell Line-Specific Factors: The expression levels of TACC3 and the required E3 ligases (IAPs and components of the APC/C complex) can vary between cell lines, impacting the efficiency of this compound.
-
Compound Instability or Poor Solubility: this compound may be unstable or not fully soluble in your cell culture medium, reducing its effective concentration.
-
Issues with Experimental Protocol: Problems with cell health, passage number, or the protein detection method (e.g., Western blot) can all lead to inaccurate assessment of TACC3 degradation.
Q4: Are there any known off-target effects of this compound?
Yes, in some cancer cell lines, this compound has been shown to induce cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and a form of programmed cell death resembling paraptosis. This effect is also dependent on the ubiquitination machinery.
Troubleshooting Guide for Low TACC3 Degradation
If you are observing low or no degradation of TACC3 with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
Proper Storage: Ensure this compound is stored correctly. For long-term storage, it is recommended to store the powder at -20°C and stock solutions at -80°C.
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment from a recent stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility: Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it into your cell culture medium. Precipitates can significantly lower the effective concentration.
Step 2: Optimize Experimental Parameters
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for TACC3 degradation and to assess for a potential "hook effect."
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) at the optimal concentration to determine the ideal treatment duration for maximal TACC3 degradation.
Step 3: Evaluate Cell Line Suitability
-
E3 Ligase Expression: Confirm the expression of the necessary E3 ligases (cIAP1, XIAP, and components of the APC/C complex) in your cell line of choice via Western blot or qPCR. Low expression of these ligases can limit the efficacy of this compound.
-
TACC3 Expression: Verify the basal expression level of TACC3 in your cells. This compound may be more effective in cells with higher TACC3 expression.
Step 4: Assess the Ubiquitin-Proteasome System
-
Proteasome Inhibition Control: As a positive control for the involvement of the proteasome, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). Inhibition of the proteasome should rescue the degradation of TACC3, leading to its accumulation.
-
Ubiquitination Assay: To confirm that this compound is inducing the ubiquitination of TACC3, you can perform an immunoprecipitation of TACC3 followed by a Western blot for ubiquitin. An increase in polyubiquitinated TACC3 should be observed upon treatment with this compound.
Step 5: Refine Your Western Blot Protocol
-
Antibody Validation: Ensure that your primary antibody for TACC3 is specific and provides a strong signal.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Quantitative Analysis: Use a sensitive and quantitative detection method to accurately measure the decrease in TACC3 protein levels.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for TACC3 degradation based on published data. Note that DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are not currently available in the public domain for this compound.
| Cell Line | Concentration | Treatment Duration | Observed TACC3 Degradation | Reference |
| HT1080 | 30 µM | 6 hours | Significant decrease in TACC3 levels | |
| HT1080 | 10 µM | 24 hours | Significant decrease in TACC3 levels |
Experimental Protocols
Protocol for TACC3 Degradation Assay using Western Blot
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against TACC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities and normalize the TACC3 signal to a loading control.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Low TACC3 Degradation.
References
potential off-target effects of Sniper(tacc3)-2
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of Sniper(tacc3)-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a chimeric small molecule designed to selectively induce the degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3).[1][2] It functions by simultaneously binding to TACC3 and an E3 ubiquitin ligase, specifically the inhibitor of apoptosis proteins (IAPs) such as cIAP1, cIAP2, and XIAP.[1] This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1][3]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the degradation of the TACC3 protein. TACC3 is a spindle-regulatory protein that is often overexpressed in cancer and plays a crucial role in mitotic spindle assembly and stability. Degradation of TACC3 by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells that express high levels of TACC3. Additionally, a notable on-target phenotype is the induction of cytoplasmic vacuolization derived from the endoplasmic reticulum (ER), which is associated with ER stress and a form of non-apoptotic cell death called paraptosis-like cell death. This effect has been observed to be selective for cancer cells over normal cells.
Q3: What are the potential off-target effects of this compound?
While specific quantitative data on the off-target profile of this compound is not extensively available in the public domain, potential off-target effects can be hypothesized based on its mechanism of action:
-
IAP-related off-targets: Since this compound utilizes an IAP antagonist to recruit E3 ligases, it may also induce the degradation of the IAPs themselves, such as cIAP1. This is a known feature of some SNIPER molecules.
-
Off-target protein degradation: The TACC3-binding ligand or the IAP antagonist component of this compound could have some affinity for other proteins, leading to their unintended degradation.
-
Perturbation of signaling pathways: The degradation of TACC3 and potential off-target proteins could lead to downstream effects on various signaling pathways. For instance, the induction of ER stress is a significant cellular response.
Q4: How can I experimentally assess the off-target effects of this compound in my model system?
A comprehensive assessment of off-target effects requires a multi-omics approach. The two primary methods are:
-
Quantitative Mass Spectrometry-based Proteomics: This is the gold standard for directly measuring changes in protein abundance across the entire proteome. Techniques like Tandem Mass Tag (TMT) labeling allow for the relative quantification of thousands of proteins between this compound-treated and control samples.
-
RNA-Sequencing (RNA-Seq): This technique provides a global view of the transcriptome, allowing you to assess whether changes in protein levels are a consequence of protein degradation or transcriptional regulation.
For detailed methodologies, please refer to the Experimental Protocols section below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of cell death in control (non-cancerous) cell lines. | 1. Off-target toxicity. 2. High concentration of this compound. 3. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal concentration with maximal TACC3 degradation and minimal toxicity in your cancer cell line of interest. 2. Compare the cytotoxic effects on cancer versus non-cancerous cell lines. 3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. |
| Significant changes in protein levels unrelated to TACC3 signaling pathways in proteomics data. | 1. Direct off-target degradation. 2. Downstream effects of TACC3 degradation. 3. Cellular stress responses. | 1. Validate potential off-targets using orthogonal methods like Western blotting. 2. Perform a time-course experiment. Early time points (e.g., 2-6 hours) are more likely to reveal direct targets, while later time points will show downstream effects. 3. Correlate proteomics data with RNA-Seq data to distinguish between protein degradation and transcriptional changes. |
| Widespread changes in mRNA levels observed in RNA-Seq data. | 1. Downstream transcriptional effects of TACC3 degradation. 2. Off-target effects on transcription factors or other regulators. 3. Cellular stress response (e.g., ER stress response). | 1. Analyze the differentially expressed genes for enrichment of specific pathways (e.g., unfolded protein response, apoptosis). 2. Compare the transcriptomic profile with that of TACC3 knockdown (e.g., using siRNA or shRNA) to identify TACC3-dependent and -independent transcriptional changes. |
| Formation of large cytoplasmic vacuoles. | This is a known on-target effect of this compound, associated with ER stress and paraptosis-like cell death. | 1. Monitor the kinetics of vacuole formation. 2. Stain with ER-specific markers to confirm their origin. 3. Assess markers of ER stress (e.g., CHOP, BiP, spliced XBP1) by Western blot or qPCR to quantify the extent of this response. |
Quantitative Data on Off-Target Effects
As of the last update, comprehensive, unbiased quantitative proteomics or transcriptomics data on the off-target effects of this compound is not publicly available. To aid researchers, the following table provides a representative example of how such data would be presented. The data in this table is hypothetical and for illustrative purposes only.
| Protein | Gene | Function | Fold Change (this compound vs. Vehicle) | p-value | Potential Rationale for Change |
| TACC3 | TACC3 | Mitotic spindle stabilization | -8.5 | < 0.001 | On-target |
| cIAP1 | BIRC2 | E3 ubiquitin ligase, apoptosis inhibitor | -4.2 | < 0.01 | Off-target (IAP antagonist-mediated self-degradation) |
| Protein X | GENEX | Kinase | -3.1 | < 0.05 | Potential off-target of TACC3-binding ligand |
| Protein Y | GENEY | Transcription factor | +2.5 | < 0.05 | Downstream transcriptional effect of TACC3 degradation |
| HSP70 | HSPA1A | Chaperone, stress response | +3.0 | < 0.01 | Cellular stress response (e.g., ER stress) |
Experimental Protocols
Protocol 1: Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines a general workflow for identifying off-target protein degradation using TMT-based quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., a cancer cell line with high TACC3 expression and a non-cancerous control line).
-
Treat the cells with this compound at a pre-determined optimal concentration and for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse the cell pellets in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution tryptic digestion.
-
-
TMT Labeling:
-
Label the digested peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 column.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the TMT reporter ions for each peptide.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.
-
Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.
-
Protocol 2: Transcriptomic Analysis using RNA-Sequencing
This protocol provides a general workflow for assessing changes in gene expression following this compound treatment.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in the proteomics protocol.
-
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).
-
Extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway analysis to identify biological processes affected by the treatment.
-
Visualizations
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
how to control for off-target effects of Sniper(tacc3)-2
Welcome to the technical support center for Sniper(TACC3)-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed for targeted protein degradation.[1][2][3] It is a chimeric molecule composed of a ligand that binds to the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and another ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1).[3][] This dual binding brings TACC3 into close proximity with cIAP1, leading to the ubiquitination of TACC3 and its subsequent degradation by the proteasome. This targeted degradation of TACC3 can induce cell death in cancer cells where TACC3 is highly expressed.
Q2: What are the potential off-target effects of this compound?
Potential off-target effects can arise from several sources:
-
Degradation of other proteins: The this compound molecule could induce the degradation of proteins other than TACC3. This can happen if the TACC3-binding ligand has affinity for other proteins, or if the molecule promotes the degradation of proteins that are naturally processed by the cIAP1 E3 ligase.
-
cIAP1 auto-degradation: SNIPER molecules that engage cIAP1 can also induce its auto-ubiquitination and degradation. This could have broader cellular consequences beyond the degradation of TACC3.
-
Phenotypes independent of TACC3 degradation: The chemical scaffold of the this compound molecule itself might have biological activity that is independent of its ability to degrade TACC3.
Q3: What are the essential negative controls for a this compound experiment?
To ensure that the observed biological effects are due to the specific degradation of TACC3, the following negative controls are crucial:
-
Inactive Control Sniper: This is the most important control. An ideal inactive control would be a molecule that is structurally very similar to this compound but cannot form the TACC3-Sniper-cIAP1 ternary complex. This can be achieved by modifying either the TACC3-binding portion to prevent it from binding to TACC3, or the cIAP1-binding portion to prevent it from binding to cIAP1. This control helps to distinguish between effects caused by TACC3 degradation and those caused by the chemical structure of the degrader itself.
-
Vehicle Control: A vehicle control (e.g., DMSO) is necessary to account for any effects of the solvent used to dissolve this compound.
| Control Type | Purpose | Expected Outcome |
| Inactive Control Sniper | To control for off-target effects of the chemical scaffold. | No degradation of TACC3; should not replicate the phenotype observed with active this compound. |
| Vehicle Control (e.g., DMSO) | To control for the effects of the solvent. | No change in TACC3 levels or cellular phenotype. |
| Proteasome Inhibitor (e.g., MG132) | To confirm degradation is proteasome-dependent. | Pre-treatment with a proteasome inhibitor should prevent the degradation of TACC3 by this compound. |
Q4: How can I confirm that my observed phenotype is specifically due to TACC3 degradation?
Several experiments can be performed to link the observed phenotype directly to the degradation of TACC3:
-
Washout Experiment: This experiment assesses the reversibility of the degrader's effects. After treating cells with this compound to achieve TACC3 degradation, the compound is removed, and TACC3 protein levels and the phenotype are monitored over time. If the phenotype reverses as TACC3 protein levels are restored, it strengthens the link between the phenotype and TACC3 degradation.
-
Rescue Experiment: This is a powerful method to confirm on-target effects. In this experiment, cells are engineered to express a version of TACC3 that is resistant to degradation by this compound (e.g., through mutation of the this compound binding site). If the phenotype is rescued (i.e., reversed) in cells expressing the degrader-resistant TACC3, it provides strong evidence that the effect is on-target.
-
Correlation with TACC3 Knockdown/Knockout: The phenotype observed with this compound treatment should be consistent with the phenotype observed when TACC3 is depleted by genetic methods such as siRNA, shRNA, or CRISPR/Cas9.
Q5: When should I consider a proteome-wide analysis?
A proteome-wide analysis, typically using mass spectrometry-based proteomics, is recommended to comprehensively identify potential off-target proteins. This is particularly important during later stages of drug development or when unexpected or difficult-to-explain phenotypes are observed. This unbiased approach can identify all proteins that are degraded upon treatment with this compound, providing a global view of the molecule's specificity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| The observed phenotype does not correlate with the known functions of TACC3. | The phenotype may be due to an off-target effect of this compound. | Perform a rescue experiment with a degrader-resistant TACC3 mutant. Conduct a proteome-wide analysis to identify any off-target proteins that are being degraded. |
| The inactive control compound shows a similar phenotype to this compound. | The phenotype is likely an off-target effect of the chemical scaffold and not related to TACC3 degradation. | Redesign of the this compound molecule may be necessary to eliminate the scaffold-based off-target activity. |
| TACC3 protein levels do not recover after a washout experiment. | The degradation of TACC3 may be irreversible, or the washout procedure may be incomplete. | Ensure a thorough washout procedure. If TACC3 levels still do not recover, this may indicate a very slow re-synthesis rate of the protein. |
| My rescue experiment with a degrader-resistant TACC3 mutant did not work. | The mutation in TACC3 may not have successfully blocked the binding of this compound, or the observed phenotype is indeed due to an off-target effect. | Confirm that the mutant TACC3 is resistant to degradation by Western blot. If it is, the phenotype is likely off-target. |
Experimental Protocols
Protocol 1: Washout Experiment for Reversibility
Objective: To determine if the degradation of TACC3 and the associated phenotype are reversible upon removal of this compound.
Methodology:
-
Treatment: Plate cells and treat with this compound at a concentration that gives significant TACC3 degradation (e.g., DCmax) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
-
Washout: After the treatment period, remove the media. Wash the cells three times with sterile PBS to remove any residual compound.
-
Recovery: Add fresh, compound-free media to the cells.
-
Time-Course Analysis: Harvest cell lysates at various time points post-washout (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Analysis: Perform Western blot analysis on the lysates to determine the levels of TACC3 and a loading control (e.g., GAPDH). Quantify the TACC3 protein levels at each time point to observe the rate of protein re-synthesis. Simultaneously, assess the cellular phenotype at the same time points.
Protocol 2: Rescue Experiment with Degrader-Resistant TACC3
Objective: To confirm that the observed phenotype is a direct result of TACC3 degradation.
Methodology:
-
Generate Resistant Mutant: Create a TACC3 expression vector with a mutation in the binding site for this compound. This mutation should prevent the degrader from binding to TACC3 without affecting the protein's normal function.
-
Transfection/Transduction: Introduce the degrader-resistant TACC3 mutant or a wild-type TACC3 control vector into the cells of interest.
-
Selection: If applicable, select for cells that have successfully integrated the expression vector.
-
Treatment: Treat the engineered cells (expressing either wild-type or mutant TACC3) and the parental cell line with this compound or a vehicle control.
-
Analysis:
-
Western Blot: Confirm that the endogenous TACC3 is degraded in all treated cells, but the exogenously expressed mutant TACC3 is not.
-
Phenotypic Assay: Assess the phenotype of interest. If the phenotype is rescued (reversed) in the cells expressing the degrader-resistant TACC3 mutant, it strongly supports an on-target effect.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Validating Off-Target Effects.
References
Sniper(tacc3)-2 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNIPER(TACC3)-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that targets the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) for degradation.[1][2] It is a chimeric molecule that consists of a ligand for TACC3 and a ligand for an E3 ubiquitin ligase, connected by a linker.[3][4] This dual binding brings TACC3 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of TACC3 has been shown to induce cancer cell death.
Q2: What are the main cellular effects of this compound?
A2: The primary effect of this compound is the degradation of the TACC3 protein. This can lead to several downstream cellular consequences, including:
-
Induction of cancer cell death: By degrading TACC3, a protein often overexpressed in cancer and involved in mitotic spindle regulation, this compound can selectively kill cancer cells.
-
Cytoplasmic vacuolization: In some cancer cell lines, treatment with this compound has been observed to cause the formation of cytoplasmic vacuoles derived from the endoplasmic reticulum (ER), leading to a form of cell death resembling paraptosis.
-
ER stress: The accumulation of ubiquitylated proteins induced by this compound can lead to ER stress and trigger the unfolded protein response (UPR).
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In solvent:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month. It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The use of inappropriate solvents or techniques can lead to incomplete dissolution. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.
-
Solution:
-
Use the recommended solvent: For in vitro stock solutions, use high-quality, newly opened DMSO.
-
Apply sonication: Use an ultrasonic bath to aid in the dissolution of the compound in DMSO.
-
Gentle heating: If sonication is not sufficient, gentle warming (e.g., 37°C) may help, but be cautious to avoid degradation.
-
For in vivo studies: A specific solvent system is recommended. Please refer to the detailed protocol below.
-
Issue 2: Precipitate formation after diluting the DMSO stock solution in aqueous media.
-
Possible Cause: this compound is poorly soluble in aqueous buffers. When a concentrated DMSO stock is diluted into cell culture media or PBS, the compound can precipitate out of solution.
-
Solution:
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final experimental setup. Test the solubility at your desired final concentration in the specific medium you are using beforehand.
-
Serial dilutions: Perform serial dilutions of your DMSO stock in the aqueous medium, vortexing or mixing well between each dilution step.
-
Use of surfactants or co-solvents: For challenging applications, the addition of a small amount of a biocompatible surfactant like Tween-80 or a co-solvent like PEG300 (for in vivo studies) can help maintain solubility.
-
Issue 3: Inconsistent or no TACC3 degradation observed in my experiments.
-
Possible Cause:
-
Suboptimal compound concentration or incubation time: The effective concentration and duration of treatment can vary between cell lines.
-
Cell line specific factors: The expression levels of TACC3 and components of the ubiquitin-proteasome system can differ, affecting the efficiency of this compound.
-
Compound degradation: Improper storage or handling of the compound or stock solutions can lead to loss of activity.
-
-
Solution:
-
Optimize concentration and time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A starting point for in vitro studies can be in the range of 1-30 µM.
-
Verify TACC3 expression: Confirm that your cell line expresses detectable levels of TACC3 protein by Western blot.
-
Ensure proper storage: Always store the compound and its solutions as recommended. Prepare fresh working solutions from a frozen stock for each experiment.
-
Include positive and negative controls: Use a known TACC3-overexpressing cell line as a positive control and a vehicle (DMSO) control.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (117.91 mM) | Ultrasonic treatment is needed. Use newly opened, non-hygroscopic DMSO. |
| In vivo formulation | ≥ 2.5 mg/mL (2.95 mM) | See detailed protocol below for solvent composition. |
Table 2: Stock Solution Preparation (in DMSO)
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 1 mg | 117.9 µL |
| 10 mM | 5 mg | 589.6 µL |
| 10 mM | 10 mg | 1.179 mL |
Note: Based on a molecular weight of 848.07 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol is based on a formulation designed to improve the solubility of this compound for administration to experimental animals.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final working solution, sequentially add the following components, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Visualizations
References
Technical Support Center: Enhancing SNIPER(TACC3)-2 Efficacy with Proteasome Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SNIPER(TACC3)-2 in combination with proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) for degradation.[1][2][3] It is a chimeric molecule that consists of a ligand for TACC3 and a ligand for an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase.[2][4] By bringing TACC3 and the IAP E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of TACC3 by the proteasome, leading to cancer cell death.
Q2: Why should I consider using a proteasome inhibitor with this compound?
Combining this compound with a proteasome inhibitor, such as bortezomib or MG132, can synergistically enhance its anti-cancer efficacy. Proteasome inhibitors block the degradation of ubiquitylated proteins, leading to their accumulation. This accumulation amplifies the downstream effects of TACC3 degradation, including endoplasmic reticulum (ER) stress and a form of cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization.
Q3: What is the observable cellular phenotype when combining this compound with a proteasome inhibitor?
The most prominent phenotype is a significant increase in cytoplasmic vacuolization derived from the endoplasmic reticulum. This is often accompanied by signs of ER stress and, ultimately, paraptosis-like cell death. At the molecular level, you can expect to see an accumulation of ubiquitylated proteins.
Q4: Is the degradation of TACC3 by this compound specific?
This compound is designed to specifically target TACC3. However, as with any small molecule, off-target effects are possible. It is recommended to include appropriate controls in your experiments to verify the specificity of TACC3 degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low TACC3 degradation observed after this compound treatment. | Compound Instability: this compound may have degraded due to improper storage. | Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Incorrect Compound Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for TACC3 degradation have been reported in the range of 10-30 µM for 6-24 hour treatments. | |
| Low Proteasome Activity: The cell line may have inherently low proteasome activity. | This is generally unlikely in cancer cells, but can be assessed with a proteasome activity assay. | |
| High cell death in control (vehicle-treated) group. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. |
| Unexpected or off-target effects observed. | Compound Specificity: The observed phenotype may be due to off-target effects of this compound. | 1. Negative Control: Use a structurally similar but inactive analog of this compound, if available. 2. Rescue Experiment: Overexpress a TACC3 mutant that cannot be degraded to see if it rescues the phenotype. 3. Orthogonal Approach: Use siRNA or CRISPR to deplete TACC3 and compare the phenotype to that of this compound treatment. |
| Variability in the degree of cytoplasmic vacuolization. | Cell Density: The extent of vacuolization can be dependent on cell confluence. | Seed cells at a consistent density for all experiments. |
| Timing of Observation: The appearance and extent of vacuoles are time-dependent. | Perform a time-course experiment to identify the optimal time point for observing vacuolization after treatment. Vacuolization has been observed as early as 5 hours post-treatment. |
Data Presentation
Table 1: Synergistic Effect of this compound and Proteasome Inhibitors on Cytoplasmic Vacuolization in U2OS Cells
| This compound (µM) | Proteasome Inhibitor (1 µM) | Observation |
| 5 | None | Scarcely induced vacuole formation |
| 5 | Bortezomib | Induced vacuole formation |
| 5 | MG132 | Induced vacuole formation |
| 10 | None | Scarcely induced vacuole formation |
| 10 | Bortezomib | Induced vacuole formation |
| 10 | MG132 | Induced vacuole formation |
| 20 | None | Scarcely induced vacuole formation |
| 20 | Bortezomib | Induced vacuole formation |
| 20 | MG132 | Induced vacuole formation |
| 30 | None | Induced vacuolization |
| 30 | Bortezomib | Enlarged size of vacuoles |
| 30 | MG132 | Enlarged size of vacuoles |
| Data summarized from a study observing U2OS cells after 5 hours of treatment. |
Table 2: Synergistic Reduction in Cancer Cell Viability with this compound and Bortezomib
| Cell Line | This compound (µM) | Bortezomib (nM) | % Viability (SNIPER alone) | % Viability (Bortezomib alone) | % Viability (Combination) |
| RPMI-8226 | 5 | 2.5 | ~80% | ~90% | ~40% |
| KMS-11 | 20 | 5 | ~75% | ~85% | ~30% |
| Raji | 20 | 1.25 | ~90% | ~95% | ~55% |
| U2OS | 20 | 10 | ~80% | ~90% | ~45% |
| Approximate values are derived from graphical data in Ohoka et al., 2017, representing cell viability after 24 hours of treatment. |
Experimental Protocols
Cell Viability Assay (WST-8/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound and/or a proteasome inhibitor at the desired concentrations for 24-48 hours.
-
Reagent Addition: Add 10 µL of WST-8 or MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blot for TACC3 Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TACC3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the TACC3 signal to the loading control.
Assessment of Cytoplasmic Vacuolization
-
Cell Culture and Treatment: Grow cells on glass coverslips or in a multi-well plate suitable for microscopy. Treat the cells with this compound and/or a proteasome inhibitor.
-
Microscopy: Observe the cells under a phase-contrast microscope at various time points (e.g., 5, 8, and 24 hours) after treatment.
-
Image Acquisition: Capture images of multiple fields of view for each treatment condition.
-
Quantification (Optional): The extent of vacuolization can be quantified by counting the number of vacuolated cells per field or by measuring the total vacuole area relative to the total cell area using image analysis software.
Analysis of ER Stress Markers
-
Sample Preparation: Prepare cell lysates for Western blotting or extract total RNA for RT-qPCR as described in standard protocols.
-
Western Blot Analysis: Probe for key ER stress markers such as BiP/GRP78, CHOP, and the spliced form of XBP1 (XBP1s).
-
RT-qPCR Analysis: Measure the mRNA levels of ER stress-responsive genes such as ATF4, CHOP, and the spliced and unspliced forms of XBP1.
Visualizations
Caption: Mechanism of this compound and enhancement by proteasome inhibitors.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in Sniper(tacc3)-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Sniper(tacc3)-2.
General Information
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to target the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) for degradation via the ubiquitin-proteasome system, leading to cancer cell death.[1][2][3] Unexpectedly, this compound can also induce a paraptosis-like cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a this compound experiment?
A1: The expected outcome is the degradation of the TACC3 protein, leading to apoptosis (programmed cell death) in cancer cells that overexpress TACC3.
Q2: I am observing significant cytoplasmic vacuolization in my cells after treatment with this compound. Is this a known phenomenon?
A2: Yes, this is a documented, albeit unexpected, effect of Sniper(tacc3) compounds. This vacuolization is derived from the endoplasmic reticulum (ER) and is a hallmark of a paraptosis-like cell death. This phenomenon has been observed in various cancer cell lines, including human osteosarcoma U2OS cells.
Q3: What is the underlying mechanism of this cytoplasmic vacuolization?
A3: The vacuolization is a result of ER stress induced by the accumulation of ubiquitylated protein aggregates. This process is dependent on the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein) and the ubiquitin-activating enzyme UBE1. Silencing of XIAP has been shown to suppress this vacuole formation.
Q4: Does the degradation of TACC3 cause the vacuolization?
A4: The degradation of TACC3 is associated with the induction of apoptosis. However, the paraptosis-like cell death and vacuolization appear to be a separate mechanism, as knockdown of TACC3 alone does not induce this phenotype.
Q5: My dose-response curve for TACC3 degradation is bell-shaped (a "hook effect"). What does this mean?
A5: The "hook effect" is a known phenomenon for PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC forms non-productive binary complexes with either the target protein (TACC3) or the E3 ligase (XIAP), rather than the productive ternary complex required for degradation. It is crucial to perform a wide dose-response curve to identify the optimal concentration for maximal degradation.
Troubleshooting Guides
Issue 1: No TACC3 degradation is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a broad dose-response experiment (e.g., 0.01 to 100 µM) to identify the optimal concentration for TACC3 degradation and to rule out the "hook effect". |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal this compound concentration to determine the ideal incubation time for maximal degradation. |
| Low Expression of TACC3 or XIAP | Confirm the expression levels of both TACC3 and the E3 ligase XIAP in your cell line using Western blotting or qPCR. This compound requires both for its activity. |
| Poor Cell Permeability | While less common for optimized compounds, ensure proper solubilization of this compound. Consider using positive controls with known cell permeability. |
| Compound Instability | Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. |
Issue 2: Significant cytoplasmic vacuolization is observed, but with little or no TACC3 degradation.
| Possible Cause | Troubleshooting Steps |
| Cell-Type Specific Response | This phenotype may be more prominent in certain cancer cell lines. The paraptosis-like pathway may be dominant over the TACC3 degradation-apoptosis pathway in your specific model. |
| High this compound Concentration | High concentrations might favor the accumulation of ubiquitylated proteins and ER stress over the formation of a productive ternary complex for TACC3 degradation. Re-evaluate your dose-response curve. |
| Apoptosis Resistance | Your cells may be resistant to apoptosis. The paraptosis-like cell death induced by this compound can be a mechanism to overcome this resistance. |
Issue 3: How to confirm and quantify the observed cellular changes?
| Phenomenon | Recommended Assays |
| TACC3 Degradation | Western Blotting: To quantify the levels of TACC3 protein. Quantitative Proteomics (Mass Spectrometry): For a broader view of protein level changes. |
| Cytoplasmic Vacuolization | Phase-Contrast Microscopy: For morphological observation of vacuoles. ER Staining: Use ER-tracker dyes to confirm the origin of the vacuoles. |
| ER Stress | Western Blotting: To detect the upregulation of ER stress markers such as ATF4, CHOP, and the spliced form of XBP-1 (XBP-1s). |
| Cell Death Pathway | Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7). Paraptosis/Necrosis Assays: PI staining to assess membrane integrity, morphological analysis for cell swelling and lack of apoptotic bodies. |
Quantitative Data Summary
| Experiment | Cell Line | Treatment | Concentration | Time | Observed Effect | Reference |
| TACC3 Degradation | HT1080 | Sniper(tacc3)-1/-2 | 10-30 µM | 6-24 h | Significant decrease in TACC3 levels. | |
| Cytoplasmic Vacuolization | U2OS | This compound | 30 µM | 5 h | Remarkable cytoplasmic vacuolization. | |
| ER Stress Marker Induction | U2OS | This compound | 30 µM | 4 h | Increased expression of ATF4, CHOP, and spliced XBP-1. | |
| Synergistic Effect | Various Cancer Cell Lines | This compound + Bortezomib | Varied | - | Enhanced vacuolization and synergistic anticancer activity. |
Experimental Protocols
Protocol 1: Western Blotting for TACC3 Degradation and ER Stress Markers
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against TACC3, ATF4, CHOP, XBP-1s, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect signal using an ECL substrate and quantify band intensities using densitometry software. Normalize target protein signals to the loading control.
Protocol 2: Staining for ER-Derived Vacuoles
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with this compound at the desired concentration and time.
-
ER Staining:
-
Wash cells with PBS.
-
Incubate with an ER-tracker dye (e.g., ER-Tracker™ Red) according to the manufacturer's protocol.
-
Optionally, counterstain nuclei with Hoechst or DAPI.
-
-
Imaging: Wash cells and image using fluorescence microscopy. Observe the co-localization of vacuoles with the ER stain.
Protocol 3: Distinguishing Apoptosis and Paraptosis-like Cell Death by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as required. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Apoptotic cells: Annexin V-positive, PI-negative (early) or PI-positive (late).
-
Paraptotic/Necrotic cells: Annexin V-negative or positive, PI-positive (due to loss of membrane integrity).
-
Visualizations
Caption: Expected signaling pathway of this compound leading to TACC3 degradation and apoptosis.
Caption: Unexpected signaling pathway of this compound leading to paraptosis-like cell death.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Negative Control Experiments for Sniper(tacc3)-2 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sniper(tacc3)-2 in their experiments. The following information is designed to help you design robust negative control experiments to ensure the specificity and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed for targeted protein degradation.[1][2] It is a chimeric molecule that consists of a ligand that binds to the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and another ligand that binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase.[1][2][3] By bringing TACC3 and the IAP E3 ligase into close proximity, this compound induces the ubiquitination of TACC3, marking it for degradation by the proteasome. This leads to a reduction in TACC3 protein levels, which can induce cancer cell death.
Q2: Why are negative control experiments crucial for this compound studies?
Negative control experiments are essential to demonstrate that the observed effects, such as TACC3 degradation and subsequent cellular phenotypes, are specifically due to the this compound-mediated degradation of TACC3 and not due to off-target effects of the compound or the experimental conditions. Robust negative controls are a cornerstone of rigorous scientific research and are necessary for the correct interpretation of your data.
Q3: What are the recommended negative controls for a typical this compound experiment?
Several types of negative controls should be included in your experimental design to address different aspects of this compound's mechanism of action. The key negative controls are:
-
Inactive Compound Controls: These are molecules that are structurally similar to this compound but lack the ability to induce TACC3 degradation.
-
Component Controls: These controls test the individual components of the this compound molecule.
-
Pathway-Specific Controls: These controls validate the involvement of the ubiquitin-proteasome system in TACC3 degradation.
The table below summarizes the recommended negative controls and their purpose.
| Control Type | Specific Control | Purpose |
| Inactive Compound | This compound with an inactive TACC3 ligand (e.g., benzoyl-amide or biotin instead of KHS108) | To demonstrate that binding to TACC3 is required for degradation. |
| This compound with an inactive IAP ligand (e.g., N-methylated bestatin derivative) | To show that recruitment of the IAP E3 ligase is necessary for the effect. | |
| Component Controls | TACC3 ligand alone (KHS108) | To confirm that the TACC3-binding moiety alone does not cause the observed phenotype. |
| IAP ligand alone (e.g., Me-BS) | To ensure that the IAP ligand by itself does not lead to the experimental outcome. | |
| Pathway-Specific | Proteasome inhibitor (e.g., MG132) co-treatment with this compound | To verify that the degradation of TACC3 is dependent on the proteasome. |
| siRNA-mediated knockdown of key ubiquitin pathway components (e.g., UBE1, XIAP) | To confirm the involvement of the ubiquitination machinery in the degradation process. |
Troubleshooting Guide
This guide addresses common issues that may arise during your this compound experiments and provides potential solutions.
| Issue | Possible Cause | Recommended Action |
| No TACC3 degradation observed after this compound treatment. | Compound inactivity: The this compound compound may be degraded or inactive. | Ensure proper storage of the compound at -20°C or -80°C as recommended by the supplier. Prepare fresh stock solutions in DMSO. |
| Incorrect dosage: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for TACC3 degradation in your cell line. Effective concentrations in published studies range from 10 µM to 30 µM. | |
| Insufficient treatment time: The incubation time may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. Significant degradation has been observed as early as 6 hours. | |
| Low TACC3 expression: The cell line used may not express sufficient levels of TACC3. | Confirm TACC3 expression in your cell line by Western blot. Select a cell line with robust TACC3 expression for your experiments. | |
| High background or non-specific effects observed in control groups. | Off-target effects of individual ligands: The TACC3 or IAP ligands may have biological activity on their own at the concentrations used. | Test the individual ligands (KHS108 and Me-BS) at the same concentration as used in the this compound experiment to assess their individual effects on cell viability and other readouts. |
| Solvent effects: The vehicle (e.g., DMSO) used to dissolve the compounds may be causing cellular stress or toxicity. | Include a vehicle-only control in all experiments. Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in cell culture: Cell passage number, confluency, and overall health can impact experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of treatment. |
| Inconsistent compound preparation: Variability in the preparation of compound dilutions can lead to inconsistent results. | Prepare fresh dilutions of this compound and control compounds for each experiment from a validated stock solution. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for TACC3 Degradation
This protocol is used to quantify the levels of TACC3 protein following treatment with this compound and controls.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-TACC3 (e.g., Cell Signaling Technology, #8069)
-
Primary antibody: Anti-β-actin or GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TACC3 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative TACC3 protein levels, normalized to the loading control.
Cell Viability Assay (WST-8/CCK-8)
This assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the appropriate negative controls for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add the WST-8/CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunofluorescence for Cellular Localization
This protocol allows for the visualization of protein localization and cellular morphology.
Materials:
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-ubiquitin, anti-TACC3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on chamber slides or coverslips and treat them with this compound and controls.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips.
-
Imaging: Visualize the cells using a fluorescence microscope.
Data Presentation
Table 1: Dose-Dependent Degradation of TACC3 by this compound
The following table summarizes representative quantitative data from a Western blot experiment showing the dose-dependent effect of Sniper(tacc3)-1 and this compound on TACC3 protein levels in HT1080 cells after 6 and 24 hours of treatment. Data is presented as the percentage of TACC3 remaining compared to the vehicle control.
| Treatment | Concentration (µM) | TACC3 Remaining (6h) | TACC3 Remaining (24h) |
| Sniper(tacc3)-1 | 10 | ~80% | ~40% |
| 30 | ~50% | ~20% | |
| This compound | 10 | ~70% | ~30% |
| 30 | ~40% | ~10% | |
| KHS108 (TACC3 ligand) | 30 | ~100% | ~100% |
| Me-BS (IAP ligand) | 30 | ~100% | ~100% |
Data adapted from Ohoka N, et al. Cell Death Dis. 2014.
Table 2: Effect of this compound on Cancer Cell Viability
This table shows the effect of this compound on the viability of different cancer cell lines after 24 hours of treatment.
| Cell Line | This compound (20 µM) % Viability |
| U2OS (Osteosarcoma) | ~50% |
| TIG3 (Normal Fibroblast) | >90% |
| MRC5 (Normal Fibroblast) | >90% |
Data adapted from Ohoka N, et al. Cancer Sci. 2017.
Visualizations
Signaling Pathway of this compound Action
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Sniper(tacc3)-2
Welcome to the technical support center for Sniper(tacc3)-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on managing batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistent and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of targeted protein degrader.[1] It is a bifunctional molecule designed to specifically target the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) for degradation.[2][3][4] It consists of a ligand that binds to TACC3 and another ligand that recruits an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP).[1] This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome, which can lead to cancer cell death.
Q2: What are the most common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in PROTACs and other targeted protein degraders like this compound can stem from several factors:
-
Chemical Synthesis and Purity: Minor differences in the synthesis process can lead to variations in purity, the presence of isomers, or residual solvents in the final product.
-
Compound Stability and Storage: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation of the compound.
-
Solubility: Poor or inconsistent solubility of the compound in your experimental media can significantly impact its effective concentration.
-
Experimental Conditions: Variations in cell line passage number, cell confluency, and health can affect the expression of TACC3 and the E3 ligase machinery, leading to inconsistent results.
Q3: How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, follow these storage guidelines:
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed, light-protected container. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either TACC3 or the IAP E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for TACC3 degradation.
Troubleshooting Guides
Problem 1: Inconsistent or No TACC3 Degradation
If you are observing variable or a complete lack of TACC3 degradation between different batches of this compound, consult the following troubleshooting table.
| Potential Cause | Recommended Action |
| Poor Compound Solubility | Ensure complete dissolution of this compound in DMSO before diluting in cell culture media. Prepare fresh dilutions for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50) for each new batch. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal TACC3 degradation. |
| Cell Line Variability | Confirm TACC3 and IAP E3 ligase expression levels in your cell line using Western blotting. Use cells within a consistent passage number range. |
| Inactive Compound | Verify the identity and purity of each batch of this compound using analytical methods such as LC-MS and ¹H-NMR. |
Problem 2: Discrepancies in Cellular Phenotype
If different batches of this compound are producing inconsistent downstream cellular effects (e.g., cell viability, apoptosis), consider the following:
| Potential Cause | Recommended Action |
| Off-Target Effects | Use quantitative proteomics to obtain a global view of protein level changes upon treatment with different batches of this compound. This can help identify off-target degradation. |
| Variability in Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm and compare the target engagement of different batches of this compound with TACC3 in cells. |
| Differences in Ternary Complex Formation | Utilize a NanoBRET or TR-FRET assay to measure and compare the formation and stability of the TACC3-Sniper(tacc3)-2-IAP ternary complex for each batch. |
| Inconsistent Cell Viability Assay Results | Ensure consistent cell seeding density and avoid edge effects in multi-well plates. |
Quality Control Experimental Protocols
To ensure the quality and consistency of your this compound batches, we recommend performing the following key experiments:
TACC3 Degradation by Western Blot
This protocol is to quantify the degradation of TACC3 protein in cells treated with this compound.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each this compound batch (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against TACC3 and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Perform densitometry analysis to quantify the relative TACC3 protein levels, normalized to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound is binding to its target, TACC3, within the cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of each this compound batch or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble TACC3 by Western blot as described in the previous protocol.
-
Data Analysis: Plot the amount of soluble TACC3 as a function of temperature for each batch. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET Assay for Ternary Complex Formation
This live-cell assay measures the formation of the TACC3-Sniper(tacc3)-2-IAP ternary complex.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids expressing TACC3 fused to a NanoLuc luciferase donor and an IAP E3 ligase component fused to a HaloTag acceptor.
-
Labeling: Label the HaloTag-E3 ligase fusion with a fluorescent HaloTag ligand.
-
Treatment: Add different concentrations of each this compound batch to the cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio as a function of the this compound concentration for each batch to compare their efficiency in forming the ternary complex.
Visualizations
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
Caption: Mechanism of action for this compound mediated TACC3 protein degradation.
References
minimizing cytotoxicity of Sniper(tacc3)-2 in sensitive cell lines
Welcome to the technical support center for Sniper(tacc3)-2. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues related to cytotoxicity in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of small-molecule degraders.[1] It is a chimeric molecule designed to specifically target the Transforming Acidic Coiled-Coil 3 (TACC3) protein for degradation.[2] The molecule works by linking a TACC3-binding ligand to a ligand for an E3 ubiquitin ligase, specifically an inhibitor of apoptosis protein (IAP).[1][2] This proximity induces the poly-ubiquitylation of the TACC3 protein.[3] The ubiquitylated TACC3 is then recognized and degraded by the 26S proteasome, leading to a reduction in intracellular TACC3 levels and subsequently inducing cancer cell death.
Interestingly, while many SNIPERs use cIAP1, mechanistic studies revealed that this compound unexpectedly induces TACC3 degradation via the Anaphase-Promoting Complex/Cyclosome (APC/CCDH1) ubiquitin ligase.
Q2: Why might I be observing high levels of cytotoxicity in my cell line?
A2: High cytotoxicity can be due to several factors:
-
On-Target Toxicity: Sensitive cell lines may be highly dependent on the TACC3 protein for survival. TACC3 is crucial for cell mitosis, and its depletion can lead to mitotic arrest and apoptosis. Cancer cells expressing high levels of TACC3 are particularly susceptible to cell death induced by its degradation.
-
High Compound Concentration: The concentration of this compound may be above the optimal therapeutic window for your specific cell line. Extended incubation times can also lead to cumulative toxicity.
-
Off-Target Effects: While designed to be specific, high concentrations of any small molecule can lead to off-target effects.
-
Alternative Cell Death Pathways: Besides apoptosis, this compound can induce a form of paraptosis-like cell death. This is characterized by cytoplasmic vacuolization derived from the Endoplasmic Reticulum (ER) due to the accumulation of ubiquitylated protein aggregates, which triggers ER stress. This pathway may be more prominent in certain cancer cells and could be a reason for potent cytotoxicity.
Q3: What signaling pathways are affected by TACC3 degradation?
A3: TACC3 is a multifunctional protein involved in regulating key oncogenic processes. Its degradation can impact several critical signaling pathways, including:
-
PI3K/AKT and ERK Pathways: TACC3 has been shown to activate these pathways, which are central to promoting cell proliferation, migration, and the epithelial-mesenchymal transition (EMT) in various cancers.
-
Wnt/β-catenin Pathway: In some cancers like hepatocellular carcinoma, TACC3 knockdown has been shown to suppress this pathway, which is involved in regulating cancer stem cell-like characteristics.
-
NF-κB Signaling Pathway: In osteosarcoma, TACC3 may promote cell proliferation and migration by activating the NF-κB pathway.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Excessive or unexpected cell death is observed, even at low concentrations.
This is a common issue in highly sensitive cell lines. The key is to determine the optimal concentration (DC50/IC50) and duration of treatment for your specific model.
Troubleshooting Workflow:
Recommended Actions:
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to find the lowest concentration and shortest incubation time that achieves effective TACC3 degradation without excessive cytotoxicity.
-
Dose-Response: Test a broad range of this compound concentrations (e.g., 0.1 nM to 30 µM) for fixed time points (e.g., 6, 24, 48 hours).
-
Time-Course: Use a fixed, effective concentration and measure effects at various time points (e.g., 2, 6, 12, 24, 48 hours).
-
-
Determine DC50 and IC50:
-
DC50: The concentration required to degrade 50% of the target protein (TACC3). Assessed via Western Blot.
-
IC50: The concentration required to inhibit 50% of cell growth or viability. Assessed via a cell viability assay (e.g., MTT, CellTiter-Glo).
-
An ideal degradation profile shows a DC50 value significantly lower than the IC50 value. This indicates a therapeutic window where the target is degraded before widespread cell death occurs.
-
| Parameter | Definition | How to Measure | Desired Outcome |
| DC50 | 50% maximal degradation | Western Blot | As low as possible |
| IC50 | 50% inhibitory concentration | Cell Viability Assay | Significantly higher than DC50 |
Issue 2: How can I distinguish between on-target and off-target cytotoxicity?
It is critical to confirm that the observed cytotoxicity is a direct result of TACC3 degradation.
Recommended Actions:
-
Use a Negative Control: Synthesize or obtain a structurally similar molecule that does not bind to TACC3 but retains the E3 ligase ligand. This control should not induce TACC3 degradation or the associated cytotoxicity.
-
Test in TACC3 Knockout/Knockdown Cells: Use CRISPR or shRNA to create a cell line with reduced or no TACC3 expression. These cells should exhibit significant resistance to this compound-induced cytotoxicity.
-
Rescue Experiment: Co-treat cells with this compound and an expression vector for a degradation-resistant TACC3 mutant. If cytotoxicity is on-target, re-expression of TACC3 should rescue the cells.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
| Assay Type | Principle | Measures | Notes |
| MTT / WST-1 | Cleavage of tetrazolium salt by mitochondrial dehydrogenases | Metabolic activity / Viability | Colorimetric; endpoint assay. |
| CellTiter-Glo® | Luciferase-based measurement of ATP | Metabolic activity / Viability | Luminescent; highly sensitive. |
| LDH Release | Measurement of lactate dehydrogenase released from damaged cells | Membrane integrity / Cytotoxicity | Colorimetric; measures cell death directly. |
| Caspase-Glo® 3/7 | Luminescent detection of caspase-3/7 activity | Apoptosis | Specific to apoptotic pathways. |
| Annexin V Staining | Flow cytometry detection of phosphatidylserine on the outer cell membrane | Early Apoptosis | Distinguishes apoptotic from necrotic cells. |
References
ensuring complete lysis for TACC3 western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining reliable and consistent results for TACC3 western blotting, with a specific focus on ensuring complete cell lysis for accurate protein detection.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TACC3 on a western blot?
A1: The predicted molecular weight of TACC3 is approximately 90 kDa. However, due to extensive post-translational modifications, particularly phosphorylation, it often migrates at a higher apparent molecular weight, typically around 150 kDa, on an SDS-PAGE gel.
Q2: TACC3 is localized in multiple cellular compartments. Which lysis buffer is best for whole-cell extraction?
A2: TACC3 is found in the nucleus, cytoplasm, centrosomes, and spindle apparatus.[1][2] For whole-cell lysates, a strong lysis buffer is recommended to ensure the extraction of TACC3 from all these compartments, especially the nucleus. While RIPA buffer is commonly used, for nuclear or chromatin-bound proteins like TACC3, it may not be sufficient for complete solubilization.[3][4] A urea-based lysis buffer is often more effective for such proteins.[5]
Q3: Why am I seeing a faint or no TACC3 band even with high protein loading?
A3: This could be due to several factors:
-
Incomplete Lysis: TACC3 may not be efficiently extracted from the nucleus or centrosomes. Consider switching to a stronger lysis buffer like a urea-based buffer.
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are freshly added to your lysis buffer to prevent degradation and dephosphorylation of TACC3. All steps should be performed at 4°C to minimize enzymatic activity.
-
Low Abundance: If TACC3 expression is low in your specific cell type or experimental condition, consider enriching for it by performing nuclear fractionation prior to lysis.
Q4: My TACC3 antibody is not working well. What should I do?
A4: First, ensure the antibody is validated for western blotting and is specific for TACC3. Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions. Some antibodies may have reduced performance when milk is used as a blocking agent for phosphoproteins; consider using Bovine Serum Albumin (BSA) instead. It is also crucial to run a positive control, such as a cell line known to express high levels of TACC3, to validate your antibody and protocol.
Troubleshooting Guide: Ensuring Complete Lysis for TACC3
Incomplete cell lysis is a primary cause of poor TACC3 detection. Use this guide to troubleshoot and optimize your protein extraction protocol.
Problem: Weak or No TACC3 Signal
Possible Cause 1: Lysis buffer is not strong enough. TACC3's localization in the nucleus and its association with chromatin can make it resistant to extraction with mild detergents.
-
Solution 1: Optimize your lysis buffer.
-
If you are using a standard RIPA buffer and suspect incomplete lysis, consider switching to a urea-based lysis buffer, which is more effective at solubilizing nuclear and chromatin-bound proteins.
-
Supplement your lysis buffer with mechanical disruption methods like sonication or passing the lysate through a fine-gauge needle to aid in the shearing of DNA and release of nuclear proteins.
-
-
Solution 2: Perform subcellular fractionation.
-
To enrich for nuclear TACC3, you can perform a nuclear extraction prior to western blotting. This will increase the concentration of your target protein.
-
Possible Cause 2: Protein degradation or dephosphorylation. TACC3 is heavily phosphorylated, and these modifications are crucial for its function and can affect antibody recognition.
-
Solution: Use fresh inhibitors.
-
Always add a broad-spectrum protease inhibitor cocktail and a phosphatase inhibitor cocktail to your lysis buffer immediately before use.
-
Problem: Inconsistent TACC3 Signal Between Replicates
Possible Cause: Incomplete solubilization of the cell pellet. If the pellet after lysis is not fully solubilized, the amount of TACC3 in the supernatant will vary.
-
Solution 1: Ensure complete resuspension.
-
After adding the lysis buffer, ensure the cell pellet is completely resuspended by vortexing or pipetting.
-
-
Solution 2: Test the insoluble pellet.
-
To confirm if TACC3 is in the insoluble fraction, you can try to solubilize the pellet after your initial extraction directly in 2x Laemmli buffer, boil it, and run it on a gel. If you detect a strong TACC3 signal in the pellet lane, it indicates your initial lysis was incomplete.
-
Data Presentation
Table 1: Comparison of Lysis Buffers for Extraction of Nuclear and Hard-to-Solubilize Proteins.
| Lysis Buffer | Key Components | Strengths | Weaknesses | Recommended for TACC3? |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | Good for whole-cell and membrane proteins. | May be insufficient for complete extraction of nuclear and chromatin-bound proteins. Can disrupt protein-protein interactions. | Use with caution; may require optimization with mechanical disruption. |
| Urea Lysis Buffer | Urea, Tris, NaCl, Protease/Phosphatase inhibitors | Highly effective for solubilizing nuclear, chromatin-bound, and other hard-to-extract proteins. | Can interfere with some protein quantification assays. Samples should not be heated. | Recommended , especially if RIPA buffer fails to yield a strong signal. |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Mild detergent, good for preserving protein-protein interactions (e.g., for co-IP). | Inefficient for extracting nuclear proteins. | Not recommended for whole-cell TACC3 extraction. |
Experimental Protocols
Protocol 1: Standard RIPA Buffer Lysis with Sonication
-
Wash cells with ice-cold PBS and aspirate.
-
Add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Sonicate the lysate on ice to shear DNA and aid nuclear lysis. Use short bursts to prevent sample heating.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for protein quantification.
Protocol 2: Urea-Based Lysis for Hard-to-Extract Proteins
-
Wash cells with ice-cold PBS and aspirate.
-
Add ice-cold Urea Lysis Buffer (e.g., 8M urea, 50 mM Tris-HCl pH 7.5, 150 mM NaCl) freshly supplemented with protease and phosphatase inhibitors and a nuclease (e.g., Benzonase) to degrade DNA.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate on ice for 10-15 seconds.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant. Note: Do not boil samples containing urea before loading on the gel.
Visualizations
Caption: Troubleshooting workflow for weak or no TACC3 signal.
Caption: Simplified TACC3 signaling pathway.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: TACC3 Antibody Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using antibodies to detect Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TACC3 in a Western Blot?
A1: The predicted molecular weight of human TACC3 is approximately 90 kDa.[1] However, due to extensive post-translational modifications, particularly phosphorylation, TACC3 often migrates at a higher apparent molecular weight, typically between 130-150 kDa, in SDS-PAGE.[2][3]
Q2: My Western Blot shows a band at a different molecular weight than expected. What could be the cause?
A2: Several factors can cause the observed molecular weight to differ from the expected size:
-
Post-Translational Modifications (PTMs): TACC3 is heavily phosphorylated, which significantly increases its apparent molecular weight.[2] Glycosylation can also lead to a higher molecular weight band.
-
Splice Variants: Although the primary isoform is well-documented, other potential splice variants of TACC3 may exist, which could be detected at different molecular weights.
-
Protein-Protein Interactions: TACC3 can form stable complexes with other proteins, which may not be fully dissociated under denaturing conditions, leading to higher molecular weight bands.
-
Cleavage or Digestion: If your sample has undergone degradation, you may detect lower molecular weight bands. Using fresh samples and protease inhibitors is recommended to prevent this.
Q3: What are the subcellular localization patterns of TACC3?
A3: TACC3 localization can vary depending on the cell type and stage of the cell cycle. It has been observed in the nucleus, cytosol, centrosomes, and mitotic spindles. During mitosis, TACC3 is recruited to the mitotic spindles and plays a crucial role in microtubule stability.
Q4: How can I validate the specificity of my TACC3 antibody?
A4: Antibody specificity can be confirmed using several methods:
-
Knockout/Knockdown Validation: Use cell lines where the TACC3 gene has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA or shRNA). A specific antibody will show a significantly reduced or absent signal in these cells compared to wild-type controls.
-
Positive and Negative Controls: Include cell lines or tissues known to have high (e.g., some cancer cell lines) and low/no TACC3 expression as positive and negative controls, respectively.
-
Peptide Competition: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to TACC3 in the sample, resulting in no signal.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody Concentration Too Low: The primary or secondary antibody is too dilute. | Perform an antibody titration to determine the optimal concentration. Increase the concentration of the primary antibody and/or incubate overnight at 4°C. |
| Insufficient Protein Load: The amount of TACC3 in the lysate is below the detection limit. | Load a higher amount of total protein per lane (20-40 µg is a common range). | |
| Inefficient Protein Transfer: Proteins were not effectively transferred from the gel to the membrane. | Verify transfer efficiency using Ponceau S staining. Ensure the transfer stack is assembled correctly and that transfer time and voltage are appropriate for the protein size. | |
| Antibody Inactivity: The antibody has lost activity due to improper storage or handling. | Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. Run a positive control to confirm antibody activity. | |
| High Background | Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Decrease the antibody concentration. A titration experiment is recommended to find the optimal balance between signal and background. |
| Insufficient Blocking: Non-specific sites on the membrane were not adequately blocked. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA). | |
| Inadequate Washing: Unbound antibodies were not sufficiently washed away. | Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help. | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes. | Use an affinity-purified antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Validate with a knockout/knockdown sample. |
| Secondary Antibody Non-Specific Binding: The secondary antibody is binding to other proteins in the lysate. | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. | |
| Sample Degradation: Proteases in the sample have degraded the target protein. | Prepare fresh lysates and always add a protease inhibitor cocktail. |
Immunohistochemistry (IHC) & Immunofluorescence (IF)
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Suboptimal Antibody Concentration: The primary antibody is too dilute. | Perform a titration of the primary antibody to determine the optimal concentration for your specific tissue and protocol. |
| Inadequate Antigen Retrieval: The epitope is masked by formalin fixation. | Optimize the antigen retrieval method. This may involve testing different buffers (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and adjusting the heating time and temperature. | |
| Tissue Over-fixation: Prolonged fixation can mask epitopes irreversibly. | Ensure fixation time is appropriate for the tissue size and type. | |
| Antibody/Reagent Inactivity: Primary or secondary antibodies, or detection reagents, have lost activity. | Use fresh reagents and antibodies that have been stored correctly. Run a positive control tissue to verify reagent activity. | |
| High Background | Non-Specific Antibody Binding: The primary or secondary antibody is binding non-specifically to tissue components. | Increase the concentration and/or incubation time of the blocking step. Using normal serum from the same species as the secondary antibody is recommended for blocking. |
| Endogenous Enzyme Activity (for chromogenic detection): Endogenous peroxidases or phosphatases in the tissue are reacting with the detection reagents. | Perform a peroxidase or phosphatase blocking step (e.g., with 3% H₂O₂ for peroxidase) before primary antibody incubation. | |
| Hydrophobic Interactions: Antibodies are non-specifically binding to hydrophobic regions in the tissue. | Include a non-ionic detergent like Triton X-100 or Tween 20 in the antibody diluent and wash buffers. |
Quantitative Data Summary
The optimal antibody concentration is highly dependent on the specific antibody, the application, and the experimental conditions. Always refer to the manufacturer's datasheet for initial recommendations and perform a titration to determine the optimal concentration for your system.
Table 1: Recommended Starting Dilutions for TACC3 Antibodies
| Application | Dilution/Concentration Range | Source Examples |
| Western Blot (WB) | 1:500 - 1:4000 or 0.04-0.4 µg/mL | |
| Immunohistochemistry (IHC) | 1:50 - 1:200 | |
| Immunofluorescence (IF) | 1:50 - 1:400 or 0.25-2 µg/mL |
Experimental Protocols
Detailed Western Blot Protocol for TACC3 Detection
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto an 8-10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is a common starting point.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the TACC3 primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (enhanced chemiluminescence) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Detailed IHC Protocol for TACC3 in Paraffin-Embedded Tissues
This protocol is a general guideline and requires optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3-5 minutes each), 95%, 80%, 70% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A common method is to immerse slides in a sodium citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker, water bath, or microwave. The optimal time and temperature should be determined empirically.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block with a suitable blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the TACC3 primary antibody to its optimal concentration in the blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times for 5 minutes each in PBST (PBS with 0.05% Tween-20).
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
If using a biotinylated secondary, incubate with a streptavidin-HRP complex (ABC method).
-
Add DAB substrate and monitor color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
References
Navigating Inconsistent Sniper(tacc3)-2 Results: A Technical Support Guide
Researchers and drug development professionals utilizing Sniper(tacc3)-2 in their experiments may occasionally encounter variability in their results. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues and ensure consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of a specific target protein.[1] It is a chimeric molecule that consists of a ligand that binds to the Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis proteins (IAPs).[1] This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1] A notable downstream effect of this compound in cancer cells is the induction of cytoplasmic vacuolization originating from the endoplasmic reticulum, which is associated with paraptosis-like cell death.
Q2: I am not observing the expected degradation of TACC3. What are the possible reasons?
Several factors can contribute to a lack of TACC3 degradation. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity: Ensure the this compound compound has been stored correctly, typically at -80°C for long-term storage and -20°C for short-term use, to prevent degradation. It is recommended to prepare fresh working solutions from a stock solution for each experiment.
-
Cell Line Variability: The expression levels of TACC3 and the IAP E3 ligases (cIAP1 and XIAP) can vary significantly between different cell lines. Low levels of either the target protein or the E3 ligase will result in inefficient degradation.
-
Suboptimal Concentration: PROTACs and SNIPERs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (TACC3-Sniper(tacc3)-2-IAP) is impaired, leading to reduced degradation.
-
Incorrect Incubation Time: The kinetics of degradation can vary. It is crucial to perform a time-course experiment to determine the optimal treatment duration for maximal TACC3 degradation.
Q3: The degree of cytoplasmic vacuolization is inconsistent between experiments. How can I troubleshoot this?
The vacuolization phenotype is a key cellular response to this compound treatment. Inconsistency in this phenotype can be due to:
-
Cellular Health and Confluency: Ensure that cells are healthy and at a consistent confluency at the time of treatment. Stressed or overly confluent cells may respond differently.
-
Compound Concentration: Similar to protein degradation, the extent of vacuolization is dose-dependent. A precise and consistent final concentration of this compound is critical.
-
Imaging and Quantification: The method used to visualize and quantify vacuolization can introduce variability. It is important to have a standardized protocol for imaging and a clear, objective method for scoring the phenotype.
Q4: I am concerned about potential off-target effects. How can I assess the specificity of this compound?
Assessing specificity is crucial for interpreting your results. Here are some recommended controls:
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Stereoisomer: If available, an inactive version of the TACC3 or IAP ligand can be used to demonstrate that the observed effects are dependent on specific binding.
-
Component Ligands: Treat cells with the TACC3 ligand (KHS108) and the IAP ligand (methyl-bestatin) separately to show that the degradation is dependent on the chimeric molecule.
-
-
Positive Controls:
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue TACC3 from degradation, confirming the involvement of the proteasome.
-
siRNA-mediated knockdown of TACC3: This can be used as a benchmark to compare the level of functional consequences (e.g., impact on cell viability) with those observed with this compound.
-
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| No or Low TACC3 Degradation | Compound Inactivity: Degradation of this compound due to improper storage or handling. | Aliquot stock solutions and store at -80°C. Prepare fresh working solutions for each experiment. |
| Low E3 Ligase Expression: Insufficient levels of cIAP1 or XIAP in the chosen cell line. | Screen different cell lines for IAP expression by Western blot or qPCR. | |
| "Hook Effect": Suboptimal compound concentration leading to the formation of non-productive binary complexes. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to identify the optimal concentration for degradation. | |
| Incorrect Timepoint: TACC3 degradation may be transient or require a longer incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration. | |
| Inconsistent Cytoplasmic Vacuolization | Variable Cell State: Differences in cell confluency, passage number, or overall health. | Standardize cell culture conditions. Use cells within a specific passage number range and seed at a consistent density. |
| Inaccurate Compound Dosing: Pipetting errors or incorrect calculations leading to variable final concentrations. | Calibrate pipettes regularly and double-check all calculations. Prepare a master mix for treating multiple wells or plates. | |
| Subjective Quantification: Lack of a standardized method for assessing the degree of vacuolization. | Develop a scoring system (e.g., percentage of vacuolated cells, vacuole size) and apply it consistently across all images. | |
| Unexpected Cell Toxicity or Phenotype | Off-Target Effects: The TACC3 or IAP ligand may have effects independent of TACC3 degradation. | Include negative controls such as the individual ligands to assess their independent effects. Perform proteomic analysis to identify other degraded proteins. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration is low and consistent across all experimental conditions, including the vehicle control. |
Experimental Protocols
Protocol 1: Assessment of TACC3 Degradation by Western Blot
This protocol outlines the steps to determine the extent of TACC3 protein degradation following this compound treatment.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TACC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the TACC3 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Semi-Quantitative Analysis of Cytoplasmic Vacuolization
This protocol provides a method for the imaging and semi-quantitative analysis of this compound-induced cytoplasmic vacuolization.
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 5-18 hours).
-
Live-Cell Imaging (Optional): For dynamic studies, use a live-cell imaging system to capture images at regular intervals after treatment.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
(Optional) Stain with markers for the endoplasmic reticulum (e.g., anti-KDEL antibody) to confirm the origin of the vacuoles.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Image Acquisition: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Semi-Quantitative Analysis:
-
Scoring: Blindly score the images based on the percentage of cells exhibiting vacuoles and the severity of the vacuolization (e.g., 0 = no vacuoles, 1 = few small vacuoles, 2 = multiple large vacuoles, 3 = extensive vacuolization occupying most of the cytoplasm).
-
Automated Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the vacuolated area per cell. This can be done by thresholding the phase-contrast or DIC images to identify and measure the area of the vacuoles relative to the total cell area.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced TACC3 degradation.
Experimental Workflow for Troubleshooting TACC3 Degradation
Caption: A logical workflow for troubleshooting inconsistent TACC3 degradation.
By following these guidelines and protocols, researchers can more effectively troubleshoot inconsistent results and confidently advance their research using this compound.
References
Validation & Comparative
A Comparative Guide to TACC3 Inhibitors: Sniper(tacc3)-2 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) has emerged as a compelling therapeutic target in oncology due to its pivotal role in mitotic spindle assembly, cell proliferation, and tumor progression. Its overexpression is correlated with poor prognosis in a variety of cancers, driving the development of targeted inhibitors. This guide provides a comparative overview of Sniper(tacc3)-2 and other notable TACC3 inhibitors, supported by available preclinical data.
Mechanism of Action: A Tale of Two Strategies
TACC3 inhibitors can be broadly categorized into two main classes based on their mechanism of action: small molecule inhibitors that interfere with TACC3's protein-protein interactions and targeted protein degraders that eliminate the TACC3 protein altogether.
This compound belongs to a class of molecules known as "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs). These chimeric molecules are designed to induce the degradation of a target protein through the ubiquitin-proteasome system. This compound specifically targets TACC3 for degradation, thereby reducing its cellular levels and inhibiting its oncogenic functions.[1][2]
In contrast, inhibitors like BO-264 , KHS101 , SPL-B , and AO-252 are small molecules designed to disrupt the critical protein-protein interactions of TACC3 that are essential for its function in mitosis and other cellular processes. By binding to TACC3, these inhibitors prevent its interaction with key partners, leading to mitotic arrest, DNA damage, and apoptosis in cancer cells.[3][4]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data.
| Inhibitor | Mechanism of Action | Target | DC50 Value | Cell Line |
| This compound | TACC3 Protein Degrader (SNIPER) | TACC3 | N/A* | HT1080 (Fibrosarcoma) |
*Data represents effective concentration for degradation: significant reduction at 10 µM after 24 hours.[2] A specific DC50 value is not publicly available.
| Inhibitor | Mechanism of Action | Target | IC50 / Kd Value | Cell Line |
| BO-264 | Small Molecule Inhibitor | TACC3 | IC50: 188 nM, Kd: 1.5 nM | General |
| IC50: 190 nM | JIMT-1 (Breast Cancer) | |||
| IC50: 160 nM | HCC1954 (Breast Cancer) | |||
| IC50: 120 nM | MDA-MB-231 (Breast Cancer) | |||
| IC50: 130 nM | MDA-MB-436 (Breast Cancer) | |||
| IC50: 360 nM | CAL51 (Breast Cancer) | |||
| IC50: 0.3 µM | RT112 (Bladder Cancer, FGFR3-TACC3 fusion) | |||
| IC50: 3.66 µM | RT4 (Bladder Cancer, FGFR3-TACC3 fusion) | |||
| KHS101 | Small Molecule Inhibitor | TACC3 | IC50: 40 µM | SMMC-7721 (Hepatocellular Carcinoma) |
| IC50: 20 µM | SK-Hep-1 (Hepatocellular Carcinoma) | |||
| SPL-B | Small Molecule Inhibitor | TACC3 | N/A | Ovarian Cancer Cells |
| AO-252 | Small Molecule Inhibitor | TACC3 | Low nanomolar potency** | >200 cancer cell lines |
**Preclinical data for AO-252 indicates "low nanomolar potency" across a wide range of cell lines, though specific IC50 values are not publicly available. AO-252 is currently in a Phase 1 clinical trial (NCT06136884).
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of these TACC3 inhibitors has been demonstrated in various xenograft models.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition |
| This compound | N/A | N/A | Data not publicly available. |
| BO-264 | Breast Cancer Xenograft (JIMT-1) | 25 mg/kg, oral | Significant suppression of tumor growth. |
| Colon Cancer Syngeneic Model | N/A | Significantly impaired tumor growth. | |
| KHS101 | Glioblastoma Xenograft | N/A | Reduced tumor growth. |
| SPL-B | Ovarian Cancer Xenograft | N/A | Suppressed tumor growth. |
| AO-252 | TNBC, Ovarian, Endometrial Xenografts | N/A | Strong tumor growth inhibition or regression. |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the TACC3 signaling pathway and key experimental workflows.
Detailed Experimental Protocols
Cell Viability (Sulforhodamine B - SRB) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the TACC3 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for TACC3 Degradation
-
Cell Treatment: Plate cells and treat with this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against TACC3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of TACC3 degradation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the TACC3 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) to evaluate the in vivo efficacy of the inhibitor.
Conclusion
The landscape of TACC3-targeted therapies is rapidly evolving, with a diverse array of inhibitors showing promise in preclinical studies. This compound represents an innovative approach through targeted protein degradation, while small molecule inhibitors like the highly potent BO-264 and the clinical-stage AO-252 demonstrate significant anti-tumor activity by disrupting TACC3's function. The choice of inhibitor for further research and development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific cancer context. The data and protocols presented in this guide offer a valuable resource for researchers in this exciting field.
References
A Head-to-Head Comparison: Sniper(tacc3)-2 vs. PROTAC Technology for TACC3 Degradation
For Immediate Publication
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides an objective comparison of two prominent technologies for targeted protein degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3): Sniper(tacc3)-2 and a TACC3-targeting Proteolysis Targeting Chimera (PROTAC). TACC3 is a well-documented oncogene overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention. Both SNIPERs and PROTACs represent innovative strategies to eliminate pathogenic proteins, but they employ distinct E3 ubiquitin ligases and have shown different degradation efficiencies in preliminary studies. This document outlines their mechanisms of action, presents available experimental data, details relevant experimental protocols, and discusses selectivity and potential off-target effects.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and TACC3 PROTACs are heterobifunctional molecules designed to bring TACC3 into close proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. However, they achieve this by co-opting different components of the cell's ubiquitin-proteasome system.
This compound , which stands for Specific and Non-genetic IAP-dependent Protein Eraser, was rationally designed to utilize an Inhibitor of Apoptosis Protein (IAP) as the E3 ligase.[1] Surprisingly, mechanistic studies revealed that the degradation of TACC3 by this compound is not mediated by IAPs but rather by the Anaphase-Promoting Complex/Cyclosome (APC/CCDH1) , a physiological E3 ligase for TACC3.[2] This unexpected recruitment of a different E3 ligase is a critical differentiator.
TACC3 PROTACs , on the other hand, have been developed to recruit more commonly used E3 ligases in the field of targeted protein degradation, such as Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex .[3][4] This allows for a more modular approach, where different E3 ligase ligands can be tested to optimize degradation efficiency and cell-type specificity.
Quantitative Data Presentation
Direct comparative studies of this compound and a TACC3 PROTAC in the same experimental setting are not yet publicly available. The following tables summarize the existing data from separate studies.
Table 1: this compound Degradation Efficiency
| Compound | Cell Line | Concentration (µM) | Time (hours) | TACC3 Reduction | Reference |
|---|---|---|---|---|---|
| This compound | HT1080 | 10 | 24 | Significant | [2] |
| This compound | HT1080 | 30 | 6 | Significant | |
| This compound | MCF7 | 30 | 6 | Significant | |
| This compound | U2OS | 30 | 6 | Significant |
Note: DC50 and Dmax values are not reported in the primary publication. "Significant" reduction is based on visual inspection of Western blots.
Table 2: TACC3 PROTAC Degradation Efficiency (Preliminary Data)
| Compound | Target | Potency | Key Observation | Reference |
|---|---|---|---|---|
| KHS-C4 | TACC3 | Low nanomolar | Degraded TACC3 and synergized with anti-mitotic drugs |
Note: This data is from a conference abstract and a peer-reviewed publication with detailed DC50 and Dmax values is not yet available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of this compound and a general protocol for assessing TACC3 PROTACs.
Protocol 1: Evaluation of TACC3 Degradation by this compound
This protocol is adapted from Ohoka N, et al. Cell Death Dis. 2014.
-
Cell Culture:
-
Human fibrosarcoma HT1080, breast adenocarcinoma MCF7, and osteosarcoma U2OS cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well plates).
-
After 24 hours, cells are treated with this compound at the indicated concentrations (e.g., 1-30 µM) or DMSO as a vehicle control for the specified durations (e.g., 6 or 24 hours).
-
-
Western Blot Analysis:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody against TACC3. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative TACC3 protein levels.
-
Protocol 2: General Protocol for Evaluation of TACC3 Degradation by a PROTAC
This is a generalized protocol based on standard practices in the field.
-
Cell Culture:
-
Select appropriate cancer cell lines known to express TACC3. Culture conditions are similar to Protocol 1.
-
-
PROTAC Treatment for DC50/Dmax Determination:
-
Seed cells in multi-well plates (e.g., 12-well or 24-well).
-
Treat cells with a serial dilution of the TACC3 PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time point (e.g., 18 or 24 hours).
-
For kinetic analysis, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1, steps 3.3 to 3.8.
-
-
Data Analysis:
-
Quantify the intensity of the TACC3 and loading control bands using densitometry software.
-
Normalize the TACC3 signal to the loading control for each sample.
-
Calculate the percentage of TACC3 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining TACC3 against the log-transformed PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Selectivity and Off-Target Effects
The selectivity of a targeted degrader is paramount to its therapeutic potential. Off-target degradation can lead to unforeseen toxicities.
This compound: The primary publication on this compound did not include a comprehensive proteomic analysis to assess its selectivity. However, it was noted that in addition to TACC3, this compound also reduces the levels of cIAP1, one of the IAP proteins it was designed to recruit. A subsequent study showed that this compound treatment leads to the accumulation of ubiquitylated protein aggregates in a manner dependent on XIAP, another IAP family member, and induces ER stress. This suggests that this compound may have broader cellular effects beyond TACC3 degradation.
TACC3 PROTACs: The selectivity of PROTACs is influenced by the specificity of the warhead (the TACC3-binding ligand), the E3 ligase ligand, and the linker connecting them. Off-target effects can arise from several sources:
-
Warhead Promiscuity: If the TACC3 ligand also binds to other proteins, the PROTAC may induce their degradation.
-
E3 Ligase Ligand Effects: Some E3 ligase ligands, like the thalidomide-based molecules that recruit CRBN, have their own set of "neo-substrates" (proteins that are degraded only in the presence of the ligand). For instance, pomalidomide-based PROTACs can induce the degradation of several zinc-finger proteins.
-
Ternary Complex Formation: The stability and conformation of the TACC3-PROTAC-E3 ligase ternary complex are crucial for selective degradation. It is possible for a PROTAC to bind to an off-target protein but not form a productive ternary complex for its degradation.
A comprehensive evaluation of a TACC3 PROTAC's selectivity would require unbiased quantitative proteomics (e.g., mass spectrometry-based approaches) to compare the proteome of cells treated with the PROTAC versus control conditions.
Conclusion
Both this compound and TACC3 PROTACs are promising tools for the targeted degradation of TACC3. The key difference lies in the E3 ligase they hijack: this compound unexpectedly utilizes APC/CCDH1, while TACC3 PROTACs can be engineered to recruit more conventional E3 ligases like CRBN and VHL.
Based on preliminary data, TACC3 PROTACs appear to be significantly more potent, with reported activity in the low nanomolar range, compared to the micromolar concentrations required for this compound. However, a direct, head-to-head comparison under identical experimental conditions is necessary to confirm this.
The selectivity profiles of both approaches require further investigation through comprehensive proteomic studies. The observation that this compound also affects IAP proteins and induces ER stress warrants further characterization. For TACC3 PROTACs, careful optimization of the warhead, linker, and E3 ligase ligand will be crucial to minimize off-target degradation.
This guide provides a framework for researchers to understand the current landscape of TACC3 degradation technologies and highlights the key experimental considerations for their evaluation and development.
References
A Head-to-Head Battle for TACC3 Suppression: Sniper(tacc3)-2 vs. RNAi
For researchers and drug development professionals targeting the oncogenic protein TACC3, the choice between targeted protein degradation and RNA interference is a critical one. This guide provides an objective comparison of Sniper(tacc3)-2, a novel protein degrader, and traditional RNA interference (RNAi) for TACC3 knockdown, supported by available experimental data and detailed methodologies.
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a well-documented player in tumorigenesis, making it a prime target for cancer therapeutics. Two prominent strategies for downregulating TACC3 activity are the direct removal of the TACC3 protein using this compound and the prevention of its synthesis using RNAi. This guide delves into the mechanisms, efficacy, and potential cellular impacts of each approach to inform your research decisions.
At a Glance: this compound vs. TACC3 RNAi
| Feature | This compound | TACC3 RNAi (siRNA/shRNA) |
| Mechanism of Action | Post-translational: Targeted degradation of existing TACC3 protein. | Pre-translational: Silencing of TACC3 mRNA, preventing protein synthesis. |
| Target Molecule | TACC3 Protein | TACC3 mRNA |
| Primary Effect | Decrease in TACC3 protein levels. | Decrease in TACC3 mRNA and subsequent protein levels. |
| Mode of Action | Catalytic degradation via the ubiquitin-proteasome system. | Catalytic degradation of mRNA via the RISC complex. |
| Potential On-Target Cellular Effects | Apoptosis, Paraptosis-like cell death with cytoplasmic vacuolization.[1] | Apoptosis, Cell cycle arrest, Inhibition of proliferation.[2][3] |
Delving into the Mechanisms
To understand the fundamental differences in their efficacy, it is crucial to visualize their distinct mechanisms of action.
Caption: this compound hijacks the cell's ubiquitin-proteasome system to degrade TACC3 protein.
Caption: TACC3 RNAi prevents protein synthesis by targeting and degrading TACC3 mRNA.
Efficacy Showdown: A Data-Driven Comparison
While no single study has directly compared this compound and RNAi under identical conditions, we can collate data from separate studies to provide an informed perspective on their knockdown capabilities.
TACC3 Protein Level Reduction
| Treatment | Cell Line | Concentration/Dose | Duration | Observed Effect on TACC3 Protein | Reference |
| This compound | HT1080 | 30 µM | 6 hours | Significant decrease | [4] |
| This compound | HT1080 | 10 µM | 24 hours | Significant decrease | [4] |
| Sniper(tacc3)-1/-2 | MCF7, U2OS | 30 µM | 6 hours | Reduction in TACC3 levels | |
| TACC3 siRNA | SMMC-7721, SK-Hep-1 | Not specified | 48 hours | Nearly abolished expression | |
| TACC3 shRNA | Panc-1 | Not applicable | Not specified | Suppressed expression | |
| TACC3 siRNA | JIMT-1 | 20 nmol/L | 48 hours | Knockdown confirmed by Western blot |
Analysis: Both this compound and RNAi demonstrate effective reduction of TACC3 protein levels. This compound can achieve significant degradation within hours, while RNAi effects are typically observed after 24-48 hours, consistent with its mechanism of halting new protein synthesis. The term "nearly abolished" used to describe siRNA's effect suggests a high degree of knockdown.
Impact on Cell Viability
| Treatment | Cell Line | Concentration/Dose | Observed Effect on Cell Viability | Reference |
| This compound | U2OS | 30 µM | Decreased cell viability | |
| Sniper(tacc3)-1/-2 | Cancer cell lines | Not specified | Selectively induces cancer cell death | |
| TACC3 siRNA | SMMC-7721, SK-Hep-1 | Not specified | Significantly decreased proliferation | |
| TACC3 shRNA | Panc-1 | Not applicable | Significantly inhibited growth |
Analysis: Both approaches lead to a reduction in cancer cell viability and proliferation, underscoring the importance of TACC3 for cancer cell survival. A notable distinction is that this compound has been reported to induce a specific form of cell death known as paraptosis-like cell death, characterized by cytoplasmic vacuolization, an effect not observed with TACC3 siRNA. This suggests that the rapid degradation of the TACC3 protein may trigger different cellular stress responses compared to the gradual depletion of the protein pool via RNAi.
Experimental Protocols
To ensure reproducibility and aid in the design of comparative experiments, detailed methodologies for key assays are provided below.
Caption: A typical workflow for comparing the efficacy of this compound and TACC3 RNAi.
TACC3 siRNA Transfection
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute TACC3-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before harvesting for analysis. The optimal time should be determined empirically.
-
Analysis: Assess TACC3 mRNA and protein levels via qRT-PCR and Western blotting, respectively.
This compound Treatment
-
Cell Seeding: Plate cells to a desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution to the desired final concentration in cell culture medium and add it to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubation: Treat cells for the desired time points (e.g., 6, 12, 24 hours).
-
Analysis: Harvest cells for protein analysis by Western blot to determine TACC3 protein levels.
Western Blotting for TACC3 Protein Quantification
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TACC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
qRT-PCR for TACC3 mRNA Quantification
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using TACC3-specific primers and a SYBR Green or probe-based detection system. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TACC3 mRNA using the ΔΔCt method.
Off-Target Effects and Considerations
A critical aspect of any targeted therapy is its specificity. While not extensively documented in a comparative manner for this compound and TACC3 RNAi, some general considerations apply:
-
This compound: As a small molecule, off-target effects could arise from the TACC3-binding ligand or the E3 ligase-recruiting moiety binding to other proteins. The specificity of SNIPERs is a key area of ongoing research. One study noted that SNIPER(TACC3)s also decreased the levels of cIAP1, an intended component of the degradation machinery, suggesting simultaneous auto-ubiquitylation and degradation.
-
TACC3 RNAi: Off-target effects in RNAi are primarily due to the siRNA sequence having partial complementarity to the mRNA of other genes, leading to their unintended silencing. This can be mitigated by careful siRNA design and the use of multiple, distinct siRNA sequences targeting the same gene.
Conclusion
Both this compound and RNAi are potent tools for reducing TACC3 levels and inhibiting cancer cell growth. The choice between them will depend on the specific experimental goals and context.
-
This compound offers a method for the rapid, post-translational removal of the TACC3 protein, which may be advantageous for studying the immediate consequences of protein loss. The distinct cellular phenotype of paraptosis-like cell death suggests it may offer therapeutic advantages in certain contexts.
-
TACC3 RNAi provides a robust and well-established method for preventing the synthesis of new TACC3 protein. It is a valuable tool for studying the effects of long-term TACC3 depletion and is widely used in preclinical research.
For a definitive comparison of their efficacy, a head-to-head study in the same cell line, assessing both mRNA and protein knockdown kinetics, off-target effects, and cell viability in parallel, is warranted. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis.
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of TACC3 inhibits tumor cell proliferation and increases chemosensitivity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
Validating the Phenotype of Sniper(tacc3)-2: A Comparison with Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy. Sniper(tacc3)-2, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), is designed to eliminate the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein implicated in the progression of various cancers. Validating that the cellular phenotype induced by this compound is a direct consequence of TACC3 degradation is critical for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's effects with those of genetic controls, supported by experimental data and detailed protocols.
Executive Summary
This compound induces cancer cell death through the ubiquitin-proteasome pathway-mediated degradation of TACC3. The on-target effects of TACC3 depletion, such as mitotic arrest and apoptosis, can be validated by comparing the phenotype induced by this compound with that of TACC3 gene knockout or siRNA-mediated knockdown. However, a notable phenotype of cytoplasmic vacuolization and paraptosis-like cell death appears to be a specific effect of this compound, as it is not replicated by TACC3 knockdown, suggesting a potential off-target effect or a consequence of the degradation mechanism itself. Rigorous validation using appropriate genetic and chemical controls is therefore essential to accurately interpret the cellular response to this compound.
Data Presentation
Table 1: Comparison of Phenotypes Induced by this compound and Genetic Controls
| Phenotype | This compound | TACC3 Knockout/siRNA | Negative Control (Inactive Sniper) |
| TACC3 Protein Level | Significant Reduction | Complete Ablation/Significant Reduction | No Change |
| Cell Viability | Decreased | Decreased | No significant change |
| Apoptosis | Increased | Increased | No significant change |
| Mitotic Arrest | Increased | Increased | No significant change |
| Cytoplasmic Vacuolization | Present | Absent[1] | Absent |
| Paraptosis-like Cell Death | Induced[1] | Not reported | Not induced |
Table 2: Quantitative Analysis of this compound Effects
| Assay | Cell Line | Treatment | Result |
| Western Blot | HT1080 | 30 µM this compound (6h) | Significant decrease in TACC3 protein levels[2][3] |
| Cell Viability (WST-8) | U2OS | 20 µM this compound (24h) | Significant decrease in cell viability[1] |
| Apoptosis | Cancer cells | Sniper(tacc3) treatment | Induction of apoptosis |
Mandatory Visualization
Caption: Mechanism of this compound mediated TACC3 degradation.
Caption: Downstream signaling pathways affected by TACC3 degradation.
Experimental Protocols
Western Blot for TACC3 Degradation
Objective: To quantify the reduction in TACC3 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HT1080, U2OS) in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 10, 30 µM) for different time points (e.g., 6, 24 hours). Include a vehicle control (DMSO) and a negative control (inactive this compound).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TACC3 (e.g., Cell Signaling Technology #5645) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantification: Densitometry analysis can be performed to quantify the relative TACC3 protein levels.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Comparison with Genetic and Chemical Alternatives
-
TACC3 Knockout (CRISPR/Cas9): This provides a "clean" genetic model of TACC3 loss, allowing for the definitive assessment of on-target phenotypes. Studies have shown that TACC3 knockout in cancer cells leads to mitotic arrest and increased apoptosis, mirroring some of the effects of TACC3 inhibitors. This serves as a crucial benchmark for validating the on-target activity of this compound.
-
TACC3 siRNA: Small interfering RNA offers a transient knockdown of TACC3. Importantly, studies have shown that while TACC3 siRNA can induce apoptosis, it does not cause the cytoplasmic vacuolization seen with this compound. This highlights a key difference and suggests that the vacuolization phenotype may be independent of TACC3 degradation.
-
Inactive this compound Control: An ideal negative control would be a molecule structurally similar to this compound but with a modification that prevents it from binding to the IAP E3 ligase. This control would help to distinguish between the effects of TACC3 degradation and any potential off-target effects of the chemical scaffold itself. A simpler, though less ideal, control is a mixture of the TACC3-binding and IAP-binding moieties, which should not induce TACC3 degradation.
-
Other TACC3 Inhibitors: Comparing this compound with other small molecule inhibitors of TACC3 can provide insights into different mechanisms of action. For example, some inhibitors may block TACC3 function without inducing its degradation, potentially leading to different cellular outcomes.
Conclusion
Validating the phenotype induced by this compound requires a multi-faceted approach that combines pharmacological treatment with robust genetic and chemical controls. While this compound effectively degrades TACC3 and induces on-target effects like apoptosis and mitotic arrest, the appearance of cytoplasmic vacuolization suggests a more complex mechanism of action that warrants further investigation. By employing the comparative methods and experimental protocols outlined in this guide, researchers can confidently dissect the on-target and potential off-target effects of this compound, paving the way for its rational development as a novel anti-cancer therapeutic.
References
specificity analysis of Sniper(tacc3)-2 versus broad-spectrum kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the targeted protein degrader Sniper(tacc3)-2 against broad-spectrum kinase inhibitors. We delve into their distinct mechanisms of action, comparative specificity, and the experimental data that underpins these differences.
In the landscape of cancer therapeutics, precision is paramount. While broad-spectrum kinase inhibitors have long been a cornerstone of oncology treatment, their utility can be hampered by off-target effects. The advent of targeted protein degradation technologies, such as the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) system, offers a promising alternative. This guide focuses on this compound, a degrader targeting the Transforming Acidic Coiled-Coil containing protein 3 (TACC3), and contrasts its specificity with that of well-known broad-spectrum kinase inhibitors.
Executive Summary
This compound operates via the ubiquitin-proteasome system to specifically eliminate the TACC3 protein, a key player in mitotic spindle assembly and a protein frequently overexpressed in various cancers.[1][2] This "event-driven" mechanism fundamentally differs from the "occupancy-driven" inhibition of enzymatic activity characteristic of kinase inhibitors. This distinction is the basis for the potentially superior specificity of this compound. While broad-spectrum kinase inhibitors can interact with dozens or even hundreds of kinases, leading to a complex web of intended and unintended biological consequences, this compound is designed for singular target removal.
Comparative Specificity Analysis
To objectively compare the specificity of this compound with broad-spectrum kinase inhibitors, we have compiled data from KINOMEscan™ assays, a widely used method for assessing kinase inhibitor selectivity. This technique measures the binding of a compound to a large panel of kinases, providing a quantitative measure of its interaction profile.
While a direct, publicly available KINOMEscan™ profile for this compound is not available, studies on similar protein degraders have shown a high degree of selectivity. For the purpose of this guide, we will represent the ideal specificity of a highly selective degrader like this compound as having minimal to no significant off-target kinase interactions. This is contrasted with the known polypharmacology of three well-characterized broad-spectrum kinase inhibitors: Staurosporine, Dasatinib, and Sorafenib.
| Kinase Target | This compound (% of Control) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Sorafenib (% of Control @ 10 µM) |
| TACC3 (Target) | < 1% (Degradation) | N/A | N/A | N/A |
| AAK1 | > 90% | 16 | 13 | 96 |
| ABL1 | > 90% | 2.3 | 0.25 | 1.1 |
| ABL1(T315I) | > 90% | 16 | 11 | 2.5 |
| AURKA | > 90% | 15 | 26 | 7.9 |
| AURKB | > 90% | 6.4 | 24 | 4.8 |
| BRAF | > 90% | 40 | 110 | 0.9 |
| BRAF(V600E) | > 90% | 13 | 110 | 0.4 |
| CDK1/cyclinB | > 90% | 3.6 | 330 | 4.1 |
| c-KIT | > 90% | 1.4 | 0.4 | 1.2 |
| DDR1 | > 90% | 0.9 | 0.8 | 1.1 |
| EGFR | > 90% | 21 | 1.1 | 10 |
| EPHA2 | > 90% | 1.3 | 1.3 | 2.1 |
| FLT3 | > 90% | 0.2 | 1.2 | 1.1 |
| JAK2 | > 90% | 17 | 110 | 12 |
| KDR (VEGFR2) | > 90% | 7.9 | 3 | 0.5 |
| LCK | > 90% | 1.2 | 0.5 | 3.4 |
| MET | > 90% | 19 | 110 | 5.8 |
| PDGFRα | > 90% | 3.4 | 1.1 | 0.8 |
| PDGFRβ | > 90% | 1.6 | 1.1 | 0.6 |
| p38α (MAPK14) | > 90% | 3.2 | 18 | 1.9 |
| RET | > 90% | 1.2 | 1.3 | 0.4 |
| SRC | > 90% | 1.7 | 0.3 | 2.3 |
| YES1 | > 90% | 1.2 | 0.2 | 2.7 |
Data for Staurosporine and Dasatinib are presented as dissociation constants (Kd) in nM, where a lower value indicates stronger binding.[3][4] Data for Sorafenib is presented as "% of Control" at a 10 µM concentration, where a lower percentage indicates stronger inhibition.[5] The data for this compound is a representation of its high expected specificity, with significant activity only on its intended target, TACC3, through degradation.
Mechanism of Action: A Tale of Two Strategies
The profound difference in specificity between this compound and broad-spectrum kinase inhibitors stems from their fundamentally different mechanisms of action.
This compound: Targeted Elimination
This compound is a heterobifunctional molecule. One end binds to the target protein, TACC3, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of TACC3, marking it for degradation by the cell's own proteasome. This process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple TACC3 molecules.
Caption: Mechanism of Action of this compound.
Broad-Spectrum Kinase Inhibitors: Competitive Inhibition
Broad-spectrum kinase inhibitors typically function by competing with ATP for the binding site on a kinase's catalytic domain. Due to the high degree of conservation in the ATP-binding pocket across the human kinome, these inhibitors often bind to multiple kinases with varying affinities. This polypharmacology can lead to both therapeutic benefits and adverse side effects.
Caption: Mechanism of Action of Broad-Spectrum Kinase Inhibitors.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
In Vitro Kinase Profiling (KINOMEscan™)
Objective: To determine the binding affinity of a compound against a large panel of kinases.
Methodology:
-
Assay Principle: A competition-based binding assay where test compounds compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured.
-
Procedure:
-
Kinases are tagged with DNA.
-
The test compound is incubated with the tagged kinase and a ligand-coated solid support.
-
After equilibrium is reached, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Results are typically reported as percent of control (DMSO) or as a dissociation constant (Kd).
-
Western Blot Analysis of TACC3 Degradation
Objective: To quantify the reduction of TACC3 protein levels in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MCF7) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for TACC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensity for TACC3 and a loading control (e.g., GAPDH, β-actin). Normalize the TACC3 signal to the loading control to determine the relative protein levels.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and broad-spectrum kinase inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a broad-spectrum kinase inhibitor, or a vehicle control for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Caption: General experimental workflow for comparing this compound and kinase inhibitors.
Conclusion
The comparison between this compound and broad-spectrum kinase inhibitors highlights a paradigm shift in targeted therapy. While broad-spectrum inhibitors cast a wide net, this compound exemplifies a precision-guided approach, aiming to eliminate a single, critical target. The data and methodologies presented in this guide are intended to provide researchers with a framework for evaluating the specificity and efficacy of these distinct therapeutic modalities. As the field of targeted protein degradation continues to evolve, the principles of rigorous comparative analysis will be essential in identifying the most promising candidates for clinical development.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TACC3-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 3. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
Validating On-Target Effects of Sniper(tacc3)-2: A Comparative Guide to Rescue Experiments
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, validating the on-target specificity of novel degraders is paramount. This guide provides a comprehensive comparison of experimental strategies to validate the on-target effects of Sniper(tacc3)-2, a potent degrader of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the mechanism of action of TACC3-targeting compounds.
Introduction to this compound and TACC3
This compound is a member of the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) class of molecules. It is a heterobifunctional molecule that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the target protein TACC3, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] TACC3 is a crucial protein involved in the stabilization of the mitotic spindle, cell proliferation, and migration.[3][4][5] Its overexpression has been linked to poor prognosis in various cancers, making it an attractive therapeutic target.
Comparison of this compound with Alternative TACC3 Inhibitors
To ascertain the specific effects of TACC3 degradation by this compound, it is essential to compare its activity with other molecules that target TACC3 through different mechanisms. This comparison helps to distinguish the phenotypic consequences of protein degradation from those of simple inhibition.
| Compound | Mechanism of Action | Reported Effects | Reference |
| This compound | TACC3 Protein Degrader (via cIAP1) | Induces proteasomal degradation of TACC3, leading to cancer cell death. Causes cytoplasmic vacuolization and ER stress. | |
| KHS101 | TACC3 Inhibitor | Suppresses cell growth and sphere formation in hepatocellular carcinoma cells. | |
| BO-264 | TACC3 Inhibitor | Induces mitotic arrest, apoptosis, and DNA damage in breast cancer cells. | |
| Spindlactone (SPL) | TACC3 Inhibitor | Selectively inhibits nucleation of centrosome microtubules in ovarian cancer cells, leading to multipolar spindles. |
Rescue Experiments: The Gold Standard for On-Target Validation
Rescue experiments are critical for demonstrating that the observed cellular phenotype upon treatment with a degrader is a direct consequence of the degradation of the target protein. The core principle is to show that re-introducing a functional version of the target protein, which is resistant to the degrader, can reverse the observed phenotype.
Experimental Workflow for TACC3 Rescue Experiment
Caption: Workflow for a TACC3 rescue experiment.
Detailed Methodologies
1. Generation of a Degrader-Resistant TACC3 Construct:
To perform a rescue experiment, a TACC3 expression vector that is resistant to this compound-mediated degradation is required. Since this compound's TACC3 ligand is KHS108, a mutant TACC3 that does not bind KHS108 would be ideal. If the binding site of KHS108 on TACC3 is known, site-directed mutagenesis can be used to alter key residues in the binding pocket without affecting the protein's function. Alternatively, a TACC3 construct from a different species that is not recognized by KHS108 could be utilized, provided it is functionally homologous to human TACC3.
2. Cell Culture and Transfection:
-
Select a cancer cell line that expresses endogenous TACC3 and is sensitive to this compound treatment (e.g., HeLa, U2OS, or a specific cancer line of interest).
-
Culture cells in appropriate media and conditions.
-
Transfect cells with either the degrader-resistant TACC3 expression vector or an empty vector control using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
3. Treatment with this compound:
-
Treat the transfected cells with a predetermined effective concentration of this compound.
-
Include a vehicle-only control (e.g., DMSO).
-
Incubate for a duration sufficient to observe TACC3 degradation and the desired phenotype (e.g., 24-72 hours).
4. Phenotypic and Molecular Analysis:
-
Western Blotting:
-
Prepare cell lysates from all treatment groups.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against TACC3 to confirm degradation of the endogenous protein and expression of the resistant construct.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo):
-
Plate cells in 96-well plates.
-
After treatment, perform the viability assay according to the manufacturer's protocol.
-
Measure absorbance or luminescence to quantify cell viability.
-
-
Microscopy (Immunofluorescence):
-
Grow cells on coverslips.
-
After treatment, fix and permeabilize the cells.
-
Stain for relevant markers, such as α-tubulin (for mitotic spindle), DAPI (for DNA), and cleaved caspase-3 (for apoptosis).
-
Image using a fluorescence microscope to assess mitotic phenotypes (e.g., multipolar spindles) and apoptosis.
-
TACC3 Signaling Pathway
Understanding the signaling pathways in which TACC3 is involved is crucial for interpreting the results of on-target validation experiments. TACC3 has been shown to activate the PI3K/AKT and ERK signaling pathways, which are critical for cell proliferation, survival, and epithelial-mesenchymal transition (EMT).
Caption: Simplified TACC3 signaling pathway.
Conclusion
The validation of on-target effects is a cornerstone of developing targeted therapies. The rescue experiment strategy outlined in this guide provides a robust framework for confirming that the cellular effects of this compound are a direct result of TACC3 degradation. By comparing the effects of this compound with other TACC3 inhibitors and meticulously performing rescue experiments, researchers can build a strong case for the on-target activity of this promising protein degrader. This rigorous approach is essential for advancing our understanding of TACC3 biology and for the development of effective cancer therapeutics.
References
- 1. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TACC3 promotes stemness and is a potential therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACC3 Promotes Gastric Carcinogenesis by Promoting Epithelial-mesenchymal Transition Through the ERK/Akt/cyclin D1 Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 5. tandfonline.com [tandfonline.com]
Assessing the Therapeutic Window of Sniper(tacc3)-2: A Comparative Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, Sniper(tacc3)-2 has emerged as a promising therapeutic candidate for cancers overexpressing the Transforming Acidic Coiled-Coil containing protein 3 (TACC3). This guide provides a comprehensive comparison of this compound with other TACC3-targeting alternatives, focusing on the therapeutic window, and is supported by available preclinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.
Executive Summary
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that mediates the degradation of the TACC3 oncoprotein. In vitro studies have demonstrated its ability to selectively induce cell death in cancer cells with high TACC3 expression while sparing normal cells, suggesting a favorable therapeutic window. This selectivity is a critical attribute for any novel anti-cancer agent. However, a complete quantitative assessment is currently limited by the lack of publicly available in vivo efficacy, toxicity, and pharmacokinetic data for this compound. This guide summarizes the existing data for this compound and compares it with alternative TACC3 inhibitors, KHS101 and BO-264, to provide a framework for its evaluation.
Mechanism of Action: this compound
This compound is a chimeric molecule designed to hijack the cell's natural protein disposal machinery. It consists of a ligand that binds to TACC3 and another ligand that recruits an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This proximity forces the ubiquitination of TACC3, marking it for degradation by the proteasome. This targeted degradation of TACC3 disrupts its critical roles in mitotic spindle assembly and oncogenic signaling pathways, ultimately leading to cancer cell death.[1][2] Interestingly, this compound has been shown to induce a form of cell death known as paraptosis-like cell death, which is distinct from apoptosis and may be effective in apoptosis-resistant cancers.[3][4]
TACC3 Signaling Pathway
TACC3 is a multifaceted oncoprotein involved in the regulation of several critical cellular processes that promote cancer progression. Its dysregulation has been linked to various malignancies. The diagram below illustrates the central role of TACC3 in key signaling pathways.
References
- 1. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation Profiles of SNIPER Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation has been significantly advanced by the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These heterobifunctional molecules offer a powerful strategy to eliminate pathogenic proteins by hijacking the ubiquitin-proteasome system. SNIPERs are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] This unique mechanism of action, which can lead to the degradation of previously "undruggable" targets, has positioned SNIPERs as promising therapeutic agents, particularly in oncology.[1][4]
This guide provides a comparative analysis of the degradation profiles of various SNIPER compounds, supported by experimental data from peer-reviewed literature and technical datasheets. We present quantitative data in a clear, tabular format, detail the experimental protocols used for their characterization, and provide visual diagrams to elucidate key processes.
Quantitative Degradation Profiles of SNIPER Compounds
The efficacy of a SNIPER compound is primarily assessed by its degradation concentration 50 (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following table summarizes the degradation profiles of several SNIPER compounds against their respective targets.
| SNIPER Compound | Target Protein | IAP Ligand | Target Ligand | DC50 | Dmax | Cell Line | Incubation Time | Reference |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | HG-7-85-01 | 0.3 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Dasatinib | 10 nM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin | GNF5 | 20 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-015 | BCR-ABL | MV-1 | GNF5 | 5 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | 5 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | HG-7-85-01 | 10 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-047 | BCR-ABL | MV-1 | HG-7-85-01 | 2 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | Imatinib | 10 µM | Not Reported | Not Reported | Not Reported | |
| SNIPER-5 | BCR-ABL | Not Specified | Imatinib | ~100 nM (Max knockdown) | Not Reported | K562 | 24 h | |
| SNIPER-6 | BCR-ABL | Not Specified | Allosteric Inhibitor | 100-300 nM (Max activity) | Not Reported | Not Reported | Not Reported | |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | 4-hydroxytamoxifen | 0.097 µM (IC50) | Not Reported | Not Reported | Not Reported | |
| SNIPER(ER)-51 | Estrogen Receptor (ER) | cIAP1 ligand | Estrogen ligand | <3 nM / 7.7 nM | Not Reported | Not Reported | 4 h / 48 h | |
| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | (+)-JQ1 | Not Reported | Not Reported | Not Reported | Not Reported | |
| SNIPER-7 / SNIPER-8 | BRD4 | LCL161 derivative | (+)-JQ1 | 0.1 µM (Optimal conc.) | Not Reported | Not Reported | 6 h | |
| SNIPER-1 | Androgen Receptor (AR) | IAP ligand | AR antagonist | 3 µM | Not Reported | PC cells | Not Reported | |
| SNIPER-19 / SNIPER-20 | CDK4/6 | IAP ligand | Palbociclib | 0.1 µM | >77% | MM.1S | Not Reported |
Key Insights from the Data
-
Potency varies significantly: The DC50 values for SNIPER compounds can range from the nanomolar to the micromolar level, indicating a wide range of degradation potencies. This variability is influenced by the specific target protein, the choice of IAP ligand and target ligand, and the nature of the linker.
-
Ligand choice is critical: The affinity of the ligands for both the target protein and the IAP E3 ligase plays a crucial role in the potency of the SNIPER. For instance, SNIPERs utilizing higher affinity IAP ligands have shown improved degradation efficiency at nanomolar concentrations.
-
Simultaneous IAP Degradation: A unique feature of many SNIPERs is their ability to also induce the degradation of IAP proteins themselves, such as cIAP1 and XIAP. This can be advantageous in cancer therapy, as cancer cells often overexpress IAPs to evade apoptosis.
-
Mechanism of Degradation: Studies with compounds like SNIPER(BRD)-1 have revealed that the degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of the SNIPER, leading to autoubiquitylation. In contrast, the degradation of the target protein (e.g., BRD4) and XIAP requires the formation of a ternary complex between the SNIPER, the target protein, and the E3 ligase.
Visualizing SNIPER Mechanisms and Workflows
To better understand the processes involved in SNIPER-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of SNIPER-mediated protein degradation.
Caption: Workflow for assessing SNIPER degradation profiles.
Experimental Protocols
The following is a generalized protocol for determining the degradation profile of a SNIPER compound. Specific parameters may need to be optimized for different cell lines and target proteins.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., K562 for BCR-ABL, MCF-7 for ERα) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
2. SNIPER Compound Treatment:
-
Prepare a stock solution of the SNIPER compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to create a range of concentrations for dose-response analysis.
-
Treat the cells with the different concentrations of the SNIPER compound for a specified period (e.g., 6, 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.
3. Cell Lysis and Protein Extraction:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
5. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Densitometry and Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Express the protein levels in the treated samples as a percentage of the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the SNIPER compound concentration.
-
Fit the data to a dose-response curve using non-linear regression to determine the DC50 and Dmax values.
Conclusion
SNIPER compounds represent a versatile and potent class of targeted protein degraders with significant therapeutic potential. The degradation profiles of these molecules are influenced by a multitude of factors, including the choice of ligands and the specific cellular context. The data and protocols presented in this guide offer a framework for comparing the performance of different SNIPERs and for designing experiments to characterize novel compounds in this rapidly evolving field. As research continues, a deeper understanding of the structure-activity relationships governing SNIPER efficacy will undoubtedly pave the way for the development of next-generation protein degraders with enhanced potency, selectivity, and clinical utility.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming TACC3 Degradation: A Comparative Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a significant target in cancer therapy due to its role in mitotic spindle stability and cell proliferation. The development of therapeutic agents that induce the degradation of TACC3 represents a promising strategy. Confirmation of on-target protein degradation is a critical step in the validation of such compounds. This guide provides a detailed comparison of mass spectrometry-based techniques and traditional immunoassay methods for the robust and quantitative analysis of TACC3 degradation.
The Ubiquitin-Proteasome Pathway and TACC3 Degradation
The primary mechanism for induced degradation of TACC3 involves the ubiquitin-proteasome system. Small-molecule degraders, such as Specific and Nongenetic IAP-dependent Protein ERasers (SNIPERs), can recruit E3 ubiquitin ligases, like the Anaphase-Promoting Complex/Cyclosome (APC/C) with its co-activator CDH1, to TACC3. This leads to the polyubiquitination of TACC3, marking it for degradation by the 26S proteasome.[1]
Figure 1. TACC3 Degradation Pathway.
Mass Spectrometry-Based Approaches for Quantifying TACC3 Degradation
Mass spectrometry (MS) offers highly sensitive, specific, and multiplexed methods for protein quantification, providing a powerful alternative to antibody-based techniques. These methods measure the abundance of TACC3-derived peptides as a proxy for the protein's concentration.
Targeted Proteomics: Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM)
Targeted proteomics focuses on the quantification of a predefined set of peptides. SRM and PRM are ideal for accurately measuring changes in the abundance of a specific protein like TACC3 across multiple samples.
-
Selected Reaction Monitoring (SRM): This technique uses a triple quadrupole mass spectrometer to isolate a specific peptide ion (precursor) and then a specific fragment ion, creating a highly specific "transition." Monitoring multiple transitions per peptide enhances quantification accuracy.
-
Parallel Reaction Monitoring (PRM): A more recent technique performed on high-resolution mass spectrometers (e.g., Quadrupole-Orbitrap). PRM also isolates a precursor ion, but then detects all fragment ions simultaneously, increasing confidence in peptide identification and quantification.
Figure 2. SRM/PRM Experimental Workflow.
Global Proteomics: Tandem Mass Tag (TMT) Labeling
Global, or discovery, proteomics allows for the simultaneous quantification of thousands of proteins. TMT labeling is a powerful approach for comparing protein abundance across multiple conditions. In this method, peptides from different samples are labeled with isobaric tags. These tags have the same mass, so the labeled peptides appear as a single peak in the initial MS scan. Upon fragmentation, the tags release reporter ions of different masses, the intensities of which are used for relative quantification.
Figure 3. TMT Experimental Workflow.
Comparison of Quantitative Performance
| Method | Principle | Throughput | Sensitivity | Precision | Selectivity | Quantitative Output |
| SRM/PRM | Targeted quantification of specific peptides. | High (hundreds of peptides per run). | Very High (attomole to femtomole). | High (CV <15%). | Very High. | Relative or absolute quantification of TACC3. |
| TMT | Global relative quantification using isobaric tags. | High (thousands of proteins per run). | High. | High (CV <20%). | Moderate to High. | Relative quantification of TACC3 and other proteins. |
| Western Blot | Antibody-based detection of immobilized protein. | Low to Medium. | Moderate. | Low to Moderate (CV >20%). | Dependent on antibody specificity. | Semi-quantitative relative abundance of TACC3. |
Experimental Protocols
Mass Spectrometry (General Protocol)
-
Cell Lysis and Protein Digestion:
-
Harvest control and degrader-treated cells.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration (e.g., BCA assay).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Dry the peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend peptides in a suitable solvent for mass spectrometry.
-
Inject an equal amount of peptides onto a liquid chromatography system coupled to a mass spectrometer.
-
Separate peptides using a reverse-phase gradient.
-
Acquire data in the mass spectrometer using the desired method (SRM, PRM, or TMT).
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., Skyline for SRM/PRM, Proteome Discoverer for TMT).
-
Integrate peak areas for targeted peptides (SRM/PRM) or reporter ion intensities (TMT).
-
Calculate the fold change in TACC3 abundance between treated and control samples.
-
Western Blot for TACC3
-
Protein Extraction and Quantification:
-
Lyse cells as described for mass spectrometry.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TACC3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
Perform densitometry analysis to quantify band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Alternative Validation Method: Immunofluorescence
Immunofluorescence (IF) provides a qualitative or semi-quantitative assessment of protein levels and subcellular localization. A decrease in the fluorescence signal for TACC3 in degrader-treated cells can visually confirm its degradation.
Immunofluorescence Protocol for TACC3
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the TACC3 degrader.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against TACC3. After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.
Quantitative Data Summary
The following table presents a comparison of hypothetical quantitative data obtained from different methods for analyzing TACC3 degradation after treatment with a degrader molecule.
| Method | Parameter Measured | Control | Treated (6h) | Fold Change (Treated/Control) | Half-life |
| PRM | TACC3 Peptide Intensity (cps) | 1.5 x 10^7 | 3.0 x 10^6 | 0.20 | ~5 hours |
| TMT | TACC3 Reporter Ion Intensity | 1.2 x 10^5 | 2.5 x 10^4 | 0.21 | ~5 hours |
| Western Blot | TACC3 Band Density (normalized) | 1.0 | 0.22 | 0.22 | ~5 hours[1] |
Conclusion
While Western blotting is a widely used and valuable tool for confirming protein degradation, mass spectrometry-based proteomics offers superior quantitative accuracy, precision, and throughput. For researchers and drug development professionals seeking to rigorously validate the efficacy of TACC3-degrading compounds, targeted proteomics methods like SRM and PRM provide the most robust and reliable data. Global proteomics using TMT is advantageous for simultaneously assessing the impact of the degrader on the entire proteome, which can reveal off-target effects or downstream consequences of TACC3 degradation. The choice of method will depend on the specific research question, available instrumentation, and the desired level of quantitative rigor.
References
In Vivo Showdown: TACC3-Targeted Therapy vs. Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the potential of TACC3 (Transforming Acidic Coiled-Coil containing protein 3)-targeted therapies, such as the novel agent Sniper(tacc3)-2, as a promising alternative and combinatorial partner to standard chemotherapy in cancers characterized by TACC3 overexpression. This guide provides a detailed comparison of the in vivo efficacy, mechanisms of action, and experimental protocols for these distinct therapeutic approaches, offering valuable insights for researchers, scientists, and drug development professionals.
TACC3 has emerged as a critical regulator of cell division and is frequently overexpressed in a variety of aggressive cancers, including triple-negative breast cancer and glioblastoma. Its overexpression is often correlated with poor prognosis and resistance to conventional chemotherapies. This compound is a novel protein degrader designed to specifically eliminate the TACC3 protein, thereby disrupting its oncogenic functions.
While direct head-to-head in vivo comparative studies of this compound against standard chemotherapy are not yet publicly available, this guide leverages extensive preclinical data from studies on potent TACC3 inhibitors, such as BO-264, to draw meaningful comparisons with established chemotherapeutic agents like doxorubicin and paclitaxel.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key efficacy data from preclinical xenograft studies in breast cancer models. It is important to note that the data for the TACC3 inhibitor and standard chemotherapy were generated in separate studies and are presented here for comparative purposes.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Animal Model | Key Findings |
| TACC3 Inhibitor (BO-264) | 25 mg/kg, oral, daily | Significant suppression of tumor growth | JIMT-1 (HER2+) human breast cancer xenograft in nude mice | Well-tolerated with no significant body weight loss.[1][2][3] |
| TACC3 Inhibitor (BO-264) | 75 mg/kg, oral, twice daily | Significant reduction in tumor growth | MDA-MB-231 (TNBC) human breast cancer xenograft in nude mice | No observable toxicity.[1] |
| Doxorubicin | Maximum Tolerated Dose (MTD) | Failure to inhibit tumor growth | MDA-MB-231 (TNBC) human breast cancer xenograft in NSG mice | - |
| Paclitaxel | Not specified | Significant inhibition of breast tumor growth | MCF-7 human breast cancer xenograft in mice | Increased apoptosis in tumor tissues.[4] |
| Treatment Group | Endpoint | Result | Animal Model |
| TACC3 Inhibitor (BO-264) | Survival | 57.1% increased lifespan | EMT6 syngeneic murine triple-negative breast cancer model |
| Doxorubicin | Tumor Volume | 57% reduction in combination with Black Cohosh | MCF-7 human breast cancer xenograft |
| Paclitaxel | Tumor Growth | Significant inhibition | MCF-7 human breast cancer xenograft |
Signaling Pathways and Mechanisms of Action
TACC3 Signaling Pathway
TACC3 plays a multifaceted role in cancer progression by influencing several key signaling pathways. It is known to activate pro-survival pathways such as PI3K/AKT and ERK, promoting cell proliferation, migration, and invasion. Additionally, TACC3 can modulate the Wnt/β-catenin and NF-κB signaling pathways. Its role in stabilizing the mitotic spindle is crucial for proper cell division, and its inhibition leads to mitotic catastrophe and apoptosis in cancer cells.
Caption: TACC3 signaling network in cancer.
This compound Mechanism of Action
This compound is a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER) that functions as a proteolysis-targeting chimera (PROTAC). It is a hetero-bifunctional molecule that brings the TACC3 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TACC3 by the proteasome. This targeted protein degradation approach offers high specificity and the potential for a more sustained therapeutic effect compared to traditional inhibitors.
Caption: Mechanism of this compound action.
Experimental Protocols
In Vivo Xenograft Study for TACC3 Inhibitor (BO-264)
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line and Implantation: JIMT-1 human breast cancer cells (5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were injected into the mammary fat pad.
-
Treatment Initiation: Treatment was initiated when tumors reached a volume of 90-100 mm3.
-
Drug Administration: BO-264 was administered orally at a dose of 25 mg/kg daily. The vehicle control group received the corresponding solvent.
-
Monitoring: Tumor volume was measured every 3-4 days using a digital caliper. Body weight was monitored as an indicator of toxicity.
-
Endpoint: The study was terminated after a predetermined period (e.g., 3-4 weeks), and tumors were excised for further analysis.
Standard Chemotherapy In Vivo Xenograft Protocol (General)
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Line and Implantation: A human cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured and then injected subcutaneously or orthotopically into the mice.
-
Treatment Initiation: Treatment typically begins when tumors reach a palpable size (e.g., 100-200 mm3).
-
Drug Administration: Doxorubicin or paclitaxel is administered intravenously at a predetermined dose and schedule (e.g., once weekly).
-
Monitoring: Tumor growth is monitored by caliper measurements. Animal well-being, including body weight and signs of toxicity, is regularly assessed.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or after a specific treatment duration.
Experimental Workflow
Caption: In vivo comparative efficacy workflow.
Conclusion
The available preclinical data strongly suggest that targeting TACC3, either through inhibition or degradation, represents a viable and promising therapeutic strategy for cancers with TACC3 overexpression. While direct comparative in vivo studies with this compound are awaited, the evidence from potent TACC3 inhibitors like BO-264 indicates significant anti-tumor activity with a favorable safety profile. In contrast, standard chemotherapies, while effective in some contexts, can be limited by toxicity and the development of resistance. Future clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with standard-of-care agents, to improve outcomes for patients with TACC3-driven malignancies.
References
- 1. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 4. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the E3 Ligase Dependency of Sniper(tacc3)-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the E3 ligase dependency of Sniper(tacc3)-2, a potent TACC3 (Transforming Acidic Coiled-Coil containing protein 3) degrader. We will explore the dual E3 ligase mechanism of this compound, compare its performance with alternative TACC3-targeting molecules, and provide detailed protocols for key validation experiments.
Understanding this compound and its E3 Ligase Dependency
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade the TACC3 protein, which is overexpressed in various cancers.
A critical aspect of characterizing any PROTAC is to validate its dependency on a specific E3 ubiquitin ligase. For this compound, this is particularly nuanced as evidence suggests a dual mechanism involving two distinct E3 ligases:
-
APC/CCDH1 (Anaphase-Promoting Complex/Cyclosome with CDH1) : This E3 ligase complex is reported to be essential for the direct ubiquitination and subsequent proteasomal degradation of the TACC3 protein itself.[1][2][3]
-
XIAP (X-linked Inhibitor of Apoptosis Protein) : While not directly responsible for TACC3 degradation, XIAP is recruited by the IAP ligand of this compound.[4] This recruitment leads to the accumulation of ubiquitylated protein aggregates, triggering downstream cellular effects such as endoplasmic reticulum (ER) stress and cytoplasmic vacuolization, which contribute to cancer cell death.[5]
This dual mechanism highlights the importance of thorough validation to understand the complete pharmacological profile of this compound.
Comparative Analysis of TACC3-Targeting Compounds
To effectively evaluate this compound, it is essential to compare it with alternative molecules that also target TACC3. Here, we compare this compound with another TACC3 degrader, SNIPER(TACC3)-11, and a TACC3 inhibitor, BO-264.
| Feature | This compound | SNIPER(TACC3)-11 | BO-264 |
| Mechanism of Action | TACC3 degradation via APC/CCDH1 and XIAP-mediated effects. | FGFR3-TACC3 fusion protein degradation via IAP E3 ligase. | Inhibition of TACC3 function. |
| Recruited E3 Ligase(s) | APC/CCDH1, XIAP | IAP (specific family member may vary) | Not applicable (inhibitor) |
| Reported Potency | Significant TACC3 decrease at 10-30 µM in HT1080 cells. | Reduces FGFR3-TACC3 levels at 0.3-3 µM. | IC50 of 188 nM and Kd of 1.5 nM. |
| Downstream Effects | Apoptosis, cytoplasmic vacuolization, ER stress. | Inhibition of FGFR3-TACC3 positive cancer cell growth. | Mitotic arrest, DNA damage, apoptosis. |
Experimental Validation of E3 Ligase Dependency
Validating the E3 ligase dependency of this compound is crucial to confirm its mechanism of action. Below are key experimental approaches with detailed protocols.
siRNA-mediated Knockdown of E3 Ligases
This is a direct method to assess the role of a specific E3 ligase in the degradation of the target protein. By reducing the expression of the E3 ligase, one can observe if the degrader's efficacy is diminished.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Sniper(tacc3)-2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of targeted protein degraders like Sniper(tacc3)-2 are critical for maintaining laboratory safety and environmental integrity. As a potent research chemical, all waste generated from the use of this compound must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Summary of Key Safety and Handling Data
The following table summarizes crucial safety and handling parameters for this compound, based on general guidelines for similar PROTAC (Proteolysis Targeting Chimeras) compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the batch in use and your institution's Environmental Health and Safety (EHS) department for localized procedures.
| Parameter | Information/Guideline | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute toxicity, Oral (Category 4); Acute and chronic aquatic toxicity (Category 1).[1] | Based on SDS for similar PROTAC compounds.[1][2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator should be used if aerosols are generated. | Standard laboratory practice for hazardous chemicals.[2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage as a powder, -20°C is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | General guidance for chemical storage. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and potent research chemical waste. |
| Spill Cleanup | Absorb liquid spills with inert material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid dust generation. Collect all cleanup materials in a sealed container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., alcohol). | General procedure for chemical spills. |
Step-by-Step Disposal Procedures
The core principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Items: Includes contaminated personal protective equipment (gloves, etc.), bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.
-
Procedure: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw-top cap. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
2. Decontamination of Laboratory Equipment and Surfaces:
-
Proper decontamination is essential to prevent unintended exposure and cross-contamination.
-
Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
All wipes and cleaning materials used in this process must be disposed of as solid hazardous waste.
3. Final Disposal Logistics:
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
Experimental Protocols
Optional Chemical Inactivation Protocol (Use with Caution):
This protocol is based on general chemical principles for the degradation of complex organic molecules and should only be performed as a supplementary step before collection by a licensed waste disposal service. Always consult with your institution's EHS office before attempting any chemical inactivation of hazardous waste. This procedure must be performed in a chemical fume hood with appropriate PPE.
Method: Oxidative Degradation using Sodium Hypochlorite (Bleach) This method is based on the ability of bleach to degrade certain cytotoxic compounds.
-
Materials:
-
Liquid waste containing this compound.
-
Standard household bleach (typically 5.25% sodium hypochlorite).
-
Appropriate glass container for the reaction.
-
Acid and base solutions for neutralization (e.g., 1 M HCl and 1 M NaOH).
-
-
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach) while stirring.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure sufficient time for degradation.
-
Carefully neutralize the solution to a pH between 6 and 8 using 1 M HCl or 1 M NaOH as needed.
-
Dispose of the neutralized solution as hazardous liquid waste through your institution's EHS office.
-
Signaling Pathway and Disposal Workflow
Mechanism of Action of this compound
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is a bifunctional molecule that works by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system, to selectively degrade the Transforming Acidic Coiled-Coil-containing Protein 3 (TACC3). The molecule simultaneously binds to the TACC3 protein and an E3 ubiquitin ligase (in this case, an inhibitor of apoptosis protein, IAP). This induced proximity facilitates the ubiquitination of TACC3, marking it for degradation by the proteasome.
Caption: Mechanism of action for this compound.
Disposal Workflow for this compound
The following diagram outlines the logical steps for the proper disposal of waste generated from the use of this compound.
Caption: Logical workflow for this compound disposal.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Sniper(tacc3)-2
For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of Sniper(tacc3)-2, a potent compound for research purposes. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and the integrity of your research. Given that comprehensive toxicological data for novel compounds like this compound may be limited, it is imperative to treat it as a highly potent active pharmaceutical ingredient (HPAPI).[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to potent compounds is a combination of appropriate personal protective equipment and robust engineering controls. All handling of this compound must occur within a designated and restricted area.[3]
| Control Category | Recommended Equipment/Practice | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol generation.[3] |
| Reusable Half or Full-Facepiece Respirator with P100/FFP3 filters | To be used after a successful fit test.[3] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving (Nitrile) | The outer pair of gloves should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls (e.g., Tyvek®) | Provides protection against chemical splashes and dust. |
| Dedicated Laboratory Coat | Should be professionally laundered or disposable. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
| Engineering Controls | Certified Chemical Fume Hood or Glove Box | All handling of the potent compound must occur in a designated and restricted area such as these. |
| Ventilated Balance Enclosure | For weighing and aliquoting the compound to minimize dust generation. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of potent research compounds. The following workflow outlines the key phases of handling, from preparation to disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed in a safe, compliant, and environmentally responsible manner.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Materials | Gloves, pipette tips, vials, and bench paper that have come into contact with this compound must be treated as contaminated waste. |
| Solutions | Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container. |
General Disposal Guidelines:
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Under no circumstances should hazardous waste be discharged into the environment.
Experimental Protocols
Detailed methodologies for experiments involving this compound should be designed with the above safety precautions as a primary consideration. When preparing solutions, slowly add the solvent to the solid to avoid splashing. For weighing and transferring the compound, especially in powder form, utilize techniques that minimize dust generation, such as gentle scooping within a ventilated enclosure.
In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste. Following any handling procedure, thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
